molecular formula C70H123N27O13 B12364221 DJK-5

DJK-5

Cat. No.: B12364221
M. Wt: 1550.9 g/mol
InChI Key: CBVQZQNUQMZQFC-MINUYDICSA-N
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Description

DJK-5 is a useful research compound. Its molecular formula is C70H123N27O13 and its molecular weight is 1550.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C70H123N27O13

Molecular Weight

1550.9 g/mol

IUPAC Name

(2R)-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R,3R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R,3R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-methylbutanoyl]amino]pentanediamide

InChI

InChI=1S/C70H123N27O13/c1-12-37(9)53(96-56(100)39(11)87-57(101)44(23-17-29-83-68(76)77)89-61(105)48(32-40-33-86-42-21-15-14-20-41(40)42)93-58(102)47(26-27-49(71)98)90-62(106)50(72)34(3)4)66(110)92-46(25-19-31-85-70(80)81)60(104)94-51(35(5)6)63(107)91-45(24-18-30-84-69(78)79)59(103)95-52(36(7)8)64(108)97-54(38(10)13-2)65(109)88-43(55(73)99)22-16-28-82-67(74)75/h14-15,20-21,33-39,43-48,50-54,86H,12-13,16-19,22-32,72H2,1-11H3,(H2,71,98)(H2,73,99)(H,87,101)(H,88,109)(H,89,105)(H,90,106)(H,91,107)(H,92,110)(H,93,102)(H,94,104)(H,95,103)(H,96,100)(H,97,108)(H4,74,75,82)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t37-,38-,39-,43-,44-,45-,46-,47-,48-,50-,51-,52-,53-,54-/m1/s1

InChI Key

CBVQZQNUQMZQFC-MINUYDICSA-N

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](C(C)C)C(=O)N[C@H]([C@H](C)CC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N

Origin of Product

United States

Foundational & Exploratory

Mechanism of Action of the Anti-Biofilm Peptide DJK-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antibiotic-resistant bacteria and the challenge of biofilm-mediated infections necessitate novel therapeutic strategies. DJK-5, a synthetic, 12-amino acid D-enantiomeric peptide, has emerged as a potent anti-biofilm agent with broad-spectrum activity. Its D-conformation confers resistance to proteolytic degradation, enhancing its stability and in vivo efficacy.[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The primary mechanism involves the disruption of the highly conserved bacterial stringent stress response by targeting the alarmone (p)ppGpp.[3][4][5]

Core Mechanism: Targeting the Stringent Stress Response

The principal mechanism of action of this compound is its ability to modulate the bacterial stringent stress response (SSR).[6] This is a highly conserved signaling pathway in bacteria that allows them to adapt to and survive various environmental stresses, including nutrient deprivation and antibiotic exposure. The SSR is governed by the intracellular accumulation of the alarmone nucleotides guanosine tetraphosphate and pentaphosphate, collectively known as (p)ppGpp.[7][8]

Upon encountering stress, enzymes like RelA and SpoT synthesize (p)ppGpp. The accumulation of (p)ppGpp acts as a global regulator, altering the expression of numerous genes to slow growth and promote survival strategies, critically including the formation and maintenance of biofilms.[6][9]

This compound exerts its anti-biofilm effect by penetrating the bacterial cell and directly targeting (p)ppGpp.[5][9] It binds to these alarmones and promotes their degradation, effectively short-circuiting the stringent response.[4][5] By preventing the intracellular accumulation of (p)ppGpp, this compound inhibits the downstream signaling cascade required for biofilm development and virulence.[3][7]

DJK5_Mechanism_of_Action cluster_stress Bacterial Cell Stress Environmental Stress (e.g., Nutrient Limitation) RelA_SpoT RelA / SpoT Enzymes Stress->RelA_SpoT Activates ppGpp (p)ppGpp (Alarmone) RelA_SpoT->ppGpp Synthesizes SSR Stringent Stress Response Activation ppGpp->SSR Triggers Biofilm Biofilm Formation & Virulence SSR->Biofilm DJK5 This compound Peptide DJK5->ppGpp Binds & Promotes Degradation

Caption: this compound targets and promotes the degradation of (p)ppGpp.

In Vitro Efficacy

This compound demonstrates potent anti-biofilm activity at concentrations well below its modest minimum inhibitory concentration (MIC) for planktonic cells.[7] This highlights its primary role as a biofilm disruptor rather than a classical bactericidal agent.

Broad-Spectrum Anti-Biofilm and Antimicrobial Activity

This compound effectively inhibits biofilm formation across a wide range of clinically relevant Gram-negative pathogens.[7] Its efficacy against multidrug-resistant strains makes it a promising therapeutic candidate.[7]

OrganismMIC (µg/mL)MBIC₅₀ (µg/mL)Citation
Pseudomonas aeruginosa PA14160.8[7]
Acinetobacter baumannii164[7]
Salmonella enterica162[7]
Klebsiella pneumoniae324[7]
Escherichia coli O157324[7]
Burkholderia cenocepacia>2560.4[7]
MIC: Minimum Inhibitory Concentration for planktonic growth. MBIC₅₀: Concentration for 50% biofilm inhibition.
Synergy with Conventional Antibiotics

A key feature of this compound is its strong synergistic activity with conventional antibiotics.[6][7] When used in combination, this compound renders biofilm-encased bacteria more susceptible to antibiotics, reducing the effective concentration required for eradication by up to 64-fold.[7] This effect has been observed against various pathogens and with multiple classes of antibiotics.[7]

OrganismAntibioticSynergy OutcomeCitation
A. baumanniiTobramycinEradication of mature biofilms[7]
S. entericaCeftazidimeEradication of mature biofilms[7]
K. pneumoniaeCiprofloxacinEradication of mature biofilms[7]
P. aeruginosaColistinSynergistic activity in co-biofilms[6][10]
S. aureusColistin (in co-biofilm)Increased S. aureus sensitivity[6][10]
P. aeruginosaDaptomycin (in co-biofilm)Increased P. aeruginosa sensitivity[10]

In Vivo Efficacy

The therapeutic potential of this compound has been validated in several preclinical models, demonstrating its stability and activity in a complex host environment.

Invertebrate Infection Models

In studies using the nematode Caenorhabditis elegans and the insect Galleria mellonella, this compound provided protection against lethal infections by P. aeruginosa, showcasing its in vivo bioactivity.[7]

Murine Cutaneous Abscess Model

In a murine model of subcutaneous abscesses, which mimics a high-density biofilm-like infection, this compound demonstrated significant therapeutic effects.[3][8] Treatment reduced abscess size and, most notably, drastically lowered the bacterial burden recovered from the infection site.[3][8]

Bacterial StrainTreatmentOutcomeCitation
P. aeruginosa PAO1Single dose this compound>10⁶-fold reduction in bacterial CFU[8]
P. aeruginosa LESB58Single dose this compound~10-fold reduction in bacterial CFU[8]
S. aureus USA300 (MRSA)This compoundReduction in abscess size and bacterial recovery[3]

Key Experimental Protocols

Biofilm Inhibition and Eradication Assay (Flow Cell Method)

This protocol is used to visualize and quantify the effect of this compound on biofilm formation and eradication under dynamic flow conditions.

Methodology:

  • System Assembly: A flow cell system is assembled with silicone tubing connected to a media reservoir and a peristaltic pump. The system is sterilized.

  • Inoculation: The flow cell channels are inoculated with an overnight culture of the test bacterium (e.g., P. aeruginosa PA14) and left under no-flow conditions for 1-2 hours to allow initial attachment.

  • Flow Initiation: A continuous flow of growth medium is initiated through the system.

  • Treatment Application:

    • Inhibition Studies: this compound is added to the flow-through medium from the beginning of the experiment (Day 0).[7]

    • Eradication Studies: The biofilm is allowed to mature for a set period (e.g., 2 days) before this compound is introduced into the medium.[7]

  • Incubation: The experiment is run for a total of 3 days.[7]

  • Staining and Visualization: After 3 days, the biofilm is stained using fluorescent dyes such as SYTO 9 (stains all bacteria, green) and propidium iodide (stains dead bacteria, red).

  • Microscopy: Biofilm architecture, biovolume, and cell viability are analyzed using Confocal Laser Scanning Microscopy (CLSM).

Flow_Cell_Workflow cluster_protocol Flow Cell Biofilm Assay A Inoculate Flow Cell with Bacteria B Incubate (No Flow) for Initial Attachment A->B C Start Continuous Medium Flow B->C D Mature Biofilm Forms (2 Days) C->D Eradication Assay F Introduce Medium with this compound (Day 0) C->F Inhibition Assay E Introduce Medium with this compound D->E G Incubate with Treatment (e.g., 1-3 Days) E->G F->G H Stain Biofilm (SYTO 9 / PI) G->H I Analyze with CLSM H->I

Caption: Workflow for biofilm inhibition and eradication assays.

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This protocol determines the lowest concentration of a peptide required to inhibit biofilm formation by 50% (MBIC₅₀).

Methodology:

  • Preparation: A 96-well microtiter plate is prepared with serial dilutions of this compound in a suitable growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacteria. Control wells with no peptide are included.

  • Incubation: The plate is incubated statically for 24-48 hours to allow biofilm formation.

  • Planktonic Growth Removal: The supernatant containing planktonic cells is carefully removed from each well. The wells are washed gently to remove non-adherent cells.

  • Biofilm Staining: The remaining biofilm is stained with a solution of crystal violet (0.1%) for 15-20 minutes.

  • Solubilization: After washing away excess stain, the crystal violet retained by the biofilm is solubilized with an appropriate solvent (e.g., 30% acetic acid or ethanol).

  • Quantification: The absorbance of the solubilized stain is measured using a plate reader (e.g., at 595 nm). The MBIC₅₀ is calculated as the peptide concentration that results in a 50% reduction in absorbance compared to the untreated control.[7]

Murine Cutaneous Abscess Model

This in vivo model assesses the efficacy of this compound in a complex, biofilm-like infection environment.

Methodology:

  • Animal Model: Mice (e.g., CD-1 or BALB/c) are used for the study.

  • Infection: A defined number of colony-forming units (CFU) of the test pathogen (e.g., P. aeruginosa or S. aureus) is injected subcutaneously into the flank of each mouse.[3]

  • Treatment: After a set period to allow for abscess formation, this compound is administered, typically via intra-abscess or intraperitoneal injection.[3]

  • Monitoring: The animals' welfare and the size of the dermonecrotic lesions are monitored daily.

  • Endpoint Analysis: At a defined time point (e.g., 3 days post-infection), the animals are euthanized. The abscess tissue is excised, homogenized, and serially diluted for CFU plating to determine the bacterial load.[8]

Potential Secondary Mechanisms

While targeting (p)ppGpp is the primary mechanism, some evidence suggests this compound may have additional modes of action. It has been speculated that this compound could possess immunomodulatory functions or other cellular targets, as it retains some activity against (p)ppGpp-deficient mutants.[3] Furthermore, some studies suggest that cationic peptides can lead to an increase in membrane permeability, which may contribute to its synergistic effects with other antibiotics.[3][10]

Conclusion

The this compound peptide represents a significant advancement in the fight against biofilm-related infections. Its core mechanism of action—the targeted degradation of the stringent response alarmone (p)ppGpp—disrupts a fundamental survival pathway in a broad spectrum of bacteria. This activity, combined with its proteolytic resistance and potent synergy with existing antibiotics, establishes this compound as a leading candidate for further clinical development. The detailed protocols and quantitative data presented herein provide a comprehensive foundation for researchers and drug developers working to translate this promising anti-biofilm agent from the bench to the clinic.

References

A Comprehensive Technical Guide to the DJK-5 Peptide: Sequence, Structure, and Anti-Biofilm Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria and the challenge of biofilm-associated infections necessitate novel therapeutic strategies. The DJK-5 peptide, a D-enantiomeric peptide, has shown significant promise as a potent anti-biofilm agent with a broad spectrum of activity against various pathogens. This technical guide provides an in-depth overview of the this compound peptide, including its amino acid sequence, mechanism of action, and a summary of its efficacy, supported by experimental data and protocols.

Core Properties of this compound Peptide

This compound is a 12-amino acid, protease-resistant peptide composed of D-enantiomeric amino acids.[1][2][3] This structural feature confers resistance to degradation by proteases commonly found during infections, enhancing its stability and in vivo efficacy.[2]

Amino Acid Sequence and Physicochemical Properties

The primary structure and key properties of the this compound peptide are detailed in the table below.

PropertyValueReference
Full Sequence H-DVal-DGln-DTrp-DArg-DAla-DIle-DArg-DVal-DArg-DVal-DIle-DArg-NH2[1]
One-Letter Sequence vqwrairvrvir-NH2 (all d-amino acids)[1][3]
Molecular Formula C70H123N27O13[1]
Molecular Weight 1550.93 g/mol [1]
Peptide Length 12 amino acids[3]
Research Area Antimicrobial, Anti-biofilm[1]

Mechanism of Action: Targeting the Stringent Response

The primary mechanism of action for this compound is the targeting and degradation of the intracellular signaling molecule guanosine tetraphosphate ((p)ppGpp).[2][4][5][6][7] (p)ppGpp is a key alarmone in the bacterial stringent response, a stress response pathway crucial for biofilm formation, maintenance, and virulence.[5][8] By promoting the degradation of (p)ppGpp, this compound effectively inhibits biofilm development and can eradicate established biofilms.[2][4][9] While this is the primary target, it has been suggested that this compound may also have other mechanisms of action, as it has shown efficacy against mutants deficient in (p)ppGpp.[8]

DJK5_Signaling_Pathway Mechanism of this compound Action cluster_cell Bacterial Cell DJK5_in This compound (in) ppGpp (p)ppGpp (Stringent Response Signal) DJK5_in->ppGpp Promotes Degradation Biofilm Biofilm Formation & Virulence ppGpp->Biofilm Activates RelA_SpoT RelA/SpoT Enzymes RelA_SpoT->ppGpp Synthesis DJK5_out This compound (out) DJK5_out->DJK5_in Enters Cell

This compound targets the (p)ppGpp signaling pathway in bacteria.

In Vitro Efficacy of this compound

This compound has demonstrated potent anti-biofilm activity against a wide range of Gram-negative and some Gram-positive bacteria, often at concentrations well below its minimum inhibitory concentration (MIC) for planktonic cells.

Minimum Biofilm Inhibitory Concentration (MBIC50)

The MBIC50 is the concentration of a peptide required to inhibit biofilm formation by 50%. This compound has shown low MBIC50 values against several clinically relevant pathogens.

Bacterial SpeciesStrainMBIC50 (µg/mL)Reference
Pseudomonas aeruginosaPA141.0[4]
Burkholderia cenocepaciaClinical Isolate0.4[4]
Enterohemorrhagic Escherichia coli01578.0[4]
Biofilm Inhibition and Eradication

Studies have consistently shown this compound's ability to both prevent the formation of new biofilms and eradicate pre-existing, mature biofilms.

Bacterial Species/Biofilm TypeConcentration (µg/mL)EffectReference
P. aeruginosa PA142.5Prevention of biofilm formation[4]
P. aeruginosa PA142.5Eradication of 2-day old biofilms[4]
Oral Multispecies Biofilm10>85% of bacteria killed in 3 minutes[9]
Oral Multispecies Biofilm10>90% reduction in biovolume after 72 hours[2]
Synergy with Conventional Antibiotics

A significant advantage of this compound is its ability to act synergistically with conventional antibiotics, enhancing their efficacy and potentially reducing the concentrations needed for treatment. This synergy can lower the required antibiotic concentration by up to 64-fold for complete biofilm inhibition.[4]

PathogenAntibioticSynergy ObservedReference
P. aeruginosa LESB58CiprofloxacinYes[5]
S. aureus USA300 LACVancomycinYes[5]
P. aeruginosaColistinYes (in co-biofilms with S. aureus)[5]
P. aeruginosaTobramycinYes[6]

In Vivo Efficacy of this compound

The therapeutic potential of this compound has been validated in several preclinical in vivo models, demonstrating its ability to protect against lethal infections.

Infection ModelPathogenTreatmentOutcomeReference
Caenorhabditis elegansP. aeruginosaThis compoundNearly complete protection from lethal infection[4]
Galleria mellonellaP. aeruginosaThis compoundProtection from lethal infection[4]
Murine Cutaneous AbscessP. aeruginosa PAO1This compound>10^6-fold reduction in bacterial load[10]
Murine Cutaneous AbscessP. aeruginosa LESB58This compound~10-fold reduction in bacterial load[10]
Murine Cutaneous AbscessS. aureus USA300This compoundReduction in abscess size and bacterial recovery[8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Biofilm Inhibition and Eradication Assay (Flow Cell Method)

This method is used to visualize and quantify the effect of peptides on biofilm formation and eradication under dynamic flow conditions.

  • Setup : A flow cell system is assembled and sterilized. The channels are inoculated with a diluted overnight culture of the target bacteria (e.g., P. aeruginosa PA14).

  • Attachment : Bacteria are allowed to attach to the glass surface for a set period under no-flow conditions.

  • Flow Initiation : A continuous flow of appropriate growth medium is initiated.

  • Inhibition Protocol : For inhibition studies, the peptide (e.g., 2.5 µg/mL this compound) is added to the flow-through medium from the beginning of the experiment.[4]

  • Eradication Protocol : For eradication studies, the biofilm is allowed to form for a specified period (e.g., 2 days) before the peptide-containing medium is introduced.[4]

  • Monitoring : Biofilm development is monitored over several days (e.g., 3 days) using microscopy, typically confocal laser scanning microscopy (CLSM), after staining with fluorescent dyes like SYTO 9 (live cells) and propidium iodide (dead cells).

  • Analysis : Biofilm structure, biovolume, and the ratio of live to dead cells are quantified using image analysis software.

Biofilm_Assay_Workflow start Start setup Assemble and Sterilize Flow Cell start->setup inoculate Inoculate with Bacterial Culture setup->inoculate attach Allow Attachment (No Flow) inoculate->attach flow Initiate Medium Flow attach->flow decision Assay Type? flow->decision inhibit Add this compound to Medium (Day 0) decision->inhibit Inhibition eradicate Grow Biofilm (2 days), then add this compound decision->eradicate Eradication monitor Monitor Biofilm Growth (e.g., 3 days via CLSM) inhibit->monitor eradicate->monitor analyze Analyze Biofilm Structure, Biovolume, Live/Dead Cells monitor->analyze end End analyze->end

Workflow for in vitro biofilm inhibition and eradication assays.
Murine Cutaneous Abscess Model

This in vivo model is used to assess the efficacy of anti-biofilm agents in a setting that mimics certain features of a localized, high-density bacterial infection.

  • Animal Preparation : Mice (e.g., CD-1 or C57BL/6) are anesthetized. An area on the back is shaved and disinfected.

  • Infection : A suspension of bacteria (e.g., P. aeruginosa or S. aureus) is injected subcutaneously into the flank of the mice.

  • Treatment : At a specified time post-infection, the treatment is administered. This can be a single or multiple doses of this compound, a control peptide, or a saline vehicle, typically injected directly into the abscess or systemically.

  • Monitoring : The size of the resulting abscess or dermonecrotic lesion is measured daily. Animal welfare is monitored throughout the experiment.

  • Endpoint Analysis : After a set period (e.g., 3 days), the animals are euthanized. The abscesses are excised, homogenized, and serially diluted for colony-forming unit (CFU) counting to determine the bacterial load.[10]

Conclusion

The this compound peptide stands out as a robust anti-biofilm candidate due to its protease resistance, broad-spectrum activity, and potent efficacy both in vitro and in vivo. Its unique mechanism of targeting the highly conserved stringent response pathway makes it a promising therapeutic agent, particularly in an era of growing antibiotic resistance. Furthermore, its synergistic activity with existing antibiotics opens up possibilities for combination therapies to tackle persistent and difficult-to-treat biofilm-associated infections. Further research and development are warranted to translate the potential of this compound into clinical applications.

References

The Anti-Biofilm Peptide DJK-5: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antibiotic-resistant bacteria and the challenge of biofilm-associated infections necessitate novel therapeutic strategies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of the synthetic anti-biofilm peptide DJK-5. A D-enantiomeric peptide, this compound exhibits potent, broad-spectrum activity against biofilms formed by a variety of clinically relevant Gram-negative and Gram-positive pathogens, including multidrug-resistant strains. Its unique mechanism of action, targeting the universal bacterial stringent stress response, makes it a promising candidate for further development, both as a standalone agent and in combination with conventional antibiotics. This document consolidates key quantitative data, details experimental methodologies, and visualizes critical pathways to serve as a comprehensive resource for the scientific community.

Introduction: The Challenge of Bacterial Biofilms

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, adhering to both biological and abiotic surfaces. This mode of growth confers a remarkable degree of protection from host immune responses and antimicrobial treatments, contributing to persistent and chronic infections. Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic (free-swimming) counterparts. The development of agents that can specifically target and eradicate biofilms is a critical unmet need in modern medicine.

Discovery and Design of this compound

This compound is a 12-amino-acid, D-enantiomeric peptide developed through rational design based on the features of naturally occurring antimicrobial peptides (AMPs).[1] The use of D-amino acids confers significant resistance to degradation by proteases, which are often abundant at infection sites, thereby enhancing the peptide's stability and bioavailability in vivo.[2][3] this compound was identified as a lead candidate from a series of novel D-enantiomeric peptides due to its superior potency in inhibiting and eradicating bacterial biofilms.[1]

Mechanism of Action: Targeting the Stringent Response

Unlike many traditional antibiotics that target essential cellular processes like cell wall synthesis or protein production, this compound employs a novel mechanism by targeting the bacterial stringent stress response.[1][4][5] This highly conserved signaling pathway is mediated by the alarmone molecules guanosine tetraphosphate and pentaphosphate, collectively known as (p)ppGpp.[3][6][7]

Under conditions of stress, such as nutrient limitation, bacteria accumulate (p)ppGpp, which acts as a global regulator, downregulating genes involved in growth and proliferation while upregulating genes associated with stress survival and biofilm formation.[8] this compound has been shown to penetrate the bacterial cell membrane and interact with (p)ppGpp, promoting its degradation and preventing its accumulation.[5][6][9] By disrupting this central regulatory hub, this compound effectively inhibits biofilm formation and sensitizes biofilm-resident bacteria to other stressors.[5][10]

DJK5_Mechanism_of_Action This compound Mechanism of Action cluster_stress Bacterial Stress Conditions cluster_cell Bacterial Cell Nutrient Limitation Nutrient Limitation RelA_SpoT RelA/SpoT Enzymes Nutrient Limitation->RelA_SpoT Antibiotic Exposure Antibiotic Exposure Antibiotic Exposure->RelA_SpoT ppGpp (p)ppGpp Synthesis RelA_SpoT->ppGpp StringentResponse Stringent Response Activation ppGpp->StringentResponse BiofilmFormation Biofilm Formation & Maintenance StringentResponse->BiofilmFormation Virulence Virulence Factor Expression StringentResponse->Virulence DJK5 This compound Peptide Degradation (p)ppGpp Degradation DJK5->Degradation promotes Degradation->ppGpp inhibits accumulation

Caption: Signaling pathway of this compound's anti-biofilm activity.

In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against a broad spectrum of bacterial pathogens. Its efficacy is typically evaluated using metrics such as the Minimum Inhibitory Concentration (MIC) for planktonic bacteria and the Minimum Biofilm Inhibitory Concentration (MBIC) or Minimum Biofilm Eradication Concentration (MBEC) for biofilms.

Planktonic vs. Biofilm Activity

A key characteristic of this compound is its significantly greater potency against biofilms compared to its activity against planktonic cells.[1] This selectivity is highly desirable, as it minimizes the selective pressure for resistance development in planktonic populations while effectively targeting the more resilient biofilm communities.

Table 1: Antimicrobial (MIC) and Anti-Biofilm (MBIC₅₀) Activities of this compound

Bacterial StrainMIC (µg/mL)MBIC₅₀ (µg/mL)Reference
Pseudomonas aeruginosa PA14161[1]
Pseudomonas aeruginosa PAO112.5-[10]
Burkholderia cenocepacia (clinical isolate)>2560.4[1]
Acinetobacter baumannii-0.8[1]
Escherichia coli O157-4[1]
Klebsiella pneumoniae-4[1]
Salmonella enterica-4[1]
Oral Multispecies Biofilm-~10[2][3]

MBIC₅₀: Concentration required to inhibit 50% of biofilm formation.

Synergy with Conventional Antibiotics

This compound exhibits strong synergistic effects when used in combination with various classes of conventional antibiotics.[1][9][11] This synergy can reduce the effective concentration of the antibiotic required to inhibit or eradicate a biofilm by up to 64-fold.[1] This has significant clinical implications, as it could potentially restore the efficacy of existing antibiotics against resistant strains and reduce the required dosage, thereby minimizing side effects.

Table 2: Synergistic Biofilm Eradication with this compound and Antibiotics

Bacterial StrainAntibioticFold Reduction in Antibiotic ConcentrationReference
Acinetobacter baumanniiTobramycinSignificant[1]
Salmonella entericaCeftazidimeSignificant[1]
Klebsiella pneumoniaeCiprofloxacinSignificant[1]
Cytotoxicity Profile

Preclinical evaluation of any therapeutic candidate requires a thorough assessment of its potential toxicity to host cells. Studies have shown that this compound has low cytotoxicity against human cell lines.[2] In some cases, the combination of this compound with other agents, such as chlorhexidine or EDTA, has been shown to reduce the overall cytotoxicity of the treatment.[2]

In Vivo Efficacy

The promising in vitro activity of this compound has been validated in several preclinical in vivo models of infection.

Invertebrate Models

In the Galleria mellonella (greater wax moth) infection model, this compound conferred a strong and significant protective effect against lethal Pseudomonas aeruginosa infections, with nearly complete protection observed.[1] Similarly, this compound demonstrated a protective effect in a Caenorhabditis elegans infection model.[1] These invertebrate models serve as valuable initial screens for the in vivo efficacy and toxicity of antimicrobial compounds.

Murine Cutaneous Abscess Model

In a murine cutaneous abscess model, which mimics high-density bacterial infections akin to biofilms, this compound treatment has been shown to reduce abscess size and bacterial load.[10][12] Treatment with this compound suppressed the activity of the spoT promoter, a key gene in the stringent response pathway, providing in vivo evidence for its mechanism of action.[10] Notably, this compound demonstrated the ability to almost completely eradicate P. aeruginosa PAO1 in this model.[10]

Experimental Protocols

The following sections outline the methodologies for key experiments used in the evaluation of this compound.

Experimental_Workflow General Workflow for Anti-Biofilm Peptide Evaluation Peptide_Synthesis Peptide Synthesis & Purification MIC_Assay Planktonic MIC Assay Peptide_Synthesis->MIC_Assay Biofilm_Inhibition Biofilm Inhibition Assay (MBIC) Peptide_Synthesis->Biofilm_Inhibition Biofilm_Eradication Biofilm Eradication Assay (MBEC) Biofilm_Inhibition->Biofilm_Eradication Synergy_Assay Checkerboard Synergy Assay Biofilm_Eradication->Synergy_Assay Cytotoxicity_Assay Cytotoxicity Assay Synergy_Assay->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies ((p)ppGpp) Cytotoxicity_Assay->Mechanism_Study In_Vivo_Models In Vivo Infection Models Mechanism_Study->In_Vivo_Models

Caption: Experimental workflow for this compound evaluation.

Peptide Synthesis

This compound is synthesized using solid-phase 9-fluorenylmethoxy carbonyl (Fmoc) chemistry.[3][7] The synthesized peptide is then purified to >95% purity using reverse-phase high-performance liquid chromatography (HPLC).

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Peptide Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Biofilm Inhibition (MBIC) Assay
  • Bacterial Culture and Dilution: Prepare a bacterial suspension as for the MIC assay.

  • Peptide and Inoculum Addition: In a 96-well microtiter plate, add serial dilutions of this compound followed by the bacterial inoculum.

  • Biofilm Growth: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully remove the planktonic bacteria by washing the wells with phosphate-buffered saline (PBS).

  • Quantification:

    • Crystal Violet Staining: Add a 0.1% crystal violet solution to stain the adherent biofilm biomass. After incubation and further washing, solubilize the bound dye with 30% acetic acid and measure the absorbance (typically at 570-595 nm).

    • Resazurin Assay: To assess metabolic activity, add a resazurin solution and incubate. Viable cells will reduce resazurin to the fluorescent resorufin, which can be measured fluorometrically (e.g., 560 nm excitation / 590 nm emission).

  • Determination of MBIC: The MBIC is the concentration of peptide that causes a significant reduction (e.g., 50% or 90%) in biofilm biomass or metabolic activity compared to the untreated control.

Biofilm Eradication (MBEC) Assay
  • Biofilm Formation: Grow mature biofilms in a 96-well plate for 24-48 hours as described above.

  • Planktonic Cell Removal: Remove the supernatant and wash the wells with PBS to remove non-adherent cells.

  • Peptide Treatment: Add fresh medium containing serial dilutions of this compound to the wells with pre-formed biofilms.

  • Incubation: Incubate for a further 24 hours at 37°C.

  • Quantification: Assess the remaining biofilm viability using crystal violet or resazurin staining as described for the MBIC assay.

  • Determination of MBEC: The MBEC is the minimum concentration of the peptide required to eradicate the pre-formed biofilm.

Checkerboard Synergy Assay
  • Plate Setup: In a 96-well microtiter plate, prepare a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and a conventional antibiotic (e.g., along the columns).

  • Inoculation: Add a standardized bacterial suspension to all wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Future Directions and Conclusion

References

The Core Mechanism of DJK-5: A Technical Guide to Targeting ppGpp Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stringent response, a highly conserved bacterial stress adaptation mechanism, is governed by the alarmone nucleotides guanosine tetraphosphate and pentaphosphate, collectively known as (p)ppGpp. Elevated intracellular levels of (p)ppGpp trigger a cascade of physiological changes, including the formation of persistent, antibiotic-tolerant biofilm communities. Consequently, the enzymatic machinery controlling (p)ppGpp metabolism has emerged as a promising target for novel antibacterial therapeutics. This technical guide provides an in-depth examination of the D-enantiomeric peptide DJK-5, a compound that disrupts bacterial biofilms by targeting the stringent response pathway. We detail its core mechanism of action, focusing on its role in promoting the degradation of (p)ppGpp, and present key quantitative data, experimental methodologies, and visual pathway representations to facilitate further research and development in this area.

Introduction to the Stringent Response and (p)ppGpp

In bacteria, the stringent response is a crucial survival strategy triggered by various environmental stressors, most notably nutrient limitation.[1][2] This response is mediated by the rapid accumulation of the alarmone (p)ppGpp. In many bacterial species, including the opportunistic pathogen Pseudomonas aeruginosa, the metabolism of (p)ppGpp is primarily regulated by two enzymes of the RelA/SpoT Homologue (RSH) family:

  • RelA: A ribosome-associated synthetase that produces (p)ppGpp in response to amino acid starvation.[1][3]

  • SpoT: A bifunctional enzyme with both (p)ppGpp synthetase and hydrolase (degradation) activities.[3][4] SpoT is the primary enzyme responsible for degrading (p)ppGpp, thereby maintaining basal levels during normal growth and resolving the stringent response when stress conditions subside.[4][5]

The accumulation of (p)ppGpp acts as a global regulator, reprogramming transcription and metabolism to conserve resources.[2][6] This reprogramming is strongly linked to bacterial virulence and the formation of biofilms—structured communities of bacteria encased in a protective matrix that exhibit high tolerance to conventional antibiotics.[2][7] Targeting the stringent response, specifically by promoting (p)ppGpp degradation, offers a novel anti-biofilm strategy that can potentially resensitize these persistent bacteria to existing antimicrobial agents.[8][9]

This compound: A Protease-Resistant Peptide Targeting (p)ppGpp

This compound is a 12-amino acid, D-enantiomeric peptide designed for enhanced resistance to proteolytic degradation by bacterial and host proteases, a common challenge for therapeutic peptides.[10] Its primary mechanism of action is the disruption of bacterial biofilms through the intracellular targeting of the stringent response.[7][8] Multiple studies have confirmed that this compound acts by promoting the degradation of (p)ppGpp.[8][10] This reduction in intracellular (p)ppGpp levels effectively counteracts the stringent response, leading to biofilm inhibition and eradication.[7][10]

Core Mechanism: Stimulation of ppGpp Degradation

The precise molecular interaction by which this compound promotes (p)ppGpp degradation is an area of active investigation. The available evidence points to an interaction with the SpoT enzyme, the primary (p)ppGpp hydrolase.[4][8] The proposed mechanism involves this compound, after penetrating the bacterial cell, stimulating the hydrolase activity of SpoT, leading to a rapid decrease in cellular (p)ppGpp concentrations.

Interestingly, in vivo studies using a murine cutaneous abscess model have shown that treatment with this compound completely suppressed the promoter activity of the spoT gene in P. aeruginosa within 24 hours.[8] This suggests a complex regulatory role, where this compound may not only influence SpoT's enzymatic activity but also its expression. This dual action could create a powerful negative feedback loop, shutting down both the synthesis and stability of a key stringent response regulator.

The following diagram illustrates the central role of RelA and SpoT in (p)ppGpp metabolism and the proposed points of intervention for this compound.

ppGpp_Metabolism_and_DJK5_Mechanism cluster_stress Stress Signals (e.g., Amino Acid Starvation) cluster_enzymes Enzymatic Regulation cluster_products (p)ppGpp Pool & Effect Stress RelA RelA (Synthetase) Stress->RelA Activates ppGpp (p)ppGpp (Alarmone) RelA->ppGpp Synthesizes SpoT SpoT (Bifunctional) SpoT->ppGpp Synthesizes (under certain stress) ppGpp->SpoT Degrades (Hydrolase Activity) Biofilm Biofilm Formation & Antibiotic Tolerance ppGpp->Biofilm Promotes GTP_GDP GTP/GDP + PPi DJK5 This compound Peptide DJK5->SpoT Stimulates Hydrolase Activity & Suppresses Gene Expression ATP_GTP ATP + GTP/GDP ATP_GTP->RelA ATP_GTP->SpoT Biofilm_Assay_Workflow cluster_inhibition Inhibition Assay cluster_eradication Eradication Assay start Start: Bacterial Culture (Overnight) dilute Dilute Culture in Fresh Growth Medium start->dilute add_djk5_inhib Add Serial Dilutions of this compound dilute->add_djk5_inhib add_bac_erad Inoculate Microtiter Plate dilute->add_bac_erad add_bac_inhib Inoculate Microtiter Plate (200 µL/well) add_djk5_inhib->add_bac_inhib incubate_inhib Incubate (e.g., 24h at 37°C) add_bac_inhib->incubate_inhib wash_final Wash Wells (e.g., 3x with PBS) incubate_inhib->wash_final incubate_form Incubate to Form Biofilm (e.g., 24h at 37°C) add_bac_erad->incubate_form wash_planktonic Wash to Remove Planktonic Cells incubate_form->wash_planktonic add_djk5_erad Add Fresh Medium with Serial Dilutions of this compound wash_planktonic->add_djk5_erad incubate_erad Incubate (e.g., 24h at 37°C) add_djk5_erad->incubate_erad incubate_erad->wash_final stain Stain with Crystal Violet (0.1%) wash_final->stain wash_stain Wash Excess Stain stain->wash_stain solubilize Solubilize Stain (e.g., with Ethanol) wash_stain->solubilize read Read Absorbance (e.g., at OD595 nm) solubilize->read end End: Determine MBIC / % Eradication read->end Logical_Flow_DJK5 DJK5 This compound Administration Target Stimulation of SpoT Hydrolase Activity DJK5->Target ppGpp_Drop Rapid Decrease in Intracellular (p)ppGpp Levels Target->ppGpp_Drop Stringent_Off Abrogation of the Stringent Response ppGpp_Drop->Stringent_Off Biofilm_Disrupt Inhibition of Biofilm Formation & Eradication of Mature Biofilms Stringent_Off->Biofilm_Disrupt Metabolism_Up Shift to Planktonic-like Metabolism Stringent_Off->Metabolism_Up Sensitize Increased Susceptibility to Conventional Antibiotics Biofilm_Disrupt->Sensitize Metabolism_Up->Sensitize Clearance Enhanced Bacterial Clearance by Host or Antibiotics Sensitize->Clearance

References

DJK-5: A D-Enantiomeric Protease-Resistant Peptide for Combating Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The emergence of antibiotic-resistant bacteria and the challenge of biofilm-associated infections necessitate novel therapeutic strategies. DJK-5, a short, 12-amino acid D-enantiomeric peptide, has emerged as a promising candidate with potent, broad-spectrum anti-biofilm activity. Its D-enantiomeric nature confers significant resistance to host and bacterial proteases, enhancing its therapeutic potential. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.

Core Mechanism of Action: Targeting the Stringent Stress Response

This compound exerts its anti-biofilm effects by targeting a highly conserved bacterial stress response pathway known as the stringent stress response.[1][2] This pathway is mediated by the alarmone nucleotides guanosine pentaphosphate and guanosine tetraphosphate, collectively known as (p)ppGpp.[1][2][3][4] Under conditions of stress, such as nutrient limitation, (p)ppGpp accumulates and globally reprograms bacterial gene expression to promote survival, including the formation and maintenance of biofilms.[5][6]

This compound is able to penetrate the bacterial cell membrane and interact with intracellular (p)ppGpp.[3][7] This interaction leads to the degradation of (p)ppGpp, thereby preventing its accumulation and disrupting the stringent stress response.[3][7][8] By targeting this central regulatory hub, this compound effectively inhibits biofilm formation and eradicates pre-existing biofilms across a wide range of bacterial species.[1][3][8]

DJK5_Mechanism cluster_bacterium Bacterial Cell DJK5 This compound ppGpp (p)ppGpp DJK5->ppGpp targets Degradation Degradation DJK5->Degradation triggers ppGpp->Degradation SSR Stringent Stress Response ppGpp->SSR activates Degradation->SSR inhibits Biofilm Biofilm Formation & Maintenance SSR->Biofilm promotes

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data on this compound Efficacy

The anti-biofilm and antimicrobial activities of this compound have been quantified against a variety of clinically relevant pathogens. The following tables summarize key findings from multiple studies.

Table 1: Anti-biofilm and Antimicrobial Activity of this compound Against Various Bacterial Strains

Bacterial SpeciesStrainMBIC₅₀ (µg/mL)MIC (µg/mL)Reference
Pseudomonas aeruginosaPA14116[3]
Pseudomonas aeruginosaPAO1-12.5[9]
Pseudomonas aeruginosaLESB58-64[9]
Burkholderia cenocepaciaClinical Isolate0.4>256[3]
Acinetobacter baumannii-4-[3]
Salmonella enterica-4-[3]
Klebsiella pneumoniae-4-[3]
Escherichia coliO1578-[3]
Oral Multispecies Biofilm-<10-[8][10]

MBIC₅₀: Minimum biofilm inhibitory concentration required to inhibit 50% of biofilm formation. MIC: Minimum inhibitory concentration.

Table 2: In Vivo Efficacy of this compound in Infection Models

Infection ModelPathogenTreatmentOutcomeReference
Caenorhabditis elegansP. aeruginosaThis compoundNearly complete protection from lethal infection[3]
Galleria mellonellaP. aeruginosaThis compoundStrong and significant protective effect[3]
Murine Cutaneous AbscessP. aeruginosa PAO13 mg/kg this compound>10⁶-fold reduction in bacterial load[9]
Murine Cutaneous AbscessP. aeruginosa LESB583 mg/kg this compound~10-fold reduction in bacterial load[9]

Table 3: Synergistic Activity of this compound with Conventional Antibiotics

PathogenAntibioticSynergy OutcomeReference
A. baumanniiTobramycinEradication of mature biofilms[3]
S. entericaCeftazidimeEradication of mature biofilms[3]
K. pneumoniaeCiprofloxacinEradication of mature biofilms[3]
P. aeruginosaCiprofloxacinTriggered cell death in remaining biofilm cells[3]
P. aeruginosa & S. aureus (co-biofilm)ColistinIncreased killing of S. aureus[2][11][12][13][14][15][16]
P. aeruginosa & S. aureus (co-biofilm)DaptomycinIncreased activity against P. aeruginosa[11][12][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of this compound.

Peptide Synthesis and Purification

This compound is synthesized using solid-phase 9-fluorenylmethoxy carbonyl (Fmoc) chemistry.[8][10] Following synthesis, the peptide is purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][10]

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using a standard broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[18] Briefly, bacteria in the logarithmic growth phase are diluted and added to 96-well plates. Serial dilutions of the peptide are then added, and the plates are incubated. The MIC is determined as the lowest concentration where no visible growth is observed.[18]

Biofilm Inhibition and Eradication Assays

Crystal Violet Staining for Biofilm Quantification: This method is commonly used to assess biofilm formation. Bacteria are grown in 96-well plates in the presence of varying concentrations of this compound. After incubation, planktonic cells are removed, and the remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the biofilm biomass.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization: CLSM is employed to visualize the three-dimensional structure of biofilms and to assess bacterial viability. Biofilms are typically grown on surfaces such as hydroxyapatite disks and then treated with this compound.[10] The biofilms are stained with fluorescent dyes that differentiate between live and dead cells (e.g., SYTO 9 and propidium iodide). Z-stack images are acquired and analyzed to determine biofilm biovolume and the proportion of dead cells.[10]

Biofilm_Assay_Workflow cluster_setup Experimental Setup cluster_quantification Quantification (Crystal Violet) cluster_visualization Visualization (CLSM) start Bacterial Culture setup_plate Inoculate 96-well plate or surface for CLSM start->setup_plate add_djk5 Add varying concentrations of this compound setup_plate->add_djk5 incubate Incubate add_djk5->incubate wash_planktonic Wash to remove planktonic cells incubate->wash_planktonic stain_live_dead Stain with fluorescent live/dead dyes incubate->stain_live_dead stain_cv Stain with Crystal Violet wash_planktonic->stain_cv solubilize Solubilize stain stain_cv->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance acquire_images Acquire Z-stack images with confocal microscope stain_live_dead->acquire_images analyze_images Analyze biovolume and viability acquire_images->analyze_images

Figure 2: General workflow for in vitro biofilm assays.
Protease Resistance Assay

The resistance of this compound to proteolytic degradation can be assessed by incubating the peptide with proteases such as trypsin, chymotrypsin, or those found in plasma or bacterial culture filtrates.[18][19][20] At various time points, samples are taken, and the remaining intact peptide is quantified, often by RP-HPLC.[20] The biological activity of the protease-treated peptide can also be evaluated by performing MIC or anti-biofilm assays.[19]

Protease_Resistance_Assay Peptide This compound Solution Incubation Incubate at 37°C Peptide->Incubation Protease Protease Solution (e.g., Trypsin, Plasma) Protease->Incubation Sampling Take samples at various time points Incubation->Sampling Analysis Analyze remaining intact peptide (RP-HPLC) OR Assess biological activity (MIC/Biofilm Assay) Sampling->Analysis

Figure 3: Workflow for assessing the protease resistance of this compound.

Conclusion

This compound represents a significant advancement in the development of anti-biofilm therapeutics. Its D-enantiomeric structure provides crucial resistance to proteases, a common pitfall for peptide-based drugs. The mechanism of action, targeting the highly conserved stringent stress response, allows for broad-spectrum activity against a range of problematic pathogens. The quantitative data from both in vitro and in vivo studies, along with its synergistic potential with existing antibiotics, underscore its promise. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound and similar D-enantiomeric peptides in the fight against biofilm-mediated infections.

References

A Technical Guide to the Solid-Phase Synthesis of the Anti-Biofilm Peptide DJK-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the D-enantiomeric anti-biofilm peptide DJK-5 using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). It includes detailed experimental protocols, quantitative data on the peptide's biological activity, and visualizations of the synthesis workflow and mechanism of action.

Introduction to this compound

This compound is a 12-amino-acid, D-enantiomeric peptide renowned for its potent, broad-spectrum anti-biofilm activity.[1][2] Its structure consists entirely of D-amino acids, rendering it resistant to degradation by proteases commonly found during infections.[2] The primary mechanism of action for this compound is the disruption of the highly conserved stringent stress response in bacteria. It achieves this by targeting the signaling molecule guanosine tetraphosphate (ppGpp), triggering its degradation and thereby inhibiting biofilm formation and maintenance.[1][2] This unique mechanism makes this compound a promising candidate for combating chronic, biofilm-associated infections, particularly those caused by multidrug-resistant pathogens.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Sequence (Three-Letter) H-DVal-DGln-DTrp-DArg-DAla-DIle-DArg-DVal-DArg-DVal-DIle-DArg-NH2[3]
Sequence (One-Letter) vqwrairvrvir-NH2 (all D-amino acids)[3][4]
Molecular Formula C70H123N27O13[3]
Molecular Weight 1550.93 g/mol [3]
Terminal Modification C-terminal Amide[3]

Synthesis via Solid-Phase Fmoc Chemistry

This compound is synthesized using Fmoc solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry that allows for the stepwise assembly of an amino acid chain on an insoluble resin support.[1] The process involves a repeated cycle of deprotection and coupling reactions.

The Fmoc-SPPS Workflow

The synthesis follows a logical and cyclical progression of chemical reactions to build the peptide chain.

fmoc_synthesis_workflow start Start: Rink Amide Resin swell 1. Swell Resin (in DMF) start->swell deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotection wash1 3. Wash (DMF, IPA) deprotection->wash1 coupling 4. Amino Acid Coupling (Fmoc-D-AA-OH, HBTU/DIPEA in DMF) wash1->coupling wash2 5. Wash (DMF) coupling->wash2 repeat Repeat Cycle for Each Amino Acid (11 times) wash2->repeat final_deprotection Final Fmoc Deprotection wash2->final_deprotection repeat->deprotection C- to N-terminus cleavage 6. Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification 7. Purification (RP-HPLC) cleavage->purification end End: Purified this compound Peptide purification->end

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound.
Detailed Experimental Protocol

This protocol outlines a standard manual procedure for synthesizing this compound on a 0.1 mmol scale.

Materials:

  • Resin: Rink Amide resin (provides the C-terminal amide).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).

  • Fmoc-protected D-amino acids: Fmoc-D-Arg(Pbf)-OH, Fmoc-D-Ile-OH, Fmoc-D-Val-OH, Fmoc-D-Ala-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-D-Gln(Trt)-OH.

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Precipitation Solvent: Cold diethyl ether.

Procedure:

  • Resin Preparation:

    • Place Rink Amide resin (0.1 mmol) into a reaction vessel.

    • Swell the resin in DMF for 1 hour. Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Repeat with a second 20% piperidine treatment for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5x) and IPA (3x) to remove all traces of piperidine.

  • First Amino Acid Coupling (Fmoc-D-Arg(Pbf)-OH):

    • In a separate vial, dissolve Fmoc-D-Arg(Pbf)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2 hours.

    • Drain the coupling solution and wash the resin with DMF (5x).

  • Chain Elongation:

    • Repeat the Fmoc deprotection step (Step 2) and the amino acid coupling step (Step 3) for each subsequent amino acid in the this compound sequence, proceeding from the C-terminus to the N-terminus:

      • Fmoc-D-Ile-OH

      • Fmoc-D-Val-OH

      • Fmoc-D-Arg(Pbf)-OH

      • Fmoc-D-Val-OH

      • Fmoc-D-Arg(Pbf)-OH

      • Fmoc-D-Ile-OH

      • Fmoc-D-Ala-OH

      • Fmoc-D-Trp(Boc)-OH

      • Fmoc-D-Gln(Trt)-OH

      • Fmoc-D-Val-OH

  • Final Deprotection:

    • After the final coupling, perform a final Fmoc deprotection cycle (Step 2).

    • Wash the peptide-resin with DMF (5x), followed by DCM (5x), and dry under vacuum.

  • Cleavage and Global Deprotection:

    • Add the cleavage cocktail (e.g., 10 mL of TFA/TIS/H₂O) to the dried peptide-resin.

    • Agitate at room temperature for 2-3 hours. This cleaves the peptide from the resin and removes the side-chain protecting groups (Pbf, Boc, Trt).

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a water/acetonitrile solution and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain this compound as a white powder. Synthesized this compound is typically purified to a purity of >95%.[1][2]

Mechanism of Action: Targeting the Stringent Stress Response

This compound exerts its anti-biofilm effect not by direct bactericidal action at low concentrations, but by modulating a key bacterial survival pathway. In response to stress, bacteria synthesize the alarmones (p)ppGpp, which orchestrates the "stringent stress response," leading to biofilm formation and increased antibiotic tolerance. This compound is proposed to enter the bacterial cell and trigger the degradation of (p)ppGpp, effectively short-circuiting this response and preventing biofilm establishment.[1][2]

mechanism_of_action cluster_stress Bacterial Stress Response cluster_djk5 This compound Intervention stress Nutrient Limitation, Antibiotic Exposure, etc. ppgpp (p)ppGpp Synthesis stress->ppgpp induces biofilm Biofilm Formation & Maintenance ppgpp->biofilm activates djk5 This compound Peptide degradation (p)ppGpp Degradation djk5->degradation triggers degradation->ppgpp blocks inhibition Biofilm Inhibition degradation->inhibition leads to

Proposed mechanism of action for the this compound peptide.

Quantitative Biological Activity

The efficacy of this compound has been quantified against a range of clinically relevant pathogens. It is particularly noted for its ability to inhibit biofilms at concentrations significantly below its Minimum Inhibitory Concentration (MIC) for planktonic cells.[5]

Table 2: Anti-Biofilm Activity of this compound Against Various Pathogens

OrganismActivity MetricConcentration (µg/mL)Reference
Pseudomonas aeruginosa PA14MBIC50*1.0[5]
Burkholderia cenocepaciaBiofilm Inhibition0.4[5]
Enterohemorrhagic E. coli O157Biofilm Inhibition8.0[5]
Oral Multispecies BiofilmBiofilm Inhibition10.0[1][2]
Oral Multispecies BiofilmEradication (>79% killed)10.0 (3 min exposure)[1][2]

*MBIC50: Minimum biofilm inhibitory concentration required to inhibit biofilm formation by 50%.

Conclusion

The solid-phase Fmoc synthesis of this compound provides a reliable method for producing this promising therapeutic agent. Its unique D-enantiomeric structure ensures stability, while its mechanism of targeting the stringent stress response offers a powerful strategy to combat antibiotic-tolerant bacterial biofilms. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and developers working to advance novel anti-biofilm therapies.

References

The Anti-Biofilm Peptide DJK-5: A Technical Guide to Foundational Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the D-enantiomeric peptide DJK-5 and its significant role in the inhibition and eradication of bacterial biofilms. This compound has emerged as a promising candidate in the development of novel anti-infective therapies due to its broad-spectrum activity against a wide range of pathogens, including multi-drug resistant strains. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms and workflows to facilitate further research and development in this critical area.

Core Mechanism of Action: Targeting the Stringent Response

This compound's primary mechanism of action is the disruption of the bacterial stringent response, a key survival strategy employed by bacteria under stress, which is crucial for biofilm formation.[1][2][3] The peptide achieves this by targeting the intracellular alarmone (p)ppGpp (guanosine tetraphosphate and pentaphosphate). This compound binds to (p)ppGpp, preventing its accumulation and promoting its degradation.[2][3] This interference with the stringent response signaling cascade ultimately inhibits biofilm development and can lead to the dispersal of pre-formed biofilms.[1][4]

DJK5_Mechanism cluster_stress Bacterial Stress Conditions cluster_cell Bacterial Cell Nutrient Limitation Nutrient Limitation RelA_SpoT RelA/SpoT Enzymes Nutrient Limitation->RelA_SpoT Antibiotic Exposure Antibiotic Exposure Antibiotic Exposure->RelA_SpoT Host Defenses Host Defenses Host Defenses->RelA_SpoT ppGpp (p)ppGpp Synthesis RelA_SpoT->ppGpp synthesizes Stringent_Response Stringent Response Activation ppGpp->Stringent_Response activates Biofilm_Formation Biofilm Formation Genes Stringent_Response->Biofilm_Formation upregulates Biofilm_Matrix Mature Biofilm Biofilm_Formation->Biofilm_Matrix DJK5 This compound Degradation (p)ppGpp Degradation DJK5->Degradation promotes Degradation->ppGpp targets Inhibition Biofilm Inhibition Degradation->Inhibition leads to

Caption: Signaling pathway of this compound's anti-biofilm action.

Quantitative Efficacy of this compound

The anti-biofilm activity of this compound has been quantified across numerous studies, demonstrating its potency against a variety of bacterial species. The following tables summarize key findings.

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against various pathogens.

Bacterial SpeciesStrainMBIC (µg/mL)Reference
Pseudomonas aeruginosaPA140.5 - 1.0[4]
Pseudomonas aeruginosaPAO1Not specified[5]
Burkholderia cenocepaciaClinical Isolate0.4[4]
Enterohemorrhagic E. coliO1578[4]
Oral Multispecies BiofilmN/A10[6][7]

Table 2: Biofilm Eradication and Bacterial Killing Efficiency of this compound.

Bacterial Species/Biofilm TypeThis compound Concentration (µg/mL)Treatment Duration% Biofilm Reduction / Bacterial KillingReference
P. aeruginosa PA14 (eradication)2.524 hours (after 2 days growth)Significant dispersal observed[4]
Oral Multispecies Biofilm1072 hours (inhibition)>90% biovolume reduction[7][8]
Oral Multispecies Biofilm103 minutes (1 treatment)>79% bacterial killing[7][8]
Oral Multispecies Biofilm103 minutes (3 treatments)>85% bacterial killing[7][8]
Oral Multispecies Biofilm (with CHX)103 minutes>88% bacterial killing[7][8]
Enterococcus faecalis (in dentin)103 minutes~78% bacterial killing[9]
Multispecies Biofilm (in dentin)103 minutes~75% bacterial killing[9]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the efficacy of this compound.

Biofilm Inhibition and Eradication Assays

These assays are fundamental to assessing the ability of this compound to prevent the formation of new biofilms and to destroy existing ones.

Biofilm_Assay_Workflow cluster_inhibition Biofilm Inhibition Assay cluster_eradication Biofilm Eradication Assay cluster_quantification Quantification Methods I1 Prepare bacterial suspension I2 Add this compound at various concentrations I1->I2 I3 Incubate (e.g., 24-72h at 37°C) I2->I3 I4 Wash to remove planktonic cells I3->I4 I5 Quantify remaining biofilm I4->I5 Q1 Crystal Violet Staining (Biomass) I5->Q1 Q3 CLSM Imaging (Structure & Viability) I5->Q3 E1 Grow mature biofilm (e.g., 24-48h) E2 Wash to remove planktonic cells E1->E2 E3 Add this compound at various concentrations E2->E3 E4 Incubate (e.g., 1-24h) E3->E4 E5 Wash to remove dead cells & debris E4->E5 E6 Quantify viable biofilm E5->E6 Q2 CFU Counting (Viability) E6->Q2 E6->Q3

Caption: General workflow for biofilm inhibition and eradication assays.

1. Crystal Violet (CV) Staining for Biofilm Biomass Quantification

This method quantifies the total biofilm biomass, including cells and the extracellular matrix.

  • Materials: 96-well microtiter plates, bacterial culture, appropriate growth medium, this compound, crystal violet solution (0.1%), 30% acetic acid or ethanol.

  • Protocol:

    • Inoculation: Inoculate wells of a 96-well plate with bacterial culture. For inhibition assays, add this compound at desired concentrations at this stage.

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow biofilm formation.

    • Washing: Gently wash the wells with phosphate-buffered saline (PBS) or sterile water to remove planktonic (free-floating) bacteria.

    • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

    • Washing: Wash the wells again to remove excess stain.

    • Solubilization: Add a solvent such as 30% acetic acid or ethanol to dissolve the bound crystal violet.

    • Quantification: Measure the absorbance of the solubilized stain using a plate reader at a wavelength of approximately 590 nm. The absorbance is proportional to the biofilm biomass.

2. Colony Forming Unit (CFU) Counting for Biofilm Viability

This method determines the number of viable bacterial cells within a biofilm.

  • Materials: Biofilm culture, PBS, sonicator or vortexer, agar plates, serial dilution tubes.

  • Protocol:

    • Biofilm Disruption: After treatment with this compound, physically disrupt the biofilm by scraping and vortexing or sonication in PBS to release the bacteria into a suspension.

    • Serial Dilution: Perform serial dilutions of the bacterial suspension in PBS or saline.

    • Plating: Plate the dilutions onto appropriate agar plates.

    • Incubation: Incubate the plates until colonies are visible (e.g., 24-72 hours at 37°C).

    • Counting: Count the number of colonies on the plates to determine the CFU per unit area or per well.

Microscopic Visualization of Biofilms

Microscopy techniques are essential for visualizing the three-dimensional structure of biofilms and assessing the effect of this compound on their integrity and cell viability.

Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for high-resolution, three-dimensional imaging of biofilms.

  • Materials: Biofilms grown on suitable surfaces (e.g., glass coverslips), fluorescent stains (e.g., LIVE/DEAD BacLight kit), confocal microscope.

  • Protocol:

    • Biofilm Growth and Treatment: Grow biofilms on a CLSM-compatible surface and treat with this compound as required.

    • Staining: Stain the biofilms with fluorescent dyes. The LIVE/DEAD BacLight kit, for example, uses SYTO 9 (stains all cells green) and propidium iodide (stains cells with compromised membranes red).

    • Imaging: Mount the sample and visualize using a confocal microscope. Acquire a series of z-stack images through the depth of the biofilm.

    • Image Analysis: Use software (e.g., ImageJ, COMSTAT) to reconstruct 3D images and quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.

Synergy with Conventional Antibiotics

A significant aspect of this compound research is its ability to act synergistically with conventional antibiotics, enhancing their efficacy against resistant biofilms. Studies have shown that this compound can reduce the required concentration of antibiotics like ceftazidime, ciprofloxacin, imipenem, and tobramycin by up to 64-fold to achieve complete biofilm inhibition.[2][4] This synergistic effect holds promise for combating chronic, biofilm-associated infections and reducing the development of antibiotic resistance.[2][10][11]

In Vivo Efficacy

The anti-biofilm potential of this compound has been validated in invertebrate models. In both Caenorhabditis elegans and Galleria mellonella infection models, this compound provided significant protection against lethal P. aeruginosa infections, demonstrating its potential for in vivo applications.[4]

Conclusion

The foundational research on this compound has established it as a potent anti-biofilm peptide with a novel mechanism of action. Its ability to inhibit and eradicate a broad spectrum of bacterial biofilms, including those of multi-drug resistant pathogens, and its synergistic activity with conventional antibiotics, make it a compelling candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for researchers to build upon this foundational knowledge and further explore the therapeutic potential of this compound in the fight against biofilm-related infections.

References

Unveiling the Antimicrobial Potential of DJK-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive preliminary investigation into the antimicrobial and anti-biofilm properties of the novel D-enantiomeric peptide, DJK-5. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on this compound's efficacy, mechanism of action, and synergistic potential with conventional antibiotics. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal studies are provided.

Core Findings on Antimicrobial and Anti-Biofilm Efficacy

This compound, a short, protease-resistant D-enantiomeric peptide, has demonstrated significant broad-spectrum anti-biofilm activity.[1] It has shown particular promise in eradicating biofilms of both wild-type and multi-drug resistant bacteria, including notorious pathogens such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Studies have consistently shown that this compound is often more potent than its L-enantiomeric counterparts, likely due to its resistance to proteolytic degradation.[1][4]

The peptide's efficacy extends to complex oral multispecies biofilms, where it has been shown to prevent biofilm formation and eradicate established biofilms.[1][4] Notably, this compound has demonstrated the ability to kill a high percentage of bacteria within these biofilms in a short time frame.[4] Furthermore, this compound exhibits synergistic activity with conventional antibiotics, enhancing their efficacy and reducing the concentrations required to inhibit and eradicate biofilms.[2]

Quantitative Antimicrobial and Anti-Biofilm Data

The following tables summarize the quantitative data on this compound's activity against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC50) of this compound

Bacterial StrainMIC (µg/mL)MBIC50 (µg/mL)Reference
Pseudomonas aeruginosa PA14161[2]
Pseudomonas aeruginosa PAO1>642[2]
Escherichia coli 0157>648[2]
Salmonella Typhimurium>644[2]
Klebsiella pneumoniae>644[2]
Acinetobacter baumannii>642[2]
Burkholderia cenocepacia>2560.4[2]

Table 2: Efficacy of this compound Against Oral Biofilms

Biofilm TypeThis compound Concentration (µg/mL)EffectReference
Oral Multispecies Biofilm10>85% bacterial cell death after 1 and 3 days[1]
Oral Multispecies Biofilm10>90% reduction in biovolume after 72 hours[1]
Streptococcus mutans (suspended from biofilm)10Complete killing after 30 minutes[1]
Enterococcus faecalis (suspended from biofilm)10Complete killing after 30 minutes[1]
Plaque Biofilm10>79% bacterial killing after one 3-minute treatment[1]

Mechanism of Action: Targeting the Stringent Response

This compound's primary mechanism of action is the inhibition of the bacterial stringent response.[2][5] This is achieved by targeting the intracellular signaling molecules guanosine pentaphosphate and tetraphosphate ((p)ppGpp).[2][6] These "alarmones" are crucial for biofilm development and maintenance in a wide range of bacteria.[2][5] this compound is proposed to bind to (p)ppGpp, preventing its accumulation and promoting its degradation.[2] By disrupting this key signaling pathway, this compound effectively inhibits biofilm formation and can lead to the dispersal of mature biofilms.[2] Some studies also suggest that this compound can increase membrane permeability.[7]

DJK5_Mechanism_of_Action cluster_bacterium Bacterial Cell DJK5 This compound Membrane Cell Membrane DJK5->Membrane Translocation ppGpp (p)ppGpp (Stringent Response Signal) DJK5->ppGpp Binds to & Promotes Degradation Biofilm Biofilm Formation & Maintenance Genes ppGpp->Biofilm Activates DJK5_outside External this compound DJK5_outside->DJK5

This compound targets the stringent response by degrading (p)ppGpp.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's antimicrobial properties.

Peptide Synthesis

D-enantiomeric peptides, including this compound, were synthesized using solid-phase 9-fluorenylmethoxy carbonyl (Fmoc) chemistry.[1][2] Following synthesis, the peptides were purified to approximately 95% purity using reverse-phase high-performance liquid chromatography. The correct mass of the synthesized peptides was confirmed by mass spectrometry.[2]

Minimum Inhibitory Concentration (MIC) Assay

The MIC, defined as the lowest concentration of the peptide that results in 100% inhibition of planktonic bacterial growth, was determined using a modified Hancock method in 96-well microtiter plates.[2]

MIC_Assay_Workflow start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_peptide Prepare Serial Dilutions of this compound start->prep_peptide add_to_plate Add Bacteria and this compound to 96-well Plate prep_bacteria->add_to_plate prep_peptide->add_to_plate incubate Incubate at 37°C add_to_plate->incubate read_od Measure Optical Density (OD600) incubate->read_od determine_mic Determine Lowest Concentration with No Growth (MIC) read_od->determine_mic end End determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Biofilm Inhibition and Eradication Assays

The ability of this compound to both prevent the formation of and eradicate existing biofilms was assessed. The Minimum Biofilm Inhibitory Concentration (MBIC50) corresponds to the peptide concentration that results in 50% biofilm inhibition.[2]

For biofilm inhibition studies, sub-MIC concentrations of this compound were added to the growth medium at the beginning of the experiment, and biofilm formation was monitored over time, typically for 3 days.[2] In eradication studies, biofilms were allowed to form for a period (e.g., 2 days) before the peptide was introduced into the medium.[2] Biofilm biomass and bacterial viability were often quantified using techniques like crystal violet staining or confocal laser scanning microscopy (CLSM) with live/dead staining.[8]

In Vivo Efficacy Models

The in vivo activity of this compound has been evaluated in invertebrate and murine models.

  • Caenorhabditis elegans and Galleria mellonella Infection Models: These models were used to assess the protective effects of this compound against lethal P. aeruginosa infections.[2]

  • Murine Cutaneous Abscess Model: This model serves as a surrogate for biofilm infections.[7] Bacteria are injected subcutaneously into mice to form an abscess. This compound can then be administered, for example, intra-abscess, to evaluate its effect on abscess size and bacterial load (CFU count).[7]

Synergistic Interactions with Antibiotics

A significant finding is the ability of this compound to act synergistically with conventional antibiotics to prevent biofilm formation and eradicate pre-existing biofilms.[2] Checkerboard titrations have been performed to assess these synergistic interactions, demonstrating that this compound can reduce the required concentration of antibiotics by up to 64-fold for complete biofilm inhibition.[2]

Conclusion

The preliminary investigation of this compound reveals it to be a potent anti-biofilm peptide with a novel mechanism of action targeting the stringent response pathway. Its broad-spectrum activity, efficacy against resistant strains, and synergy with existing antibiotics position this compound as a promising candidate for further pre-clinical and clinical development in the fight against biofilm-associated infections. Further research is warranted to explore its full therapeutic potential, including pharmacokinetic and toxicological profiles in more advanced models.

References

Methodological & Application

Application Notes and Protocols for DJK-5 Peptide in Biofilm Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide DJK-5, a D-enantiomeric 12-amino acid peptide, has demonstrated significant broad-spectrum anti-biofilm activity. Its efficacy stems from its ability to promote the degradation of (p)ppGpp, a key signaling molecule in the bacterial stringent response pathway, which is crucial for biofilm formation.[1][2][3][4] this compound's resistance to proteases enhances its potential as a therapeutic agent against biofilm-associated infections.[5] These application notes provide detailed protocols for researchers to assess the anti-biofilm properties of the this compound peptide using established in vitro assays.

Quantitative Data Summary

The following tables summarize the reported efficacy of the this compound peptide in various biofilm models.

Table 1: Minimum Inhibitory and Biofilm Eradication Concentrations of this compound

Organism/Biofilm ModelMIC (µg/mL)MBIC₅₀ (µg/mL)MBEC (µg/mL)Reference
Pseudomonas aeruginosa PA14160.8 - 4Not Reported[6]
Multi-drug resistant Burkholderia cenocepacia>2560.4Not Reported[6]
Oral Multispecies Biofilm40 (modest effect)Not Reported>10 (significant killing)[3]
Streptococcus mutansNot ReportedNot Reported~10 (complete killing)[3]
Enterococcus faecalisNot ReportedNot Reported~10 (complete killing)[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible planktonic growth. MBIC₅₀ (Minimum Biofilm Inhibitory Concentration) is the concentration that inhibits 50% of biofilm formation. MBEC (Minimum Biofilm Eradication Concentration) is the lowest concentration required to kill a pre-formed biofilm.

Table 2: Efficacy of this compound in Biofilm Inhibition and Eradication

Biofilm ModelThis compound Concentration (µg/mL)Treatment Duration% Biofilm Inhibition% Biofilm Eradication (Dead Cells)Reference
Oral Multispecies Biofilm1072 hours>90% (biovolume reduction)Not Reported[3]
3-day Oral Multispecies Biofilm103 minutes (1 treatment)Not Applicable~77-79%[3][7]
3-day Oral Multispecies Biofilm103 minutes (3 treatments)Not Applicable~85-86%[3][7]
E. faecalis in dentin canals103 minutesNot Applicable~78.3%[8]
Multispecies biofilm in dentin canals103 minutesNot Applicable~75%[8]

Signaling Pathway of this compound Action

The primary mechanism of this compound's anti-biofilm activity involves the modulation of the bacterial stringent response.

DJK5_Mechanism cluster_bacteria Bacterial Cell Stress_Conditions Stress Conditions (e.g., nutrient limitation) RelA_SpoT RelA/SpoT Enzymes Stress_Conditions->RelA_SpoT ppGpp (p)ppGpp Synthesis RelA_SpoT->ppGpp synthesizes GTP_ATP GTP + ATP GTP_ATP->ppGpp Stringent_Response Stringent Response Activation ppGpp->Stringent_Response activates Degradation (p)ppGpp Degradation ppGpp->Degradation Biofilm_Formation Biofilm Formation Genes (adhesion, EPS production) Stringent_Response->Biofilm_Formation upregulates DJK5 This compound Peptide DJK5->Degradation promotes Inhibition Biofilm Inhibition Degradation->Inhibition leads to Inhibition->Biofilm_Formation downregulates

Caption: this compound peptide promotes the degradation of (p)ppGpp, inhibiting the stringent response and subsequent biofilm formation.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.

MIC_Workflow A Prepare serial dilutions of this compound in 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate at 37°C for 18-24 hours B->C D Observe for turbidity C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

  • Preparation of this compound Dilutions: Prepare a 2-fold serial dilution of the this compound peptide in appropriate growth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion) in a 96-well microtiter plate.[3] Concentrations could range from 256 µg/mL to 0.5 µg/mL.

  • Bacterial Inoculum: Prepare a bacterial suspension from an overnight culture, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the same growth medium.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. Include a positive control (bacteria without peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound at which no visible turbidity is observed.

Biofilm Inhibition Assay (MBIC)

This assay quantifies the ability of this compound to prevent biofilm formation.

Biofilm_Inhibition_Workflow A Add serial dilutions of this compound and bacterial inoculum to 96-well plate B Incubate for 24-48 hours to allow biofilm formation A->B C Wash plate to remove planktonic cells B->C D Stain with 0.1% Crystal Violet C->D E Wash and dry the plate D->E F Solubilize bound dye with 30% acetic acid E->F G Measure absorbance at 590 nm F->G

Caption: Workflow for the Crystal Violet-based biofilm inhibition assay.

Methodology:

  • Plate Setup: Add serial dilutions of this compound to a 96-well flat-bottomed plate, followed by a standardized bacterial inoculum (e.g., 1:100 dilution of an overnight culture).[9][10]

  • Incubation: Incubate the plate under static conditions at 37°C for 24 to 48 hours to allow for biofilm formation.[9][10]

  • Washing: Gently aspirate the medium and wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.[11]

  • Fixation: Fix the biofilms by incubating the plate at 60°C for 1 hour.[11]

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[10]

  • Quantification: Transfer the solubilized dye to a new plate and measure the absorbance at approximately 590 nm using a microplate reader.[12] The absorbance is proportional to the biofilm biomass.

Biofilm Eradication Assay (MBEC)

This protocol assesses the ability of this compound to eradicate pre-formed biofilms.

Methodology:

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in the Biofilm Inhibition Assay (steps 1 and 2), but without the addition of this compound.

  • Washing: After the incubation period, remove the planktonic cells by washing the wells with PBS.

  • This compound Treatment: Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms.

  • Incubation: Incubate the plate for a defined period (e.g., 3 minutes to 24 hours) at 37°C.[3]

  • Quantification: The remaining viable bacteria in the biofilm can be quantified using several methods:

    • Crystal Violet Staining: Follow steps 3-9 of the Biofilm Inhibition Assay to assess the remaining biofilm biomass.

    • Viable Cell Counting (CFU): Scrape the biofilm from the well, resuspend the cells in PBS, perform serial dilutions, plate on appropriate agar, and count the colonies after incubation.

    • Metabolic Assays: Use viability dyes like resazurin or XTT to determine the metabolic activity of the remaining cells.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of the biofilm structure and the differentiation of live and dead cells after treatment with this compound.[13][14]

CLSM_Workflow A Grow biofilm on a suitable surface (e.g., glass-bottom dish) B Treat biofilm with this compound A->B C Wash to remove planktonic cells B->C D Stain with fluorescent dyes (e.g., SYTO 9 and Propidium Iodide) C->D E Image using Confocal Microscope D->E F Analyze 3D structure and live/dead cell distribution E->F

Caption: Workflow for visualizing this compound treated biofilms using Confocal Laser Scanning Microscopy.

Methodology:

  • Biofilm Growth: Grow biofilms on a CLSM-compatible surface, such as glass coverslips or in a flow cell system, for a specified period.[15]

  • This compound Treatment: Treat the mature biofilms with the desired concentration of this compound for the intended duration.

  • Staining: After treatment, gently wash the biofilms with PBS and stain with a combination of fluorescent dyes. A common combination is:

    • SYTO 9: A green fluorescent dye that stains all bacteria (live and dead).

    • Propidium Iodide (PI): A red fluorescent dye that only penetrates bacteria with damaged membranes (dead cells).

  • Imaging: Visualize the stained biofilms using a confocal laser scanning microscope.[13] Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.

  • Image Analysis: Analyze the images using appropriate software (e.g., ImageJ, Imaris) to quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.

Disclaimer: These protocols are intended as a guide and may require optimization depending on the specific bacterial strains and experimental conditions used.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of DJK-5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

DJK-5 is a synthetic, D-enantiomeric antimicrobial peptide with potent anti-biofilm activity.[1][2] Unlike many traditional antibiotics that target essential cellular processes, this compound acts by targeting and promoting the degradation of the bacterial signaling molecule guanosine pentaphosphate and tetraphosphate ((p)ppGpp).[1][2][3][4][5][6] This molecule is a key regulator of the stringent response, a bacterial stress response crucial for biofilm formation and maintenance.[1][3][6] Consequently, this compound demonstrates modest activity against planktonic (free-swimming) bacteria but exhibits robust efficacy in preventing biofilm formation and eradicating established biofilms, even those of multidrug-resistant pathogens.[1][7] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against planktonic bacteria, a fundamental assay for characterizing its antimicrobial properties.

Mechanism of Action: Targeting the Stringent Response

This compound's primary mechanism of action involves the disruption of the stringent response pathway by targeting (p)ppGpp. This mode of action is distinct from many conventional antibiotics and contributes to its potent anti-biofilm properties.

DJK5_Mechanism This compound Mechanism of Action cluster_cell Bacterial Cell Stress Stress Conditions (e.g., nutrient limitation) RelA_SpoT RelA/SpoT Enzymes Stress->RelA_SpoT activates ppGpp (p)ppGpp Synthesis RelA_SpoT->ppGpp Stringent_Response Stringent Response Activation ppGpp->Stringent_Response Biofilm Biofilm Formation & Maintenance Stringent_Response->Biofilm DJK5 This compound Degradation (p)ppGpp Degradation DJK5->Degradation promotes Degradation->Stringent_Response inhibits

Caption: Signaling pathway of this compound's anti-biofilm activity.

Experimental Protocol: Determining the MIC of this compound

The determination of the MIC for cationic antimicrobial peptides like this compound requires modifications to standard protocols to prevent peptide loss due to binding to plastic surfaces.[8][9] The following broth microdilution method is adapted from established protocols for antimicrobial peptides.[8][10]

Materials:

  • This compound peptide, synthesized and purified (>95%)

  • Test bacterial strains (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well polypropylene microtiter plates

  • Sterile polypropylene microcentrifuge tubes

  • 0.01% (v/v) acetic acid with 0.2% (w/v) bovine serum albumin (BSA)

  • Sterile, deionized water

  • Bacterial incubator (37°C)

  • Microplate reader (optional, for OD measurements)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in sterile, deionized water to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Further dilute the stock solution in 0.01% acetic acid containing 0.2% BSA to prepare the working stock solutions. This diluent helps to prevent the peptide from adhering to plasticware.[8][9]

  • Preparation of Bacterial Inoculum:

    • From a fresh MHA plate, select 3-5 colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).

    • Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Broth Microdilution Assay:

    • In a 96-well polypropylene plate, perform serial two-fold dilutions of the this compound working stock solution with the acetic acid/BSA diluent to achieve a range of concentrations (e.g., from 64 µg/mL to 0.5 µg/mL).

    • Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted this compound.

    • Include the following controls on each plate:

      • Growth Control: 100 µL of bacterial inoculum and 100 µL of MHB (no peptide).

      • Sterility Control: 200 µL of MHB (no bacteria, no peptide).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[10]

    • Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.

MIC_Workflow MIC Determination Workflow for this compound prep_peptide Prepare this compound Stock and Serial Dilutions assay_setup Set up 96-Well Polypropylene Plate prep_peptide->assay_setup prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) prep_inoculum->assay_setup incubation Incubate at 37°C for 18-24 hours assay_setup->incubation read_results Read Results Visually or with Plate Reader incubation->read_results determine_mic Determine MIC read_results->determine_mic

References

Application Notes and Protocols for DJK-5 Delivery in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DJK-5 is a synthetic D-enantiomeric peptide known for its potent anti-biofilm activity against a broad spectrum of bacteria, including multidrug-resistant strains.[1] Its mechanism of action involves the disruption of the bacterial stringent stress response by targeting the signaling molecule (p)ppGpp.[2][3] This document provides detailed application notes and protocols for the delivery of this compound in various in vitro and in vivo research models, offering guidance for researchers investigating its therapeutic potential.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Biofilms
Model SystemBacterial SpeciesThis compound ConcentrationExposure TimeOutcomeCombination AgentsReference
Oral Biofilm Model (Hydroxyapatite Disks)Multispecies Oral Biofilm5 µg/mL3 daysSignificant prevention of biofilm formation.N/A[4]
Oral Biofilm Model (Hydroxyapatite Disks)Multispecies Oral Biofilm10 µg/mL3 days>90% reduction in biofilm biovolume.[5]N/A[4][5]
Oral Biofilm Model (Hydroxyapatite Disks)Multispecies Oral Biofilm10 µg/mL1 and 3 minutes~83% and >88% bacterial killing, respectively.Chlorhexidine[3]
Oral Biofilm Model (Hydroxyapatite Disks)Streptococcus mutans, Enterococcus faecalis10 µg/mL30 minutesComplete killing of bacteria resuspended from biofilms.[5]N/A[5]
Dentin Canal ModelEnterococcus faecalis, Multispecies Biofilm10 µg/mL3 minutes~75-78% bacterial killing in the absence of a smear layer.[1]N/A[1]
Dentin Canal ModelEnterococcus faecalis, Multispecies Biofilm10 µg/mL3 or 10 minutesEnhanced bacterial killing when preceded by NaOCl.6% Sodium Hypochlorite (NaOCl)[6]
Dentin Canal ModelEnterococcus faecalis, Multispecies Biofilm10 µg/mLN/AEffective when mixed with EDTA for irrigation.[7][8]8.5% EDTA[7][8]
Co-culture BiofilmP. aeruginosa & S. aureusNot SpecifiedN/ASynergistic activity with colistin against S. aureus.[9]Colistin[9]
Table 2: In Vivo Efficacy and Delivery of this compound
Model OrganismInfection ModelBacterial PathogenThis compound DosageDelivery RouteKey FindingsCombination AgentsReference
Mouse (CD-1)Subcutaneous AbscessPseudomonas aeruginosa3 mg/kgIntra-abscessSignificantly reduced tissue dermonecrosis by ~50%.[4]N/A[4]
Mouse (CD-1)Subcutaneous AbscessESKAPE Pathogens3 mg/kgSubcutaneousReduced bacterial loads of P. aeruginosa, E. faecium, K. pneumoniae, A. baumannii, and E. coli.[8]Ciprofloxacin, Meropenem, Erythromycin[8][10]
MouseSubcutaneous AbscessP. aeruginosaNot SpecifiedSubcutaneous (in nanogels)Decreased peptide toxicity four-fold without compromising anti-abscess effect.[5][10]N/A[5][10]
MouseSystemic ToxicityN/ANot SpecifiedIntravenous (in nanogels)More than doubled the non-toxic dose of this compound.[5][10]N/A[5][10]
Galleria mellonellaLethal InfectionP. aeruginosaNot SpecifiedNot SpecifiedStrong and significant protective effect, with 18-42% survival after 48h.[1]N/A[1]
Caenorhabditis elegansLethal InfectionP. aeruginosaNot SpecifiedNot SpecifiedNearly complete protection after 24 hours of infection.[1]N/A[1]

Experimental Protocols

Protocol 1: In Vitro Biofilm Inhibition and Eradication Assay (Oral Biofilm Model)

Objective: To assess the ability of this compound to prevent the formation of and eradicate pre-formed oral biofilms.

Materials:

  • This compound peptide (lyophilized)

  • Sterile deionized water or appropriate buffer for peptide reconstitution

  • Hydroxyapatite-coated disks

  • Saliva-based biofilm growth medium

  • Multi-well plates (e.g., 24-well plates)

  • Bacterial inocula (e.g., multispecies oral bacteria)

  • Confocal Laser Scanning Microscope (CLSM)

  • Live/Dead staining kit (e.g., SYTO 9 and propidium iodide)

Procedure:

Biofilm Inhibition:

  • Prepare a stock solution of this compound by reconstituting the lyophilized peptide in sterile deionized water to a concentration of 1 mg/mL. Further dilute in the biofilm growth medium to final concentrations of 5 µg/mL and 10 µg/mL.[4]

  • Place sterile hydroxyapatite-coated disks in the wells of a 24-well plate.

  • Add the bacterial inoculum to the wells.

  • Immediately add the this compound solutions (5 µg/mL and 10 µg/mL) or a vehicle control (water) to the respective wells.

  • Incubate the plate under conditions suitable for biofilm growth (e.g., 37°C, 5% CO2) for up to 72 hours.[5]

  • At desired time points (e.g., 24, 48, 72 hours), remove the disks, gently wash with sterile saline to remove planktonic bacteria, and stain with a Live/Dead staining kit.

  • Visualize the biofilms using CLSM to assess biofilm structure, biovolume, and bacterial viability.[4]

Biofilm Eradication:

  • Grow mature biofilms on hydroxyapatite-coated disks for a specified period (e.g., 3 days) as described above, without the addition of this compound.

  • After biofilm formation, remove the growth medium and gently wash the disks.

  • Expose the pre-formed biofilms to this compound solution (e.g., 10 µg/mL) for various durations (e.g., 1, 3, or 30 minutes).[3]

  • Following treatment, wash the disks, stain with a Live/Dead staining kit, and visualize with CLSM to determine the percentage of killed bacteria.

Protocol 2: In Vivo Murine Subcutaneous Abscess Model

Objective: To evaluate the efficacy of this compound in reducing bacterial load and abscess formation in a murine model.

Materials:

  • This compound peptide

  • Sterile saline (0.9% NaCl)

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Female CD-1 mice (or other suitable strain)

  • Syringes and needles for injection

  • Calipers for measuring lesion size

  • Equipment for euthanasia and tissue homogenization

  • Agar plates for colony forming unit (CFU) enumeration

Procedure:

  • Prepare the bacterial inoculum by growing the desired strain to the mid-logarithmic phase, washing the cells with sterile saline, and resuspending to the desired concentration (e.g., 1-5 x 10^7 CFU/50 µL).[4]

  • Inject 50 µL of the bacterial suspension subcutaneously into the dorsum of the mice.[4]

  • Prepare the this compound treatment solution by dissolving it in sterile saline to the desired concentration (e.g., to achieve a final dose of 3 mg/kg in a 50 µL injection volume).[4][8]

  • One hour post-infection, administer 50 µL of the this compound solution or a saline control via intra-abscess injection directly into the infected area.[4]

  • Monitor the mice daily for health and measure the size of the abscess lesions using calipers.

  • At a predetermined endpoint (e.g., 3 days post-infection), euthanize the mice.[4]

  • Excise the abscesses, homogenize the tissue in sterile saline, and perform serial dilutions for plating on appropriate agar to determine the bacterial CFU per abscess.

Protocol 3: Preparation and Delivery of this compound Loaded Hyaluronic Acid-Based Nanogels

Objective: To formulate this compound into hyaluronic acid-based nanogels to improve in vivo tolerability and deliver the peptide systemically or subcutaneously.

Materials:

  • This compound peptide

  • Hyaluronic acid (HA)

  • Cross-linking agent (e.g., using carbodiimide chemistry)

  • Dialysis tubing

  • Equipment for particle size and zeta potential measurement (e.g., Dynamic Light Scattering)

  • Equipment for peptide encapsulation efficiency determination (e.g., HPLC)

Procedure:

Nanogel Formulation (General Steps):

  • Synthesize HA-based nanogels through methods such as polyelectrolyte complexation, self-assembly, or chemical crosslinking.[1][9] A common method involves the use of carbodiimide chemistry to cross-link HA.[9]

  • To encapsulate this compound, the peptide can be added during the nanogel formation process.

  • Purify the this compound-loaded nanogels by dialysis to remove unencapsulated peptide and other reactants.

  • Characterize the nanogels for size, zeta potential, and peptide encapsulation efficiency. Nanogels in the range of 174 to 194 nm have been reported for this compound delivery.[5][10]

In Vivo Delivery:

  • Intravenous Administration: Resuspend the purified this compound-loaded nanogels in a sterile, isotonic buffer suitable for intravenous injection. The encapsulation of this compound in nanogels has been shown to more than double the maximum tolerated dose compared to the free peptide.[5][10]

  • Subcutaneous Administration: Resuspend the nanogels in a sterile buffer for subcutaneous injection. This method has been shown to decrease the local toxicity of this compound by four-fold while maintaining its therapeutic efficacy in a murine abscess model.[5][10]

  • Administer the formulated this compound to the animal model according to the specific experimental design, monitoring for therapeutic effects and any signs of toxicity.

Visualizations

Signaling Pathway

DJK5_Signaling_Pathway cluster_bacterium Bacterial Cell RelA RelA ppGpp (p)ppGpp (Stringent Response Signal) RelA->ppGpp SpoT SpoT SpoT->ppGpp Degradation Degradation SpoT->Degradation Degrades GTP_ATP GTP + ATP GTP_ATP->RelA Synthesis GTP_ATP->SpoT Synthesis ppGpp->Degradation Promotes Degradation Biofilm Biofilm Formation & Virulence ppGpp->Biofilm Promotes DJK5 This compound DJK5->ppGpp Targets Stress Nutrient Limitation, Antibiotic Stress Stress->RelA Stress->SpoT DJK5_ext This compound (External) DJK5_ext->DJK5 Enters Cell

Caption: Mechanism of action of this compound targeting the bacterial stringent response pathway.

Experimental Workflow

DJK5_InVivo_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Analysis Bact_prep Prepare Bacterial Inoculum (e.g., P. aeruginosa) Infection Subcutaneous Injection of Bacteria into Mouse Bact_prep->Infection DJK5_prep Prepare this compound Solution (e.g., 3 mg/kg in saline) Treatment Intra-abscess Injection of this compound (1h post-infection) DJK5_prep->Treatment Infection->Treatment Monitoring Daily Monitoring (Health, Lesion Size) Treatment->Monitoring Endpoint Endpoint (e.g., Day 3) Monitoring->Endpoint Analysis Euthanasia, Abscess Excision, Homogenization, CFU Plating Endpoint->Analysis

Caption: Experimental workflow for this compound delivery in a murine subcutaneous abscess model.

Logical Relationships of Delivery Strategies

DJK5_Delivery_Strategies cluster_invitro In Vitro Models cluster_invivo In Vivo Models DJK5 This compound Peptide Topical Topical Application (e.g., solution, irrigant) DJK5->Topical Local Local Delivery (e.g., Subcutaneous, Intra-abscess) DJK5->Local Systemic Systemic Delivery (e.g., Intravenous) DJK5->Systemic Nanogel Nanogel Formulation (e.g., Hyaluronic Acid) DJK5->Nanogel Biofilm_inhibition Biofilm Inhibition Topical->Biofilm_inhibition Biofilm_eradication Biofilm Eradication Topical->Biofilm_eradication Abscess_model Murine Abscess Model Local->Abscess_model Invertebrate_model Invertebrate Models (G. mellonella, C. elegans) Local->Invertebrate_model Systemic->Abscess_model Nanogel->Local Improves Safety Nanogel->Systemic Improves Safety

Caption: Logical relationships of different this compound delivery strategies in research models.

References

Application Notes and Protocols for Testing the Synergy of DJK-5 with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DJK-5 is a D-enantiomeric, protease-resistant peptide with potent, broad-spectrum anti-biofilm activity.[1][2] Its mechanism of action involves targeting the intracellular stringent response signal molecule (p)ppGpp, leading to its degradation.[1][3] The stringent response is a key survival mechanism in bacteria, and its disruption by this compound makes bacteria more susceptible to conventional antibiotics. This has led to significant interest in the synergistic potential of this compound with existing antibiotic therapies, offering a promising strategy to combat antibiotic resistance and treat persistent biofilm-associated infections.[1][4][5] Studies have shown that this compound can enhance the efficacy of antibiotics against various pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, and other ESKAPE pathogens, both in vitro and in vivo.[5][6] This document provides detailed protocols for assessing the synergistic activity of this compound with conventional antibiotics.

Core Concepts and Mechanisms

This compound's primary mechanism of action is the disruption of the bacterial stringent response by promoting the degradation of (p)ppGpp.[1][3] This "stress alarmone" is crucial for bacterial survival under harsh conditions and for the formation and maintenance of biofilms. By targeting this pathway, this compound renders bacteria in a more metabolically active and vulnerable state, thereby increasing their susceptibility to the action of conventional antibiotics.[5] Additionally, some studies suggest that this compound may also contribute to the disruption of the bacterial membrane integrity, further facilitating the entry of antibiotics into the bacterial cell.[7]

Signaling Pathway of this compound Action

DJK5_Pathway cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular DJK5 This compound Peptide Membrane Membrane Interaction/ Permeabilization DJK5->Membrane 1. Interaction ppGpp (p)ppGpp (Stringent Response Signal) Membrane->ppGpp 2. Internalization Degradation Degradation of (p)ppGpp ppGpp->Degradation 3. This compound triggers Biofilm Biofilm Formation (Inhibited) Degradation->Biofilm 4. Prevents Target Antibiotic Target Degradation->Target 6. Increased Susceptibility Antibiotic Conventional Antibiotic Antibiotic->Target 5. Inhibition Synergy Synergistic Killing Antibiotic->Synergy Target->Synergy

Caption: Proposed mechanism of this compound synergistic action.

Experimental Protocols

This section details the key in vitro methods for evaluating the synergistic potential of this compound with conventional antibiotics.

Checkerboard Microdilution Assay

The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[8][9][10] The assay involves testing a range of concentrations of both agents, alone and in combination, to determine the minimum inhibitory concentration (MIC) of each in the presence of the other. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • This compound peptide (lyophilized)

  • Conventional antibiotic(s) of interest

  • Relevant bacterial strain(s) (e.g., ATCC strains or clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the conventional antibiotic in an appropriate solvent (e.g., sterile deionized water or DMSO).

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional array of serial dilutions of this compound (horizontally) and the conventional antibiotic (vertically).

    • Typically, two-fold serial dilutions are prepared. The concentration range should span from well above to well below the known or expected MIC of each agent.

    • Include control wells for each agent alone to determine their individual MICs. Also include a growth control (no antimicrobial agents) and a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FIC index using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic Where:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

  • Interpretation of FIC Index: [11][12]

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow Prep Prepare Stocks: This compound & Antibiotic Plate Setup 96-well Plate: Serial Dilutions Prep->Plate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate Inoculum->Inoculate Plate->Inoculate Incubate Incubate at 37°C (18-24h) Inoculate->Incubate Read Read Results: Visual or OD600 Incubate->Read Calculate Calculate FIC Index Read->Calculate Interpret Interpret Results: Synergy, Additive, Antagonism Calculate->Interpret

Caption: Workflow for the checkerboard microdilution assay.

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.[13][14][15] This method is particularly useful for confirming synergistic interactions observed in the checkerboard assay and for understanding the rate of bacterial killing.

Materials:

  • This compound peptide

  • Conventional antibiotic(s)

  • Bacterial strain(s)

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

Procedure:

  • Preparation of Cultures:

    • Grow an overnight culture of the test bacterium in CAMHB.

    • Dilute the overnight culture into fresh CAMHB and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

    • Adjust the bacterial suspension to a starting concentration of approximately 1 x 10^6 CFU/mL in flasks containing CAMHB with the desired concentrations of this compound, the antibiotic, or their combination. Include a growth control without any antimicrobial agents.

  • Antimicrobial Concentrations:

    • The concentrations used are typically based on the MIC values obtained from the checkerboard assay (e.g., 0.5x MIC, 1x MIC, 2x MIC). For synergy testing, sub-inhibitory concentrations of both agents are often used in combination.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition (this compound alone, antibiotic alone, combination, and growth control).

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point (e.g., 24 hours) for the combination compared to the most active single agent.[16]

Bacterial Membrane Permeabilization Assay

This assay helps to investigate whether this compound enhances the permeability of the bacterial membrane, which could be a contributing factor to its synergistic effect. Fluorescent probes that are sensitive to membrane integrity are commonly used.[17][18][19]

Materials:

  • This compound peptide

  • Bacterial strain(s)

  • N-Phenyl-1-naphthylamine (NPN) for outer membrane permeabilization

  • Propidium Iodide (PI) for inner membrane permeabilization

  • Buffer (e.g., PBS or HEPES)

  • Fluorometer or fluorescence microplate reader

Procedure (NPN Uptake Assay):

  • Cell Preparation:

    • Grow bacteria to the mid-log phase, then harvest by centrifugation.

    • Wash and resuspend the cells in the assay buffer to a specific OD.

  • Assay:

    • Add NPN to the bacterial suspension (final concentration typically 10 µM).

    • Measure the baseline fluorescence.

    • Add this compound at various concentrations.

    • Monitor the increase in fluorescence over time. An increase in fluorescence indicates that NPN has entered the outer membrane.

Procedure (PI Uptake Assay):

  • Cell Preparation:

    • Similar to the NPN assay, prepare a suspension of mid-log phase bacteria.

  • Assay:

    • Add PI to the bacterial suspension.

    • Measure the baseline fluorescence.

    • Add this compound.

    • Monitor the increase in fluorescence. PI can only enter cells with a compromised inner membrane, where it intercalates with DNA and fluoresces.

Data Presentation

Quantitative data from the synergy testing protocols should be summarized in clear and structured tables for easy comparison.

Table 1: Checkerboard Assay Results for this compound in Combination with Antibiotic X against P. aeruginosa

AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFIC Index (this compound + Antibiotic X)Interpretation
This compound410.250.5Synergy
Antibiotic X820.25

Table 2: Time-Kill Assay Results for this compound and Antibiotic Y against S. aureus at 24 hours

TreatmentInitial Inoculum (log10 CFU/mL)Final Viable Count (log10 CFU/mL)Change in Viable Count (log10 CFU/mL)
Growth Control6.08.5+2.5
This compound (0.5x MIC)6.07.8+1.8
Antibiotic Y (0.5x MIC)6.07.5+1.5
This compound + Antibiotic Y6.03.2-2.8

Conclusion

The protocols outlined in this document provide a comprehensive framework for researchers to evaluate the synergistic potential of the anti-biofilm peptide this compound with conventional antibiotics. By employing the checkerboard and time-kill assays, researchers can quantify the nature and extent of these interactions. Furthermore, membrane permeabilization assays can offer insights into the underlying mechanisms of synergy. The data generated from these studies will be crucial for the pre-clinical development of novel combination therapies to address the growing challenge of antibiotic resistance and biofilm-associated infections.

References

Application Notes and Protocols for Covalent Immobilization of DJK-5 on Titanium Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Implant-associated infections are a significant challenge in modern medicine, often leading to implant failure, prolonged hospitalization, and increased patient morbidity. The covalent immobilization of antimicrobial peptides (AMPs) onto implant surfaces represents a promising strategy to combat these infections. DJK-5, a potent D-enantiomeric antimicrobial peptide, has demonstrated broad-spectrum antibacterial and anti-inflammatory properties. This document provides detailed application notes and protocols for the covalent immobilization of this compound onto titanium surfaces, a common material for orthopedic and dental implants. The methodologies described herein aim to create a stable, bioactive surface that actively prevents bacterial colonization and mitigates inflammatory responses, thereby improving implant osseointegration and long-term success.[1][2][3]

Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound immobilized on titanium surfaces.

Table 1: Antibacterial Efficacy of this compound Immobilized Titanium

Bacterial Strain(s)TypeAntibacterial Efficiency (%)Reference
Gram-positive and Gram-negative bacteriaBroad Spectrum>90[1][3]
S. aureus, S. epidermidis, P. aeruginosa (mixed)Mixed Culture91.36[1][3]

Table 2: Anti-inflammatory Properties of this compound Immobilized Titanium

Biological EffectKey Signaling Pathway AffectedOutcomeReference
Suppression of inflammatory reactionNF-κB Signaling PathwayDecreased release of pro-inflammatory factors, Increased secretion of anti-inflammatory factors[1][2]

Experimental Protocols

Protocol for Titanium Surface Preparation

This protocol details the cleaning and activation of titanium surfaces to ensure efficient and uniform immobilization of this compound.

Materials:

  • Titanium substrates (discs or other forms)

  • Acetone (ACS grade)

  • Ethanol (ACS grade)

  • Deionized (DI) water

  • Ultrasonic bath

  • Drying oven or nitrogen gas stream

Procedure:

  • Place the titanium substrates in a beaker.

  • Add acetone to completely submerge the substrates.

  • Ultrasonicate for 15 minutes to remove organic contaminants.

  • Discard the acetone and rinse the substrates thoroughly with DI water.

  • Add ethanol to completely submerge the substrates.

  • Ultrasonicate for another 15 minutes.

  • Discard the ethanol and rinse the substrates thoroughly with DI water.

  • Dry the substrates in an oven at 60-70°C or under a stream of nitrogen gas.

  • For enhanced hydroxyl group formation, the cleaned substrates can be treated with a 5M sodium hydroxide solution at 60°C for 24 hours, followed by thorough rinsing with DI water and drying.

Protocol for Covalent Immobilization of this compound via Dopamine Chemistry

This protocol describes the use of polydopamine as a versatile and effective linker for the covalent attachment of this compound to the prepared titanium surface.

Materials:

  • Cleaned titanium substrates

  • Dopamine hydrochloride

  • Tris-HCl buffer (10 mM, pH 8.5)

  • This compound peptide solution (concentration to be optimized based on application, e.g., 1 mg/mL in sterile PBS)

  • Sterile phosphate-buffered saline (PBS)

  • Orbital shaker

Procedure:

  • Prepare a 2 mg/mL solution of dopamine hydrochloride in 10 mM Tris-HCl buffer (pH 8.5).

  • Place the cleaned titanium substrates in a sterile container (e.g., a multi-well plate).

  • Add the dopamine solution to each well, ensuring the substrates are fully immersed.

  • Incubate for 18-24 hours at room temperature on an orbital shaker to allow for the formation of a polydopamine layer.

  • After incubation, carefully remove the substrates and rinse them thoroughly with DI water to remove any non-adherent polydopamine.

  • Dry the polydopamine-coated titanium substrates under a stream of nitrogen gas or in a vacuum oven.

  • Immerse the polydopamine-coated substrates in the this compound peptide solution.

  • Incubate for 12-24 hours at 4°C or room temperature with gentle agitation. The primary amine groups on the this compound peptide will form covalent bonds with the catechol groups of the polydopamine layer.

  • After incubation, rinse the substrates extensively with sterile PBS to remove any non-covalently bound peptide.

  • Dry the this compound immobilized titanium substrates and store them in a sterile, dry environment until use.

Protocol for Surface Characterization

Confirming the successful immobilization of this compound is crucial. The following are key characterization techniques.

a) X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and confirm the presence of nitrogen from the peptide.

  • Procedure: Analyze the survey spectra of unmodified, polydopamine-coated, and this compound immobilized titanium surfaces. Look for the appearance and increase in the N 1s peak after peptide immobilization. High-resolution scans of the C 1s, O 1s, N 1s, and Ti 2p regions can provide information on chemical bonding.

b) Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To identify the functional groups present on the surface.

  • Procedure: Use Attenuated Total Reflectance (ATR)-FTIR to analyze the surfaces. Look for characteristic amide I and amide II bands (around 1650 cm⁻¹ and 1540 cm⁻¹, respectively) which are indicative of the peptide backbone, confirming the presence of this compound.

Protocol for In Vitro Antibacterial Assay

This protocol provides a method to assess the antibacterial activity of the this compound functionalized titanium surface.

Materials:

  • This compound immobilized and control (unmodified) titanium substrates

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Bacterial growth medium (e.g., Tryptic Soy Broth - TSB)

  • Agar plates (e.g., Tryptic Soy Agar - TSA)

  • Sterile PBS

  • Incubator

  • Plate reader (for optical density measurements) or colony counting equipment

Procedure:

  • Sterilize the this compound immobilized and control titanium substrates (e.g., via UV irradiation).

  • Prepare a bacterial suspension of a known concentration (e.g., 10⁶ CFU/mL) in the appropriate growth medium.

  • Place the sterile substrates in a multi-well plate and add the bacterial suspension to each well.

  • Incubate at 37°C for a specified period (e.g., 24 hours).

  • After incubation, gently wash the substrates with sterile PBS to remove non-adherent bacteria.

  • To quantify the adherent bacteria, the substrates can be:

    • Sonication and Plating: Transferred to a tube with sterile PBS and sonicated to dislodge the adherent bacteria. The resulting suspension is then serially diluted and plated on agar plates to determine the number of colony-forming units (CFU).

    • Live/Dead Staining: Stained with a viability dye (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit) and visualized using fluorescence microscopy to assess the proportion of live and dead bacteria on the surface.

  • Compare the number of viable bacteria on the this compound immobilized surfaces to the control surfaces to determine the antibacterial efficiency.

Visualizations

Experimental Workflow

G cluster_0 Surface Preparation cluster_1 Immobilization cluster_2 Characterization & Testing Ti_Substrate Titanium Substrate Cleaning Ultrasonic Cleaning (Acetone, Ethanol) Ti_Substrate->Cleaning Activation Surface Activation (e.g., NaOH treatment) Cleaning->Activation Polydopamine Polydopamine Coating Activation->Polydopamine DJK5_Coupling This compound Peptide Coupling Polydopamine->DJK5_Coupling Characterization Surface Characterization (XPS, FTIR) DJK5_Coupling->Characterization Antibacterial_Assay In Vitro Antibacterial Assay DJK5_Coupling->Antibacterial_Assay Anti_inflammatory_Assay In Vitro Anti-inflammatory Assay DJK5_Coupling->Anti_inflammatory_Assay

Caption: Workflow for this compound immobilization on titanium.

Signaling Pathway

G Bacteria Bacteria (e.g., S. aureus) TLR Toll-like Receptor (TLR) Bacteria->TLR MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory Pro-inflammatory Cytokine Genes DJK5 Immobilized this compound DJK5->IKK Inhibits Activation

Caption: this compound inhibits the NF-κB inflammatory pathway.

References

Application Notes and Protocols for DJK-5 Encapsulation in Hyaluronic Acid-Based Nanogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria and the challenge of treating biofilm-associated infections necessitate novel therapeutic strategies. Anti-biofilm peptides, such as the D-enantiomeric peptide DJK-5, have shown significant promise in preventing and eradicating bacterial biofilms. This compound acts by targeting the stringent response signaling molecule (p)ppGpp, which is crucial for biofilm formation and maintenance.[1] However, the clinical translation of such peptides can be hampered by potential host toxicity.

Encapsulation of this compound in biocompatible nanocarriers like hyaluronic acid (HA)-based nanogels offers a promising solution to mitigate toxicity while maintaining therapeutic efficacy.[2][3] Hyaluronic acid is a natural, biodegradable, and biocompatible glycosaminoglycan that can be chemically modified to form self-assembling nanogels. Furthermore, HA is the primary ligand for the CD44 receptor, which is overexpressed on various cell types, including immune cells, potentially allowing for targeted delivery to sites of infection and inflammation.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of this compound encapsulated in hyaluronic acid-based nanogels.

Key Applications

  • Targeted antimicrobial delivery: Leveraging the HA-CD44 interaction for targeted delivery of this compound to infection sites.

  • Reduced cytotoxicity: Encapsulation in HA-nanogels has been shown to decrease the systemic toxicity of this compound.[2][3]

  • Treatment of biofilm-associated infections: Effective against a broad spectrum of bacterial biofilms, including those formed by Pseudomonas aeruginosa.[1][2][3]

  • Combination therapy: Potential for synergistic effects when used in combination with conventional antibiotics.[1]

Data Summary

The following tables summarize the key quantitative data regarding the physicochemical properties and biological activity of this compound-loaded HA nanogels.

Table 1: Physicochemical Characteristics of this compound-Loaded HA Nanogels

ParameterValueReference
Nanogel Size (diameter)174 - 194 nm[2]
Polydispersity Index (PDI)~0.2[7]
Zeta Potential-47 to -48 mV[7]
Encapsulation Efficiency33 - 60%[2]
Drug LoadingNot Specified

Table 2: In Vitro and In Vivo Efficacy of this compound and this compound Nanogels

AssayOrganismConcentration/DoseResultReference
Biofilm Inhibition (MBIC50)P. aeruginosa1 µg/mL50% inhibition of biofilm formation.[1]
Biofilm Eradication (in vitro)Oral multispecies biofilm10 µg/mL>85% of bacteria in a 3-day old biofilm killed after 3 minutes of exposure.[8]
Murine Subcutaneous Abscess ModelP. aeruginosa LESB583 and 6 mg/mL (nanogel)Reduced abscess size, comparable to free this compound.[3]
In vivo Toxicity (Subcutaneous)MiceToxicity of this compound was decreased four-fold when encapsulated in nanogels compared to the free peptide.[2]
In vivo Toxicity (Intravenous)MiceThe dose of this compound that could be administered without inducing toxicity was more than doubled after encapsulation in nanogels.[2]

Experimental Protocols

Protocol 1: Synthesis of Octenyl Succinic Anhydride-Modified Hyaluronic Acid (OSA-HA)

This protocol describes the chemical modification of hyaluronic acid with octenyl succinic anhydride to create an amphiphilic polymer capable of self-assembly into nanogels.

Materials:

  • Hyaluronic acid (HA, e.g., 50 kDa)

  • Octenyl succinic anhydride (OSA)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH), 0.5 M

  • Ultrapure water

  • Dialysis tubing (MWCO appropriate for removing unreacted OSA and salts)

  • Lyophilizer

Procedure:

  • Dissolve 1.25 g of hyaluronic acid in 50 mL of ultrapure water.

  • Add sodium bicarbonate to the HA solution to achieve a 2 M carbonate solution and mix for 1 hour.

  • Adjust the pH of the solution to 8.5 with 0.5 M NaOH.

  • Slowly add octenyl succinic anhydride dropwise to the HA solution to reach a desired molar ratio of OSA to HA (e.g., 50:1).

  • Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Transfer the reaction mixture to a dialysis tube and dialyze against ultrapure water for 3-5 days, with frequent water changes, to remove unreacted OSA, salts, and other small molecule impurities.

  • Freeze the purified OSA-HA solution and lyophilize to obtain a dry powder.

  • The degree of substitution can be determined using ¹H-NMR spectroscopy.

Protocol 2: Preparation of this compound Loaded HA-Based Nanogels

This protocol details the encapsulation of the this compound peptide into the pre-synthesized OSA-HA nanogels via self-assembly.

Materials:

  • Lyophilized OSA-HA

  • This compound peptide

  • Ultrapure water

  • Vortex mixer

Procedure:

  • Prepare a stock solution of OSA-HA in ultrapure water (e.g., 6.66 - 25 mg/mL).

  • Prepare a stock solution of this compound in ultrapure water at a concentration 10 times the final desired concentration (e.g., 20 - 75 mg/mL).

  • To form the nanogels, add the this compound solution to the OSA-HA solution to achieve a final peptide-to-polymer weight ratio of 0.3:1.

  • Immediately vortex the mixture for a short period to facilitate the self-assembly of the nanogels.

  • Allow the nanogel suspension to equilibrate for 1-2 hours at room temperature before use.

Protocol 3: Characterization of this compound Nanogels

Materials and Equipment:

  • This compound nanogel suspension

  • Ultrapure water (for dilution)

  • DLS instrument (e.g., Zetasizer)

  • Cuvettes for DLS measurement

Procedure:

  • Dilute a small aliquot of the nanogel suspension with ultrapure water to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, solvent refractive index, and viscosity).

  • Perform the measurement to obtain the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential of the nanogels.

Materials and Equipment:

  • This compound nanogel suspension

  • TEM grid (e.g., carbon-coated copper grid)

  • Pipette

  • Filter paper

  • Negative stain solution (e.g., uranyl acetate or phosphotungstic acid)

  • Transmission Electron Microscope

Procedure:

  • Place a drop of the diluted nanogel suspension onto a TEM grid.

  • Allow the sample to adsorb for a few minutes.

  • Wick away the excess liquid using a piece of filter paper.

  • Apply a drop of negative stain solution to the grid for a brief period (e.g., 30-60 seconds).

  • Remove the excess stain with filter paper.

  • Allow the grid to air dry completely.

  • Image the grid using a TEM to observe the morphology and size of the nanogels.

Materials and Equipment:

  • This compound nanogel suspension

  • Ultracentrifuge

  • HPLC system with a suitable column for peptide analysis

  • Appropriate mobile phase for HPLC

Procedure:

  • Take a known volume of the nanogel suspension and centrifuge at high speed (e.g., 500,000 x g) for 30 minutes to pellet the nanogels.

  • Carefully collect the supernatant, which contains the unencapsulated this compound.

  • Quantify the concentration of this compound in the supernatant using a validated HPLC method.

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = [(Total amount of this compound - Amount of free this compound in supernatant) / Total amount of this compound] x 100

    • DL (%) = [(Total amount of this compound - Amount of free this compound in supernatant) / Total weight of nanogels] x 100

Protocol 4: In Vitro Biofilm Inhibition and Eradication Assay (Crystal Violet Method)

This protocol can be used to assess the ability of this compound nanogels to prevent biofilm formation and eradicate pre-formed biofilms.

Materials:

  • Bacterial strain of interest (e.g., P. aeruginosa)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

  • 96-well microtiter plates

  • This compound nanogel suspension and free this compound solution (as a control)

  • Phosphate-buffered saline (PBS)

  • Methanol

  • 0.1% Crystal Violet solution

  • 33% Acetic acid

  • Microplate reader

Biofilm Inhibition Assay:

  • Prepare a bacterial suspension in the growth medium and adjust the optical density to a standardized value (e.g., OD₆₀₀ of 0.1).

  • Add 100 µL of the bacterial suspension to the wells of a 96-well plate.

  • Add 100 µL of two-fold serial dilutions of the this compound nanogel suspension and free this compound to the wells. Include a no-treatment control.

  • Incubate the plate under appropriate conditions for biofilm formation (e.g., 24-48 hours at 37°C).

  • After incubation, gently remove the planktonic bacteria by washing the wells with PBS.

  • Fix the biofilms with 150 µL of methanol for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms with 150 µL of 0.1% crystal violet for 15 minutes.

  • Wash the wells with water to remove excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with 200 µL of 33% acetic acid.

  • Measure the absorbance at 570 nm using a microplate reader.

Biofilm Eradication Assay:

  • Grow biofilms in a 96-well plate as described in steps 1 and 4 of the inhibition assay.

  • After biofilm formation, remove the planktonic bacteria and wash the wells with PBS.

  • Add 200 µL of serial dilutions of the this compound nanogel suspension and free this compound to the wells with pre-formed biofilms.

  • Incubate for a specified period (e.g., 1, 3, or 24 hours).

  • Wash the wells with PBS and proceed with crystal violet staining and quantification as described in steps 6-11 of the inhibition assay.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound nanogels on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound nanogel suspension and free this compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing serial dilutions of the this compound nanogel suspension and free this compound. Include a no-treatment control.

  • Incubate the cells for a specified time (e.g., 24 or 48 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 6: Murine Subcutaneous Abscess Model

This in vivo model is used to evaluate the efficacy of this compound nanogels in a high-density infection setting. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials and Equipment:

  • Female mice (e.g., CD-1 or C57BL/6)

  • P. aeruginosa strain (e.g., LESB58)

  • This compound nanogel suspension and free this compound solution

  • Saline (as a vehicle control)

  • Syringes and needles

  • Calipers

  • Anesthesia

Procedure:

  • Anesthetize the mice and shave a small area on their back.

  • Inject a suspension of P. aeruginosa (e.g., 1-5 x 10⁷ CFU in 50 µL) subcutaneously to induce abscess formation.[1]

  • At a specified time post-infection (e.g., 1 hour), inject the treatment directly into the abscess. Treatments can include this compound nanogels (e.g., at 3 and 6 mg/mL), free this compound, or a vehicle control (saline).

  • Monitor the animals daily for signs of distress and measure the abscess size using calipers.

  • At a predetermined endpoint (e.g., day 3 post-infection), euthanize the mice.

  • The abscess can be excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/abscess).

Visualizations

DJK5_Mechanism cluster_nanogel This compound Nanogel cluster_bacteria Bacterial Biofilm DJK5_NG This compound encapsulated in Hyaluronic Acid Nanogel Biofilm Bacterial Cells in Biofilm Matrix DJK5_NG->Biofilm Release of this compound ppGpp (p)ppGpp (Stringent Response Signal) Biofilm->ppGpp This compound penetrates cell membrane Biofilm_Formation Biofilm Formation & Maintenance ppGpp->Biofilm_Formation Inhibits synthesis & promotes degradation

Caption: Mechanism of action of this compound nanogels against bacterial biofilms.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation Biological Evaluation HA_Mod 1. Hyaluronic Acid Modification (OSA-HA) Encapsulation 2. This compound Encapsulation HA_Mod->Encapsulation DLS 3a. DLS (Size, PDI, Zeta Potential) Encapsulation->DLS TEM 3b. TEM (Morphology) Encapsulation->TEM EE 3c. Encapsulation Efficiency Encapsulation->EE In_Vitro 4. In Vitro Assays (Biofilm Inhibition, Cytotoxicity) DLS->In_Vitro TEM->In_Vitro EE->In_Vitro In_Vivo 5. In Vivo Model (Murine Abscess) In_Vitro->In_Vivo

Caption: Experimental workflow for this compound nanogel development and evaluation.

HA_CD44_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling HA_Nanogel Hyaluronic Acid Nanogel CD44 CD44 Receptor HA_Nanogel->CD44 Binding TLR Toll-like Receptor (TLR2/4) CD44->TLR Interaction Signaling_Cascade Downstream Signaling (e.g., NF-κB, PI3K/Akt) CD44->Signaling_Cascade TLR->Signaling_Cascade Immune_Response Cellular Response: - Cytokine Production - Phagocytosis - Leukocyte Recruitment Signaling_Cascade->Immune_Response

Caption: Hyaluronic acid-CD44 signaling pathway in immune cells.

References

Application Notes and Protocols: DJK-5 in Dental Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: DJK-5 is a synthetic, short D-enantiomeric peptide known for its potent, broad-spectrum anti-biofilm properties.[1][2] Its resistance to proteolytic degradation makes it a promising candidate for various applications in oral healthcare, where bacterial biofilms, or plaque, are the primary cause of common dental diseases like caries, gingivitis, and periodontitis.[1][3] this compound's unique mechanism of action, which targets the bacterial stress response, distinguishes it from traditional antibiotics and antiseptics. This document outlines the practical applications of this compound in dental research, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action

This compound functions by disrupting the bacterial stringent stress response. It penetrates the bacterial cell membrane and targets the intracellular alarmone nucleotides, guanosine tetraphosphate and pentaphosphate ((p)ppGpp).[4][5] By promoting the degradation of (p)ppGpp, this compound effectively inhibits the bacteria's ability to adapt to stressful conditions, which is crucial for biofilm formation, maintenance, and virulence.[4][5]

cluster_0 Bacterial Cell DJK5 This compound Peptide Membrane Cell Membrane DJK5->Membrane penetrates Degradation Degradation DJK5->Degradation ppGpp (p)ppGpp (Alarmone) Response Stringent Stress Response ppGpp->Response Stress Environmental Stress (e.g., nutrient limitation) Stress->ppGpp synthesis Biofilm Biofilm Formation & Maintenance Response->Biofilm Degradation->ppGpp targets DJK5_outside This compound

Caption: Mechanism of Action of this compound Peptide.

Key Applications in Dental Research

  • Inhibition and Eradication of Oral Biofilms: this compound has demonstrated significant efficacy in both preventing the formation of multi-species oral biofilms and destroying pre-formed plaque.[1][2] It is effective against biofilms grown on surfaces mimicking teeth, such as hydroxyapatite, as well as on common dental restorative materials.[1][3]

  • Endodontic Disinfection: In root canal treatments, this compound shows potential as a powerful antimicrobial irrigant.[4] Studies show it can effectively kill bacteria, including the persistent Enterococcus faecalis, within dentinal tubules.[4] Its performance is notably enhanced when used in a sequential irrigation protocol with agents like sodium hypochlorite (NaOCl) and EDTA, which help remove the smear layer and expose the underlying bacteria.[4][6]

  • Synergistic Activity with Conventional Antiseptics: this compound can be combined with common oral antiseptics like chlorhexidine (CHX). This combination has been shown to produce a synergistic effect, leading to more rapid and comprehensive killing of biofilm bacteria than either agent used alone.[1][2]

Data Presentation: Quantitative Efficacy

The following tables summarize the performance of this compound across various dental research models.

Table 1: Efficacy of this compound Against Multi-Species Plaque Biofilms

Parameter Concentration Duration Result Citation
Biofilm Prevention 10 µg/mL 72 hours >90% reduction in biofilm biovolume [1][2]
Killing in Pre-formed Biofilms 10 µg/mL Continuous >85% bacterial death in 1- and 3-day old biofilms [1][2]
Rapid Eradication 10 µg/mL 3-minute exposure 79-86% bacterial death in 3-day old biofilms [1][2]

| Killing of Suspended Bacteria | 10 µg/mL | 30 minutes | 99-100% killing of bacteria from disaggregated biofilms |[1][2] |

Table 2: Efficacy of this compound in Dentin Canal Disinfection Models

Biofilm Type Condition Irrigation Protocol Duration Result (% Bacterial Death) Citation
E. faecalis No Smear Layer 10 µg/mL this compound 3 minutes 78.3% [4]
Multi-species No Smear Layer 10 µg/mL this compound 3 minutes 75.0% [4]

| Multi-species | Smear Layer Present | 6% NaOCl → 8.5% EDTA + 10 µg/mL this compound | 10 minutes | Highest killing rates achieved |[6][7] |

Table 3: Comparative Efficacy of this compound

Comparison Model Result Citation
This compound vs. Peptide 1018 Plaque Biofilm This compound is significantly more potent in killing biofilm microbes. [1][3][8]
This compound vs. Chlorhexidine (CHX) Plaque Biofilm This compound alone killed a much higher percentage of bacteria. [1]

| This compound + CHX Combination | Plaque Biofilm | Combination killed >88% of bacteria in 3 minutes, showing the best performance. |[1][2] |

Experimental Protocols

Protocol 1: In Vitro Oral Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of oral biofilms.

A 1. Prepare hydroxyapatite (HA) disks (coated with sterile saliva) B 2. Place disks in 24-well plate A->B C 3. Add bacterial inoculum (plaque bacteria in growth medium) B->C D 4. Add test agents (this compound at various concentrations, controls) C->D E 5. Incubate anaerobically (e.g., 37°C for 24-72 hours) D->E F 6. Stain biofilms (LIVE/DEAD BacLight stain) E->F G 7. Analyze with Confocal Laser Scanning Microscopy (CLSM) F->G H 8. Quantify biovolume and live/dead cell ratios G->H

Caption: Workflow for Biofilm Inhibition Assay.

Methodology:

  • Disk Preparation: Sterilize hydroxyapatite disks and coat them with sterile human saliva for 1 hour to form a pellicle.

  • Inoculation: Place the saliva-coated disks in a 24-well plate. Add a suspension of human plaque bacteria in a suitable growth medium (e.g., BHI).

  • Treatment: Add this compound to the wells to achieve final concentrations (e.g., 5 and 10 µg/mL). Include a vehicle (water) control and a positive control (e.g., peptide 1018).

  • Incubation: Incubate the plate anaerobically at 37°C for 24 to 72 hours to allow biofilm formation.

  • Staining: After incubation, gently wash the disks with PBS to remove planktonic bacteria. Stain the biofilms using a LIVE/DEAD viability kit (e.g., BacLight), which stains live cells green (SYTO 9) and dead cells red (propidium iodide).

  • Analysis: Visualize the biofilms using Confocal Laser Scanning Microscopy (CLSM). Acquire z-stack images from multiple random locations on each disk.

  • Quantification: Analyze the CLSM images using software (e.g., ImageJ) to calculate the total biovolume and the ratio of live to dead bacteria.

Protocol 2: Eradication of Pre-formed Oral Biofilms

This protocol evaluates the efficacy of this compound against established biofilms.

Methodology:

  • Biofilm Formation: Grow multi-species plaque biofilms on saliva-coated hydroxyapatite disks for a set period (e.g., 3 days) as described in Protocol 1, but without any test agents.

  • Treatment: After the growth phase, transfer the disks to a new plate. Expose the pre-formed biofilms to a solution of this compound (e.g., 10 µg/mL) for a short duration (e.g., 1, 3, or 30 minutes). Include controls.

  • Staining and Analysis: Following the brief exposure, wash the disks, stain with a LIVE/DEAD kit, and analyze via CLSM as detailed in Protocol 1.

  • Quantification: Determine the percentage of dead bacterial cells within the biofilm structure to assess the eradicating efficacy of the peptide.

Protocol 3: Dentin Canal Disinfection Model

This protocol simulates the clinical application of this compound as an endodontic irrigant.

cluster_0 Irrigation Sequence NaOCl Step 1: NaOCl (Dissolves organic tissue) EDTA Step 2: EDTA (Removes smear layer) NaOCl->EDTA DJK5 Step 3: this compound (Kills exposed bacteria) EDTA->DJK5 Result Enhanced Disinfection of Dentinal Tubules DJK5->Result

Caption: Logic Flow for Endodontic Irrigation.

Methodology:

  • Specimen Preparation: Prepare standardized dentin blocks from extracted human teeth. Enlarge the root canals to a uniform size.

  • Biofilm Growth: Sterilize the dentin blocks. Centrifuge a bacterial suspension (e.g., E. faecalis or multi-species plaque) into the dentinal tubules and incubate for 1-3 weeks to allow for deep biofilm formation.

  • Smear Layer Creation (Optional): To simulate the clinical condition after mechanical instrumentation, create a uniform smear layer on the canal surface of some specimens.

  • Irrigation Protocol: Expose the specimens to a sequence of irrigants. A highly effective sequence is:

    • a. 6% Sodium Hypochlorite (NaOCl) for 3-10 minutes.

    • b. 17% EDTA or a mixture of 8.5% EDTA + 10 µg/mL this compound for 3-10 minutes.

    • c. Final rinse with sterile water or the this compound solution.

    • Controls: Include groups treated with single agents (this compound alone, NaOCl alone) and sterile water.

  • Analysis: After irrigation, split the dentin blocks longitudinally. Stain the exposed dentinal tubules with a LIVE/DEAD kit.

  • Quantification: Use CLSM to visualize the bacteria within the tubules and quantify the proportion of dead cells at various depths from the canal wall.

Conclusion and Future Directions

The D-enantiomeric peptide this compound demonstrates exceptional anti-biofilm activity against oral pathogens, making it a highly valuable tool for dental research. Its efficacy in preventing biofilm formation, eradicating mature plaque, and disinfecting complex structures like dentinal tubules has been well-documented.[1][4] Furthermore, its low cytotoxicity and synergistic potential with existing antiseptics highlight its promise for translation into clinical applications.[3] Future research should focus on in vivo studies to confirm its safety and efficacy in the complex oral environment, optimize delivery vehicles (e.g., mouthrinses, gels, or varnishes), and further explore its mechanism against a wider range of oral pathogens.

References

Troubleshooting & Optimization

Technical Support Center: DJK-5 Peptide In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the DJK-5 peptide in in vivo studies. The information is curated for scientists and drug development professionals to navigate and overcome potential challenges, particularly regarding peptide toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of the this compound peptide?

A1: this compound is a D-enantiomeric, protease-resistant peptide with broad-spectrum anti-biofilm activity.[1][2] Its primary mechanism involves penetrating bacterial cells and targeting the intracellular stringent response signal, guanosine tetraphosphate (ppGpp).[1][3][4] this compound promotes the degradation of (p)ppGpp, which is crucial for biofilm formation and maintenance, thereby inhibiting and eradicating biofilms.[4][5] Additionally, this compound can disrupt the integrity of bacterial membranes, leading to the leakage of intracellular contents.[6][7]

Q2: What are the known in vivo toxicities associated with the this compound peptide?

A2: While this compound is effective against bacterial biofilms, in vivo studies have indicated potential host toxicity, which can be a limiting factor for its therapeutic use.[8] The specific toxic effects can vary depending on the dosage and administration route. For instance, intravenous and subcutaneous administrations of the non-formulated peptide have shown dose-dependent toxicity in murine models.[8]

Q3: Are there proven strategies to mitigate the in vivo toxicity of this compound?

A3: Yes, encapsulation of this compound into drug delivery systems is a highly effective strategy. Specifically, hyaluronic acid-based nanogels have been shown to significantly improve the in vivo compatibility of this compound.[8][9] This formulation protects the host from direct exposure to high concentrations of the peptide, thereby reducing its toxicity without compromising its anti-biofilm efficacy.[8][9]

Q4: How does this compound's D-enantiomeric structure affect its in vivo performance?

A4: The D-enantiomeric nature of this compound makes it resistant to degradation by host proteases.[1][5] This is a significant advantage for in vivo applications as it increases the peptide's stability and bioavailability, allowing for a sustained therapeutic effect.[10]

Q5: Can this compound be used in combination with conventional antibiotics?

A5: Yes, this compound has demonstrated synergistic activity with various conventional antibiotics against a range of multidrug-resistant pathogens.[4][5] This combination can lead to the eradication of mature biofilms and may allow for the use of lower, less toxic concentrations of both this compound and the antibiotic.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Observed in vivo toxicity (e.g., adverse clinical signs, weight loss) at desired therapeutic dose. High localized concentration of free peptide upon administration.Encapsulate this compound in a biocompatible delivery system. Hyaluronic acid-based nanogels have been shown to significantly reduce toxicity.[8][9] This approach can more than double the maximum tolerated intravenous dose and reduce subcutaneous toxicity by four-fold.[8]
Lack of efficacy in a murine abscess model. Insufficient peptide concentration at the infection site or degradation.While this compound is protease-resistant, ensure proper formulation and administration. Consider co-administration with antibiotics to enhance efficacy.[11] Also, verify the bacterial strain's susceptibility to this compound in vitro before proceeding with in vivo studies.
Difficulty in dissolving or formulating the lyophilized peptide. The presence of counterions like trifluoroacetic acid (TFA) from purification can affect solubility.TFA salts generally enhance the solubility of peptides in aqueous solutions.[12] Refer to the manufacturer's guidelines for recommended solvents. For in vivo use, ensure the final formulation is sterile and at a physiologically compatible pH.
Inconsistent results between experimental replicates. Variability in animal models, infection establishment, or peptide administration.Standardize the experimental protocol meticulously. Ensure consistent bacterial load for infection, precise administration of the peptide (volume and site), and uniform animal characteristics (age, weight, sex).

Quantitative Data Summary

The following table summarizes the quantitative data on the mitigation of this compound toxicity using hyaluronic acid-based nanogels in a murine model.

Administration Route Formulation Toxicity Outcome Reference
IntravenousThis compound in Nanogels>2-fold increase in the maximum tolerated dose compared to free peptide.[8]
SubcutaneousThis compound in Nanogels4-fold decrease in toxicity compared to free peptide.[8][9]

Key Experimental Protocols

Murine Abscess Model for Testing this compound Efficacy and Toxicity

This protocol is a generalized summary based on published studies.[8][11]

  • Animal Model: Utilize appropriate mouse strains (e.g., CD-1 mice).

  • Bacterial Culture: Prepare a logarithmic phase culture of the desired bacterial strain (e.g., Pseudomonas aeruginosa or Staphylococcus aureus).

  • Infection: Inject a defined bacterial load subcutaneously into the flank of the mice to induce abscess formation.

  • Treatment Formulation: Prepare this compound in a sterile vehicle (e.g., saline) or encapsulated in a delivery system like hyaluronic acid-based nanogels.

  • Administration: Administer the this compound formulation via the desired route (e.g., intravenously or subcutaneously) at various concentrations. Include control groups receiving the vehicle or empty nanogels.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, behavioral changes, and skin reactions at the injection site. Measure the abscess size regularly.

  • Endpoint Analysis: At a predetermined time point, euthanize the animals. Excise the abscesses to determine the bacterial load (CFU/gram of tissue). Tissues from major organs can be collected for histopathological analysis to assess toxicity.

Visualizations

DJK5_Mechanism_of_Action cluster_bacterium Bacterial Cell DJK5_outside This compound Peptide Membrane Cell Membrane DJK5_outside->Membrane Penetration DJK5_inside This compound (Internalized) Membrane->DJK5_inside Degradation (p)ppGpp Degradation DJK5_inside->Degradation Triggers ppGpp (p)ppGpp Synthesis Biofilm Biofilm Formation ppGpp->Biofilm Promotes Degradation->Biofilm Inhibits

Caption: Mechanism of this compound anti-biofilm activity.

DJK5_Toxicity_Mitigation_Workflow DJK5 This compound Peptide Encapsulation Encapsulation DJK5->Encapsulation Nanogel Hyaluronic Acid Nanogel Nanogel->Encapsulation Formulated_DJK5 Nanogel-Encapsulated this compound Encapsulation->Formulated_DJK5 InVivo In Vivo Administration (IV or Subcutaneous) Formulated_DJK5->InVivo Reduced_Toxicity Reduced Host Toxicity InVivo->Reduced_Toxicity Maintained_Efficacy Maintained Anti-Biofilm Efficacy InVivo->Maintained_Efficacy

Caption: Workflow for mitigating this compound in vivo toxicity.

References

improving the stability and delivery of DJK-5

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DJK-5

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, delivery, and effective use of the this compound anti-biofilm peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a 12-amino acid D-enantiomeric peptide (sequence: vqwrairvrvir) designed for its potent anti-biofilm activity.[1] Its D-amino acid composition provides significant resistance to degradation by proteases.[2][3] The primary mechanism of action involves targeting the highly conserved stringent stress response in bacteria.[4][5] this compound binds to the alarmone signaling molecule guanosine tetraphosphate (ppGpp), triggering its degradation.[2][3] This disruption of the stringent response is crucial for preventing biofilm formation and eradicating established biofilms.[5][6] Some studies also suggest that this compound can increase bacterial membrane permeability.[6][7]

Q2: How should I store and handle lyophilized this compound peptide?

A2: Lyophilized this compound peptide should be stored in a freezer at or below -20°C to ensure its long-term stability.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Q3: The this compound I received is a TFA salt. What does this mean for my experiments?

A3: this compound is often purified using High-Performance Liquid Chromatography (HPLC) with trifluoroacetic acid (TFA) as a counterion. The presence of TFA salt can have the following implications:

  • Net Weight: The TFA salt contributes to the total mass of the product. Typically, the peptide content is greater than 80% of the total weight.[1]

  • Solubility: TFA salts generally enhance the solubility of peptides in aqueous solutions.[1]

  • Biological Assays: For most standard in vitro assays, the residual TFA levels do not interfere with the results. However, for highly sensitive cellular or biochemical studies, its presence should be noted.[1]

Q4: My this compound solution appears cloudy or shows poor solubility. How can I improve this?

A4: While the TFA salt form aids solubility, issues can still arise. Here are some troubleshooting steps:

  • Initial Dissolution: For initial stock solutions, consider using a small amount of dimethyl sulfoxide (DMSO).

  • In Vivo Formulations: For animal studies where water solubility is low, various formulations can be tested. Common examples include combinations of DMSO, Tween 80, PEG300, and saline or corn oil.[8] Always prepare a small test formulation to ensure compatibility before preparing a large batch.

Q5: Can this compound be used in combination with conventional antibiotics?

A5: Yes, this compound has demonstrated strong synergistic activity with various conventional antibiotics.[2] This combination can reduce the antibiotic concentration required for biofilm inhibition and eradication by up to 64-fold.[2] It has also been shown to increase Staphylococcus aureus sensitivity to colistin in co-biofilms with Pseudomonas aeruginosa.[5][7][9]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Inconsistent anti-biofilm activity in vitro 1. Peptide degradation due to improper storage. 2. Inaccurate peptide concentration due to TFA salt weight. 3. Interference from media components.1. Ensure lyophilized peptide is stored at ≤ -20°C. Prepare fresh stock solutions and use them within a reasonable timeframe. 2. Adjust concentration calculations to account for the peptide purity (typically >80%). 3. Be aware that high nutrient content in some media (e.g., BHI) might suppress ppGpp formation, potentially affecting this compound's efficacy.[3]
Low efficacy in an in vivo model 1. Protease degradation (though less likely for a D-peptide). 2. Poor bioavailability or rapid clearance. 3. Insufficient peptide concentration at the infection site.1. Confirm the peptide is the D-enantiomeric form. 2. Consider using a delivery vehicle like hyaluronic acid-based nanogels to improve compatibility and retention.[1] 3. Optimize the dosage and administration route (e.g., intra-abscess vs. intraperitoneal injection).[6] Synergistic treatment with an appropriate antibiotic is also recommended.[5]
Precipitation when mixing with other agents Chemical incompatibility.This compound is a peptide and can be inactivated by harsh chemicals. For instance, it should not be mixed directly with sodium hypochlorite (NaOCl) due to NaOCl's reaction with amino groups.[10] It has been shown to be compatible with EDTA.[10][11] Always check for compatibility before preparing mixtures.
Cytotoxicity observed in cell culture High concentration of this compound or the solvent (e.g., DMSO).While this compound generally shows low cytotoxicity, it's crucial to determine the optimal concentration that is effective against biofilms without harming host cells.[12] Always run a vehicle control (e.g., media with the same concentration of DMSO) to rule out solvent-induced toxicity.

Quantitative Data Summary

Table 1: Biofilm Inhibitory Concentrations of this compound against Various Pathogens

Bacterial SpeciesBiofilm Inhibitory Concentration (µg/mL)Reference
Pseudomonas aeruginosa PA140.5 - 2.5[2]
Enterohemorrhagic Escherichia coli O1578[2]
Burkholderia cenocepacia0.4[2]
Oral Multispecies Biofilms10[3][12]

Table 2: In Vivo Efficacy of this compound in a C. elegans Infection Model

Treatment Group (P. aeruginosa PAO1 infected)Survival Rate after 48h (%)Reference
Untreated Control0[2]
This compound~100[2]
DJK-6 (related peptide)~100[2]
1018 (L-amino acid peptide)< 10[2]

Visualizations: Pathways and Workflows

DJK5_Mechanism_of_Action cluster_bacteria Bacterial Cell DJK5 This compound Peptide Membrane Cell Membrane DJK5->Membrane Crosses Membrane ppGpp (p)ppGpp (Stringent Response Signal) DJK5->ppGpp Binds to Degradation Degradation ppGpp->Degradation Triggers Biofilm Biofilm Formation & Maintenance ppGpp->Biofilm Promotes Degradation->Biofilm Inhibits Biofilm_Inhibition_Assay cluster_setup Experimental Setup cluster_procedure Procedure Culture Bacterial Culture (e.g., P. aeruginosa) Inoculate Inoculate wells with bacteria, media, and this compound Culture->Inoculate Plate 96-well Plate Media Growth Media Media->Inoculate DJK5_Stock This compound Serial Dilutions DJK5_Stock->Inoculate Incubate Incubate (e.g., 24h at 37°C) Inoculate->Incubate Wash Wash to remove planktonic cells Incubate->Wash Stain Stain with Crystal Violet Wash->Stain Solubilize Solubilize stain (e.g., with Ethanol) Stain->Solubilize Read Read Absorbance (OD595) Solubilize->Read

References

Navigating the Path to Clinical Translation of DJK-5: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals advancing the clinical translation of the anti-biofilm peptide DJK-5, this technical support center offers troubleshooting guidance and answers to frequently asked questions. This resource addresses common experimental challenges to facilitate a smoother transition from bench to bedside.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the experimental evaluation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or inconsistent anti-biofilm activity - Peptide aggregation: this compound, like many peptides, can aggregate, reducing its effective concentration. - Improper peptide storage: Exposure to moisture or repeated freeze-thaw cycles can degrade the peptide. - Suboptimal assay conditions: pH, media components, or the presence of serum proteins can interfere with peptide activity. - Bacterial strain variability: Different bacterial strains can exhibit varying susceptibility to this compound.- Ensure proper solubilization: Dissolve lyophilized this compound in sterile distilled water. For difficult-to-dissolve peptides, a small amount of acetic acid for basic peptides can be added. Sonication may also aid dissolution. - Follow storage guidelines: Store lyophilized peptide at -20°C or colder. Aliquot the peptide solution to avoid multiple freeze-thaw cycles. - Optimize assay buffer: Use a buffer with a pH between 5 and 7. If using media containing serum, be aware that proteins can bind to the peptide and reduce its activity. - Confirm bacterial susceptibility: Perform initial MIC and MBIC50 testing on the specific bacterial strains being used.
High variability in in vivo efficacy studies - Inconsistent dosing or administration: Improper injection technique can lead to variability in the amount of peptide reaching the target site. - Rapid peptide clearance: Peptides can be quickly cleared from circulation, reducing their therapeutic window. - Animal model variability: Differences in animal age, weight, and health status can impact study outcomes.- Standardize administration protocol: Ensure all personnel are trained on the correct injection technique for the chosen route (e.g., subcutaneous, intravenous). - Consider a delivery system: Encapsulating this compound in a delivery system, such as hyaluronic acid-based nanogels, can improve its in vivo compatibility and reduce clearance. - Control for animal variability: Use animals of a consistent age and weight, and ensure they are healthy before starting the experiment.
Synergy with antibiotics is not observed or is inconsistent - Incorrect concentration ratios: The synergistic effect is often dependent on the specific concentrations of both the peptide and the antibiotic. - Assay methodology: The checkerboard assay can have limitations and may not always capture synergistic interactions accurately. - Antagonistic interactions: In some cases, the combination of a peptide and an antibiotic can be antagonistic.- Perform a thorough checkerboard assay: Test a wide range of concentrations for both this compound and the antibiotic to identify the optimal synergistic ratio. - Confirm with a time-kill assay: This method can provide more detailed information on the dynamics of the interaction between the peptide and the antibiotic. - Evaluate different antibiotic classes: this compound has shown synergy with various classes of antibiotics; test multiple options to find the most effective combination for your target pathogen.
Evidence of host cell toxicity - High peptide concentration: Like many antimicrobial peptides, this compound can exhibit toxicity at higher concentrations. - Direct administration of free peptide: Unformulated peptides can have higher local concentrations, leading to toxicity.- Determine the therapeutic window: Conduct dose-response studies to identify the concentration range where this compound is effective against biofilms with minimal host cell toxicity. - Utilize a drug delivery system: Formulating this compound in nanogels has been shown to decrease its toxicity without compromising its anti-abscess effect.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in the clinical translation of this compound?

The main hurdles for the clinical translation of this compound, and antimicrobial peptides in general, include:

  • Stability and Degradation: While this compound's D-enantiomeric nature provides resistance to proteases, its stability in biological fluids over time can still be a concern.[1]

  • Toxicity: At higher concentrations, this compound can exhibit cytotoxicity.[2] However, formulation strategies, such as encapsulation in nanogels, have been shown to significantly reduce its toxicity.[2][3]

  • Pharmacokinetics: Peptides often have short in vivo half-lives and can be rapidly cleared from the body, which can limit their therapeutic efficacy.[4]

  • Delivery: Ensuring the peptide reaches the site of infection at a sufficient concentration to be effective against a biofilm is a significant challenge.[5]

2. What is the mechanism of action of this compound?

This compound's primary mechanism of action is the disruption of the bacterial stringent response. It achieves this by targeting and promoting the degradation of the alarmone signal molecules guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp).[6][7][8] This interference with the stringent response pathway inhibits biofilm formation and can lead to the dispersal of pre-formed biofilms.[6][7]

3. How should this compound be handled and stored to ensure its stability and activity?

To maintain the integrity of this compound:

  • Storage of Lyophilized Peptide: Store the lyophilized powder at -20°C or colder in a desiccator to protect it from moisture.

  • Reconstitution: Dissolve the peptide in sterile, distilled water. If solubility is an issue, a small amount of acetic acid can be added for this basic peptide.

  • Storage of Reconstituted Peptide: Aliquot the peptide solution into single-use volumes and store at -20°C or colder. Avoid repeated freeze-thaw cycles.

4. What are the key parameters to consider when designing an in vivo efficacy study for this compound?

When planning in vivo studies, consider the following:

  • Animal Model: The murine subcutaneous abscess model is a commonly used and relevant model for studying biofilm-like infections.[6][9]

  • Dosing and Administration: The route of administration (e.g., intra-abscess, intravenous) and the dose will significantly impact the outcome. For example, this compound has been shown to be effective at reducing abscess size and bacterial load when administered directly into the abscess.[9][10]

  • Formulation: Using a delivery system, such as a nanogel, can enhance the peptide's safety profile and may improve its therapeutic efficacy.[2]

  • Combination Therapy: Evaluate the synergy of this compound with conventional antibiotics, as this has been shown to be a promising therapeutic strategy.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Anti-Biofilm and Antimicrobial Activity of this compound

Bacterial Species MIC (μg/mL) MBIC50 (μg/mL) Reference
Pseudomonas aeruginosa PA14161[7]
Burkholderia cenocepacia (clinical isolate)>2560.4[7]
Acinetobacter baumannii-0.8[7]
Salmonella enterica-4[7]
Klebsiella pneumoniae-4[7]
Oral multispecies biofilms->85% killing at 10 μg/mL[3][11]

MIC (Minimum Inhibitory Concentration): Lowest concentration that inhibits visible planktonic bacterial growth. MBIC50 (Minimum Biofilm Inhibitory Concentration 50%): Concentration that inhibits 50% of biofilm formation.

Table 2: In Vivo Efficacy of this compound in a Murine Abscess Model

Pathogen This compound Dose (mg/kg) Reduction in Bacterial Load (fold) Reference
Pseudomonas aeruginosa34.6[5]
Enterococcus faecium322[5]
Klebsiella pneumoniae34.0[5]
Acinetobacter baumannii39.9[5]
Escherichia coli32.2[5]

Experimental Protocols

1. Protocol for Biofilm Eradication Assay

This protocol is adapted for assessing the ability of this compound to eradicate pre-formed biofilms.

Materials:

  • 96-well microtiter plate

  • Bacterial culture of the target strain

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • This compound peptide solution

  • Phosphate-buffered saline (PBS)

  • Crystal Violet (0.1% w/v)

  • 30% Acetic Acid

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Inoculate the wells of a 96-well plate with 100 µL of a diluted overnight bacterial culture (adjusted to an OD600 of 0.01).

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Peptide Treatment:

    • Carefully remove the planktonic bacteria from the wells by aspiration.

    • Gently wash the wells twice with 150 µL of PBS to remove any remaining non-adherent bacteria.

    • Add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a no-peptide control.

    • Incubate the plate at 37°C for the desired treatment time (e.g., 24 hours).

  • Quantification of Biofilm:

    • Aspirate the medium and wash the wells twice with PBS.

    • Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet and wash the wells three times with PBS.

    • Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.

    • Measure the absorbance at 550 nm using a microplate reader.

    • Calculate the percentage of biofilm eradication compared to the no-peptide control.

2. Protocol for Checkerboard Synergy Assay

This protocol determines the synergistic interaction between this compound and a conventional antibiotic.

Materials:

  • 96-well microtiter plate

  • Bacterial culture of the target strain

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • This compound peptide solution

  • Antibiotic solution

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the antibiotic at concentrations higher than their individual MICs.

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional gradient of concentrations. Serially dilute the antibiotic along the columns and this compound along the rows.

  • Inoculation:

    • Add 100 µL of a diluted bacterial suspension (approximately 5 x 105 CFU/mL) to each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the OD600 of each well to determine bacterial growth.

    • The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth: FIC Index = FICA + FICB Where: FICA = (MIC of drug A in combination) / (MIC of drug A alone) FICB = (MIC of drug B in combination) / (MIC of drug B alone)

    • Interpretation of FIC Index:

      • ≤ 0.5: Synergy

      • 0.5 to 4: Additive or Indifference

      • 4: Antagonism

Visualizations

DJK5_Mechanism_of_Action cluster_stress Bacterial Cell Under Stress cluster_response Stringent Response RelA RelA ppGpp (p)ppGpp (Alarmone) RelA->ppGpp Synthesis SpoT SpoT SpoT->ppGpp Synthesis GTP_ATP GTP/ATP GTP_ATP->RelA Nutrient limitation GTP_ATP->SpoT Various stresses ppGpp->SpoT Degradation Virulence Virulence Factor Expression ppGpp->Virulence Biofilm Biofilm Formation ppGpp->Biofilm Growth Growth Arrest ppGpp->Growth Ribosome Ribosome DJK5 This compound Peptide DJK5->ppGpp Promotes Degradation Experimental_Workflow_Synergy cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Start Start: Prepare bacterial inoculum, This compound, and antibiotic solutions MIC Determine individual MICs of This compound and antibiotic Start->MIC Setup Set up 96-well plate with 2D concentration gradient MIC->Setup Use MICs to define concentration range Inoculate Inoculate plate with bacterial suspension Setup->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read OD600 to assess growth Incubate->Read Calculate Calculate FIC Index for each well with no growth Read->Calculate Interpret Interpret FIC Index: Synergy, Additive, or Antagonism Calculate->Interpret End End: Determine interaction type Interpret->End

References

Technical Support Center: Optimizing DJK-5 Concentration for Effective Biofilm Disruption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the D-enantiomeric peptide DJK-5 for effective biofilm disruption.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound against bacterial biofilms?

A1: this compound is a 12-amino acid D-enantiomeric peptide that exhibits broad-spectrum anti-biofilm activity.[1] Its primary mechanism of action involves targeting the intracellular stringent response signal, (p)ppGpp.[2][3] this compound promotes the degradation of (p)ppGpp, a key signaling molecule involved in biofilm formation and maintenance.[4][5] By disrupting this pathway, this compound effectively inhibits biofilm development and can eradicate pre-formed biofilms.[2][6] Additionally, this compound can cause damage to bacterial cell walls and membranes, leading to leakage of intracellular materials.[7][8]

Q2: What is a typical starting concentration range for this compound in biofilm disruption experiments?

A2: The effective concentration of this compound can vary depending on the bacterial species, the specific strain, and the experimental conditions. However, a good starting point for biofilm inhibition is often at sub-MIC (Minimum Inhibitory Concentration) levels for planktonic cells.[2] For many Gram-negative bacteria, including Pseudomonas aeruginosa, this compound has been shown to inhibit biofilms at concentrations ranging from 0.8 µg/mL to 4 µg/mL.[2][6] For eradicating pre-formed biofilms, slightly higher concentrations may be necessary. For example, a concentration of 10 µg/mL has been shown to be effective against oral biofilms.[9][10]

Q3: Is this compound effective against biofilms of both Gram-positive and Gram-negative bacteria?

A3: Yes, this compound has demonstrated broad-spectrum activity against biofilms of both Gram-positive and Gram-negative bacteria.[2] It has shown efficacy against problematic ESKAPE pathogens, which include both Gram-positive and Gram-negative species.[4][5] Studies have highlighted its effectiveness against Pseudomonas aeruginosa (Gram-negative) and oral biofilms, which are typically composed of a mix of bacterial species.[1][2]

Q4: Does this compound exhibit cytotoxicity towards mammalian cells?

A4: Studies have indicated that this compound has low cytotoxicity.[1] This makes it a promising candidate for therapeutic applications. However, it is always recommended to perform cytotoxicity assays with the specific cell line being used in your experimental model to determine the appropriate non-toxic concentration range.

Q5: Can this compound be used in combination with conventional antibiotics?

A5: Yes, this compound has been shown to act synergistically with conventional antibiotics.[2][6] This combination can significantly reduce the concentration of the antibiotic required for complete biofilm inhibition, in some cases by up to 64-fold.[2][6] This synergistic effect makes this compound a valuable tool in combating antibiotic-resistant biofilms.[11][12]

Troubleshooting Guide

Issue 1: Inconsistent or no biofilm disruption observed at expected this compound concentrations.

  • Possible Cause 1: Sub-optimal peptide concentration.

    • Solution: Perform a dose-response experiment to determine the optimal this compound concentration for your specific bacterial strain and experimental setup. A checkerboard titration can be useful to assess a wide range of concentrations.

  • Possible Cause 2: Inactivation of the peptide.

    • Solution: this compound is a D-enantiomeric peptide, which makes it resistant to protease degradation.[1] However, ensure proper storage of the peptide stock solution (typically at -20°C or lower) and use fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: High biofilm maturity or density.

    • Solution: Mature and dense biofilms can be more resistant to treatment. Consider increasing the this compound concentration or the treatment duration. For very robust biofilms, a combination therapy with a conventional antibiotic might be more effective.[2]

  • Possible Cause 4: Presence of a smear layer in dentinal tubule models.

    • Solution: In dental research models, a smear layer can act as a physical barrier, reducing the efficacy of this compound.[13] Ensure complete removal of the smear layer using appropriate irrigants like EDTA before applying this compound.[14][15]

Issue 2: High variability in results between experimental replicates.

  • Possible Cause 1: Inconsistent biofilm formation.

    • Solution: Standardize your biofilm growth protocol meticulously. Ensure consistent inoculum density, growth medium, incubation time, and surface material.

  • Possible Cause 2: Uneven application of this compound.

    • Solution: Ensure thorough mixing when adding this compound to the medium to guarantee a uniform concentration across all wells or surfaces.

  • Possible Cause 3: Issues with quantification method.

    • Solution: Validate your biofilm quantification method (e.g., crystal violet staining, colony-forming unit counting, or microscopy). Ensure that the chosen method is reproducible and accurately reflects the biofilm biomass or viability.

Issue 3: Observed cytotoxicity in the experimental model.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) with your specific cell line to determine the maximum non-toxic concentration of this compound. Adjust the experimental concentrations accordingly. While this compound generally has low cytotoxicity, this is a critical validation step.[1]

  • Possible Cause 2: Contamination of the peptide stock.

    • Solution: Ensure the sterility of your this compound stock solution and all experimental reagents to rule out contamination-induced cytotoxicity.

Data Presentation

Table 1: Effective Concentrations of this compound for Biofilm Inhibition (MBIC50)

Bacterial Species/StrainBiofilm Inhibition Concentration (MBIC50) (µg/mL)Reference
Pseudomonas aeruginosa PA140.5 - 2.5[2]
Enterohemorrhagic Escherichia coli O1578[2]
Burkholderia cenocepacia (clinical isolate)0.4[2]
Oral Multispecies Biofilms10 (for >90% reduction in biovolume)[9]

MBIC50: Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation.

Table 2: Synergistic Activity of this compound with Conventional Antibiotics against P. aeruginosa Biofilms

AntibioticFold Reduction in Antibiotic Concentration with this compoundReference
CiprofloxacinUp to 64-fold[2]
TobramycinSubstantial reduction[5]
ColistinSynergistic activity observed[11][12]

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) of this compound

This protocol outlines the steps to determine the concentration of this compound that inhibits biofilm formation.

  • Bacterial Culture Preparation: Inoculate a single colony of the target bacterium into an appropriate liquid medium (e.g., Tryptic Soy Broth) and incubate overnight at the optimal growth temperature with shaking.

  • Preparation of this compound Dilutions: Prepare a series of two-fold dilutions of this compound in the growth medium in a 96-well microtiter plate.

  • Inoculation: Adjust the overnight bacterial culture to a standardized optical density (e.g., OD600 of 0.1) and add it to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (medium only).

  • Incubation: Incubate the plate under static conditions at the optimal temperature for biofilm formation (typically 24-48 hours).

  • Quantification of Biofilm:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Stain the remaining biofilm with 0.1% crystal violet for 15 minutes.

    • Wash the wells again with PBS to remove excess stain.

    • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis: The MBIC is the lowest concentration of this compound that shows a significant reduction (e.g., 50% or 90%) in biofilm formation compared to the positive control.

Protocol 2: Eradication of Pre-formed Biofilms with this compound

This protocol is designed to assess the ability of this compound to disrupt established biofilms.

  • Biofilm Formation: Grow biofilms in a 96-well microtiter plate as described in Protocol 1 (steps 1, 3, and 4) without the addition of this compound.

  • Removal of Planktonic Cells: After the incubation period for biofilm formation (e.g., 24 or 48 hours), carefully remove the medium and wash the wells with PBS to remove non-adherent cells.

  • This compound Treatment: Add fresh medium containing various concentrations of this compound to the wells with the pre-formed biofilms. Include a control with medium only.

  • Incubation: Incubate the plate for a defined treatment period (e.g., 24 hours).

  • Quantification of Remaining Biofilm: Quantify the remaining viable biofilm using a suitable method:

    • Crystal Violet Staining: As described in Protocol 1 (step 5).

    • Colony-Forming Unit (CFU) Counting: Scrape the biofilm from the well surface, resuspend it in PBS, perform serial dilutions, and plate on agar plates to determine the number of viable cells.

    • Metabolic Assays (e.g., XTT, resazurin): To assess the metabolic activity of the remaining biofilm cells.

  • Data Analysis: Determine the concentration of this compound that results in a significant reduction in the pre-formed biofilm compared to the untreated control.

Mandatory Visualizations

DJK5_Mechanism_of_Action cluster_bacterium Bacterial Cell DJK5 This compound Peptide Membrane Cell Membrane DJK5->Membrane Interacts with & penetrates ppGpp (p)ppGpp (Stringent Response Signal) Membrane->ppGpp Promotes Degradation ppGpp_synthesis (p)ppGpp Synthesis ppGpp_synthesis->ppGpp Produces Biofilm_Formation Biofilm Formation Genes ppGpp->Biofilm_Formation Activates Biofilm_Matrix Biofilm Matrix Production Biofilm_Formation->Biofilm_Matrix Leads to DJK5_outside This compound

Caption: Mechanism of action of this compound in disrupting the bacterial stringent response pathway.

Experimental_Workflow_MBIC start Start: Prepare Bacterial Inoculum prepare_djk5 Prepare Serial Dilutions of this compound in 96-well plate start->prepare_djk5 inoculate Inoculate Plate with Bacteria prepare_djk5->inoculate incubate Incubate for Biofilm Formation (24-48 hours) inoculate->incubate wash Wash to Remove Planktonic Cells incubate->wash stain Stain with Crystal Violet wash->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Stain wash2->solubilize read Measure Absorbance solubilize->read analyze Determine MBIC read->analyze

Caption: Experimental workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).

References

Technical Support Center: Troubleshooting DJK-5 Insolubility for Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues with the D-enantiomeric peptide, DJK-5. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental assays.

Troubleshooting Guide

Q1: My lyophilized this compound peptide will not dissolve in my aqueous buffer (e.g., PBS, cell culture media). What should I do?

A1: Insolubility in aqueous buffers is a common issue for many synthetic peptides. Follow this step-by-step approach to systematically troubleshoot and achieve solubilization.

Experimental Workflow for Solubilizing this compound:

G cluster_0 Initial Dissolution cluster_1 Troubleshooting Steps cluster_2 Final Preparation Start Start with a small aliquot of lyophilized this compound Aqueous Reconstitute in sterile deionized water (e.g., to 100 mg/mL) Start->Aqueous Vortex Vortex or sonicate gently Aqueous->Vortex Check1 Visually inspect for clarity Vortex->Check1 Acidic If insoluble, try sterile water with 0.02% acetic acid Check1->Acidic Insoluble Success Solution is clear and ready for use Check1->Success Soluble Check2 Visually inspect for clarity Acidic->Check2 Organic For persistent issues, use a minimal volume of 100% DMSO Check2->Organic Insoluble Check2->Success Soluble Dilute Slowly add the DMSO stock to your aqueous buffer with stirring Organic->Dilute Check3 Observe for precipitation Dilute->Check3 Check3->Success No Precipitation Failure Precipitation occurred. Re-evaluate final concentration or solvent system. Check3->Failure Precipitation G cluster_0 Bacterial Cell Stress Nutrient Stress RelA_SpoT RelA/SpoT Enzymes Stress->RelA_SpoT activates ppGpp (p)ppGpp Synthesis RelA_SpoT->ppGpp Biofilm Biofilm Formation ppGpp->Biofilm promotes DJK5 This compound Degradation (p)ppGpp Degradation DJK5->Degradation promotes Degradation->Biofilm inhibits Inhibition Inhibition of Biofilm Formation

methods to reduce DJK-5 off-target effects in cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the anti-biofilm peptide DJK-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential off-target effects and optimize their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and what are its potential off-target effects?

A1: this compound is a D-enantiomeric peptide designed for anti-biofilm activity.[1][2]

  • On-Target Mechanism: The primary target of this compound is the intracellular stringent response signaling molecule (p)ppGpp in bacteria.[1][3][4] this compound binds to (p)ppGpp and promotes its degradation, which in turn inhibits and disperses bacterial biofilms.[1][2] This mechanism is effective against a broad spectrum of bacteria.[1] Because it is composed of D-amino acids, this compound is resistant to degradation by proteases.[1][2][5]

  • Potential Off-Target Effects: In the context of cell culture experiments involving mammalian cells, "off-target effects" primarily refer to cytotoxicity. While this compound has been noted for having low cytotoxicity compared to other antimicrobial agents, like all cationic peptides, it can interact with mammalian cell membranes at high concentrations, potentially leading to membrane disruption and cell death.[4][5][6] It is crucial to determine the optimal therapeutic window where this compound is effective against biofilms without harming the host cells.

cluster_on_target On-Target Pathway (Bacteria) cluster_off_target Potential Off-Target Pathway (Host Cell) DJK5_in This compound Enters Bacterium ppGpp (p)ppGpp Target DJK5_in->ppGpp Binds to Degradation Degradation of (p)ppGpp ppGpp->Degradation Triggers Biofilm_Inhibition Biofilm Inhibition & Dispersal Degradation->Biofilm_Inhibition High_DJK5 High Conc. This compound Membrane Host Cell Membrane High_DJK5->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Cytotoxicity Cytotoxicity Disruption->Cytotoxicity

Caption: On-target vs. potential off-target mechanisms of this compound.

Q2: What are the essential controls to include in my this compound experiments?

A2: To ensure that the observed effects are specific to this compound's intended activity, the following controls are critical:

  • Vehicle Control: Treat cells with the same solvent used to dissolve the this compound peptide (e.g., sterile water or PBS). This accounts for any effects of the solvent itself.

  • Scrambled Peptide Control: This is the most important control for specificity. A scrambled peptide has the same amino acid composition as this compound but in a randomized sequence. This control helps differentiate sequence-specific anti-biofilm effects from non-specific effects arising from the peptide's charge or hydrophobicity.

  • Positive Cytotoxicity Control: To validate your cytotoxicity assay, include a compound known to induce cell death (e.g., Triton X-100 or staurosporine).

  • Untreated Control: This baseline group consists of cells (and bacteria, if applicable) that receive no treatment.

Troubleshooting Guide

Problem: I am observing high levels of host cell death in my co-culture experiment.

This is a common issue when the concentration of this compound is outside the optimal therapeutic window. Follow this guide to troubleshoot and mitigate cytotoxicity.

Step 1: Determine the Optimal Concentration with a Dose-Response Assay

The most critical step is to identify the maximum concentration of this compound that is non-toxic to your specific host cell line while still being effective against the target bacteria.

Experimental Protocol: Cytotoxicity Dose-Response Assay (e.g., MTT or XTT Assay)

  • Cell Plating: Seed your mammalian host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Dilution: Prepare a series of 2-fold serial dilutions of this compound in your cell culture medium. Recommended starting concentrations range from 1 µg/mL to 100 µg/mL.[1][2][5] Also prepare dilutions of your scrambled peptide control.

  • Treatment: Remove the old medium from the cells and add the different concentrations of this compound, scrambled peptide, vehicle control, and a positive control (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24 or 48 hours).

  • Assay: Perform a cell viability assay (e.g., MTT, XTT, LDH release) according to the manufacturer's protocol.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability vs. concentration to determine the TC50 (Toxic Concentration 50%) and identify the highest concentration with minimal toxicity (e.g., >90% viability).

Example Data: Dose-Response of this compound on Fibroblast Cells

Concentration (µg/mL)Mean Cell Viability (%)Standard Deviation (%)Notes
0 (Vehicle)1004.5Baseline
198.25.1No significant toxicity
596.54.8No significant toxicity
1094.15.5Minimal toxicity observed[2][5]
2581.37.2Moderate toxicity
5052.68.1Approaching TC50
10021.76.9High toxicity

Based on this example, a working concentration below 25 µg/mL would be advisable.

start Start: High Host Cell Toxicity Observed dose_response 1. Perform Dose-Response Cytotoxicity Assay on Host Cells start->dose_response check_tc50 2. Is Working Concentration << TC50 and >90% Viability? dose_response->check_tc50 reduce_conc 3. Lower this compound Concentration check_tc50->reduce_conc No end_ok End: Optimized Protocol check_tc50->end_ok Yes reduce_time 4. Reduce Exposure Time reduce_conc->reduce_time check_purity 5. Verify Peptide Purity & Concentration reduce_time->check_purity scrambled_control 6. Run Scrambled Peptide Control check_purity->scrambled_control is_scrambled_toxic Is Scrambled Peptide Also Toxic? scrambled_control->is_scrambled_toxic non_specific_effect Toxicity is likely non-specific (charge/hydrophobicity). Consider alternative peptide. is_scrambled_toxic->non_specific_effect Yes specific_effect Toxicity is likely sequence-specific. Continue optimizing dose and time. is_scrambled_toxic->specific_effect No specific_effect->reduce_conc

Caption: Troubleshooting workflow for mitigating this compound induced cytotoxicity.
Step 2: Optimize Exposure Time

If reducing the concentration compromises anti-biofilm efficacy, consider reducing the exposure time. Some studies have shown that this compound can be effective against biofilms in as little as 3 to 30 minutes.[2] A time-course experiment can reveal the minimum time required for anti-biofilm activity, which may be significantly shorter than the time required to induce host cell toxicity.

Step 3: Evaluate the Impact of Serum

Serum proteins in cell culture media can sometimes bind to therapeutic peptides, which can either inhibit their activity or reduce their cytotoxicity.[4]

  • If you observe low efficacy: Consider reducing the serum concentration during the this compound treatment period, as serum might be sequestering the peptide.

  • If you observe high toxicity: Ensure you are using an appropriate serum concentration (e.g., 10% FBS), as serum can sometimes mitigate non-specific membrane interactions.

Step 4: Verify Peptide Quality

Ensure the purity and concentration of your this compound stock. Impurities from synthesis or incorrect quantification can lead to unexpected results, including cytotoxicity. If in doubt, obtain a new batch of the peptide and perform a quality control check.

Troubleshooting Summary Table

ProblemPossible CauseRecommended Solution
High host cell death Concentration is too high.Perform a dose-response cytotoxicity assay to find the optimal non-toxic concentration.
Exposure time is too long.Conduct a time-course experiment to find the minimum effective exposure time.
Non-specific peptide effects.Run a scrambled peptide control. If the scrambled peptide is also toxic, the effect is likely not sequence-specific.
Low anti-biofilm efficacy Concentration is too low.Titrate the concentration upwards, ensuring it remains non-toxic to host cells.
Serum protein binding.Temporarily reduce serum concentration during treatment and assess efficacy.
Peptide degradation or inactivity.Verify the quality, storage, and handling of the this compound peptide stock.
Inconsistent results Peptide stock instability.Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.
Experimental variability.Ensure consistent cell seeding densities, incubation times, and use of proper controls in every experiment.

References

Technical Support Center: DJK-5 Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of the DJK-5 peptide. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may arise during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the standard method for this compound peptide synthesis?

A1: The standard and most widely used method for synthesizing the this compound peptide is Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. This approach involves the stepwise addition of amino acids to a growing peptide chain that is attached to an insoluble solid support (resin).

Q2: What is the expected purity of this compound after synthesis and purification?

A2: Following synthesis and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC), this compound can be obtained at a purity of greater than 95%.[1]

Q3: What are the main challenges in synthesizing this compound?

A3: The this compound peptide sequence contains several hydrophobic and cationic residues. This composition can lead to challenges such as peptide aggregation on the resin during synthesis, leading to incomplete reactions and low yield. Careful selection of synthesis parameters is crucial to minimize these issues.

Q4: Which analytical techniques are used to assess the purity of this compound?

A4: The purity of the this compound peptide is typically assessed using analytical RP-HPLC coupled with UV detection (at 214 or 280 nm) and mass spectrometry (MS) to confirm the correct molecular weight.

II. Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis and purification of the this compound peptide.

A. This compound Peptide Synthesis (Fmoc-SPPS)

Problem 1: Low crude peptide yield and purity.

  • Question: My SPPS of this compound resulted in a low yield of the crude product with many impurities. What are the likely causes and how can I improve it?

  • Answer: Low yield and purity in SPPS can stem from several factors, particularly for a peptide like this compound which is prone to aggregation. Key areas to troubleshoot include:

    • Incomplete Fmoc-deprotection: The removal of the Fmoc protecting group may be hindered by peptide aggregation.

    • Poor coupling efficiency: The formation of the peptide bond can be incomplete due to steric hindrance or aggregation.

    • Peptide aggregation: The hydrophobic residues in this compound can cause the peptide chains to aggregate on the resin, blocking reaction sites.

Troubleshooting Workflow for Low SPPS Yield

A troubleshooting workflow for addressing low yield and purity in this compound SPPS.

Table 1: Process Improvements for Low Yield in this compound Synthesis

ParameterStandard ConditionRecommended Improvement for this compoundRationale
Resin Standard Polystyrene (PS)High-swelling PEG-grafted resin (e.g., TentaGel)Improves solvation of the growing peptide chain, reducing aggregation.
Solvent N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP) or a DMF/NMP mixtureNMP has better solvating properties for hydrophobic peptides.
Coupling Reagent HBTU/HOBtHATU/HOAt or other highly efficient uronium/phosphonium salt reagentsMore potent reagents can improve coupling efficiency for sterically hindered amino acids.
Coupling Time 1-2 hours2-4 hours, or perform a double couplingEnsures complete reaction, especially for difficult couplings.
Deprotection 20% Piperidine in DMF20% Piperidine in DMF with 0.1 M HOBtHOBt can help to suppress certain side reactions like aspartimide formation.

Problem 2: Peptide aggregation during synthesis.

  • Question: I suspect my this compound peptide is aggregating on the resin. What are the signs and how can I prevent this?

  • Answer: On-resin aggregation is a common issue with hydrophobic peptides like this compound. Signs include reduced resin swelling, slow or incomplete coupling and deprotection reactions (indicated by a positive Kaiser test after sufficient reaction time), and a lower than expected final yield. To mitigate aggregation:

    • Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help disrupt secondary structures.

    • Microwave-Assisted Synthesis: Performing the synthesis on a microwave peptide synthesizer can provide energy to disrupt aggregation and accelerate reaction times.

    • Incorporate Pseudoproline Dipeptides: Strategically replacing a Ser or Thr residue with a pseudoproline dipeptide can disrupt the formation of secondary structures that lead to aggregation.

B. This compound Peptide Purification (RP-HPLC)

Problem 1: Poor peak shape (tailing or broad peaks) in HPLC chromatogram.

  • Question: My purified this compound peptide shows significant peak tailing in the HPLC chromatogram. What could be the cause and how do I fix it?

  • Answer: Peak tailing or broadening during RP-HPLC of peptides is often due to secondary interactions with the stationary phase, peptide aggregation, or suboptimal mobile phase conditions.

Troubleshooting Logic for Poor HPLC Peak Shape

G cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing/Broadening) cause1 Secondary Interactions with Column start->cause1 cause2 Peptide Aggregation start->cause2 cause3 Suboptimal Mobile Phase/Gradient start->cause3 solution1a Increase TFA Concentration cause1->solution1a solution1b Use a Different Ion-Pairing Agent cause1->solution1b solution2a Increase Organic Solvent in Sample cause2->solution2a solution2b Increase Column Temperature cause2->solution2b solution3a Optimize Gradient Slope cause3->solution3a solution3b Adjust Flow Rate cause3->solution3b

A logical diagram for troubleshooting poor peak shape in HPLC purification of this compound.

Table 2: Optimization Parameters for this compound HPLC Purification

ParameterStandard ConditionRecommended OptimizationRationale
Mobile Phase A 0.1% TFA in WaterMaintain 0.1% TFATFA acts as an ion-pairing agent, improving peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileMaintain 0.1% TFAConsistent ion-pairing throughout the gradient.
Gradient Broad scouting gradient (e.g., 5-95% B over 30 min)Shallow gradient around the elution point of this compound (e.g., 20-40% B over 40 min)Improves resolution between the main peak and closely eluting impurities.
Column Temperature Ambient30-40 °CIncreased temperature can improve peak shape and reduce backpressure.
Flow Rate 1.0 mL/min (analytical)0.8-1.2 mL/minAdjusting the flow rate can sometimes improve peak resolution.

Problem 2: Low recovery of purified this compound.

  • Question: After HPLC purification, the yield of my this compound peptide is very low. What are the possible reasons and solutions?

  • Answer: Low recovery can be due to several factors, including poor solubility of the crude peptide, irreversible adsorption to the column, or precipitation during fraction collection.

    • Improve Sample Solubility: Ensure the crude this compound is fully dissolved before injection. If it is not soluble in the initial mobile phase, a small amount of an organic solvent like acetonitrile or isopropanol can be used to dissolve the peptide before dilution.

    • Column Choice: For hydrophobic peptides like this compound, a C8 or C4 column might be more suitable than a C18 column to reduce strong hydrophobic interactions that can lead to irreversible binding.

    • Optimize Fraction Collection: Ensure that fractions are collected throughout the entire elution of the peak. Broad peaks may require collecting a larger volume.

III. Experimental Protocols

A. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general procedure for the manual Fmoc-SPPS of this compound.

  • Resin Swelling: Swell Rink Amide resin in DMF for 1-2 hours.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF, followed by isopropanol, and then DMF again.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin as described in step 3.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the this compound sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

B. Purification of this compound by RP-HPLC

This protocol provides a general method for the purification of crude this compound peptide.

  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • HPLC System Preparation:

    • Column: C18 or C8 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Scouting Run:

    • Inject a small amount of the prepared peptide sample.

    • Run a broad linear gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of this compound.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution point of the peptide. For example, if the peptide eluted at 35% B, a new gradient could be 25% to 45% B over 40 minutes.

  • Preparative Run:

    • Inject the desired amount of the crude peptide.

    • Run the optimized gradient.

    • Collect fractions corresponding to the main peptide peak.

  • Fraction Analysis and Pooling:

    • Analyze the purity of the collected fractions by analytical RP-HPLC and/or mass spectrometry.

    • Pool the fractions that meet the desired purity (>95%).

  • Lyophilization: Lyophilize the pooled fractions to obtain the purified this compound peptide as a white powder.

References

Navigating the Challenges of DJK-5 in Complex Wound Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the anti-biofilm peptide DJK-5 in complex wound models. The information is designed to address specific experimental issues and offer insights into the potential limitations of this compound in these advanced systems.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced this compound efficacy in chronic wound models compared to in vitro biofilm assays. 1. Proteolytic Degradation: Chronic wound exudate is rich in proteases that can degrade peptide-based therapeutics. Although this compound is a D-enantiomeric peptide, providing some resistance, its stability may still be compromised. 2. Altered pH: Chronic wounds often have an alkaline pH (7.42 to 8.9), which can affect peptide stability and activity. An acidic environment is generally more conducive to antimicrobial efficacy and wound healing.[1][2][3][4] 3. Biofilm Complexity: In vivo biofilms are often polymicrobial and encased in a more complex extracellular polymeric substance (EPS) matrix, which can limit this compound penetration.1. Stability Assessment: Test this compound stability in simulated or actual chronic wound fluid. Consider co-administration with protease inhibitors or encapsulation in a protective delivery system like a hydrogel. 2. pH Modulation: Measure the pH of your wound model. Consider using formulations that help acidify the wound environment. Note that this compound has been shown to raise the pH in oral biofilms towards neutral.[5] 3. Combination Therapy: Evaluate this compound in combination with conventional antibiotics. Synergy has been observed with antibiotics like colistin and daptomycin, which may enhance efficacy in complex biofilms.[6][7][8]
Incomplete eradication of bacteria in an in vivo model (e.g., murine cutaneous abscess). 1. Modest Antimicrobial Activity: this compound's primary mechanism is anti-biofilm, not potent bactericidal action. It has been observed to reduce bacterial loads by approximately 10-fold but may not achieve complete clearance on its own.[9] 2. Host Factor Interference: Components of the host immune response and tissue environment can interact with and potentially inhibit peptide activity.1. Synergistic Antibiotic Use: Combine this compound with a bactericidal antibiotic to target both the biofilm structure and the planktonic bacteria.[6][7][8] 2. Dose Optimization: Re-evaluate the dosage and frequency of this compound administration in your specific model. 3. Delivery System: Utilize a delivery vehicle (e.g., nanogel) to ensure sustained release and targeted delivery of this compound at the infection site.
Variability in results between different complex wound models. 1. Model-Specific Differences: Ex vivo porcine skin, diabetic mouse models, and burn wound models each have unique physiological and biochemical characteristics that can influence this compound performance. 2. Presence of Smear Layer/Debris: Physical barriers like the smear layer in dentin models or necrotic tissue in wounds can inhibit this compound's access to the biofilm.[10]1. Model Characterization: Thoroughly characterize the key parameters of your chosen model (e.g., protease levels, pH, major bacterial species). 2. Debridement Simulation: In models with significant debris, consider incorporating a debridement step to mimic clinical practice, which may improve this compound efficacy.
Difficulty translating in vitro minimum biofilm eradication concentration (MBEC) to in vivo efficacy. 1. Pharmacokinetics and Bioavailability: The concentration of this compound reaching the target site in vivo is influenced by administration route, tissue distribution, and clearance rates, which are not factors in in vitro assays. 2. Host-Mimicking Conditions: Standard in vitro assays often lack host components like serum proteins that can interact with and potentially reduce the effective concentration of the peptide.1. Pharmacokinetic Studies: If feasible, conduct pharmacokinetic studies to determine the concentration of this compound at the wound site over time. 2. In Vitro Model Refinement: Incorporate host-mimicking conditions (e.g., serum supplementation) into your in vitro assays to better predict in vivo performance.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a D-enantiomeric, protease-resistant peptide that functions primarily by targeting the bacterial stringent response. It interferes with the production of the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), which are crucial for biofilm formation and maintenance.[8][9][11] By promoting the degradation of (p)ppGpp, this compound disrupts the biofilm structure and inhibits its formation.[8]

2. Why is this compound's efficacy sometimes limited in complex wound models?

While effective at disrupting biofilms, this compound may not completely eradicate bacteria in complex in vivo settings for several reasons:

  • Hostile Wound Environment: The high protease activity and alkaline pH of chronic wounds can potentially reduce its stability and effectiveness.[1][2][3][4]

  • Modest Bactericidal Activity: Its primary role is anti-biofilm rather than direct, potent killing of bacteria.[9]

  • Physical Barriers: In complex wounds, necrotic tissue and a dense, polymicrobial biofilm matrix can limit the penetration of this compound.[10]

3. Can this compound be used to treat polymicrobial infections?

Yes, this compound has demonstrated broad-spectrum anti-biofilm activity against a range of Gram-positive and Gram-negative bacteria, including those commonly found in polymicrobial wound infections like Pseudomonas aeruginosa and Staphylococcus aureus.[6][7] It has also been shown to be effective against multispecies oral biofilms.[5][10]

4. Is this compound cytotoxic to host cells?

D-enantiomeric peptides like this compound generally exhibit low cytotoxicity to mammalian cells. Studies have shown it to have minimal cytotoxic effects, and in some cases, it has been found to reduce the cytotoxicity of other compounds like chlorhexidine.

5. How can the efficacy of this compound be enhanced in challenging wound models?

Several strategies can be employed:

  • Combination Therapy: Using this compound in conjunction with conventional antibiotics has shown synergistic effects, leading to improved biofilm eradication.[6][7][8]

  • Advanced Delivery Systems: Encapsulating this compound in delivery vehicles such as hydrogels or nanogels can protect it from degradation and ensure a sustained release at the wound site.

  • Wound Bed Preparation: In clinical practice, debridement is crucial. Simulating this in experimental models may improve this compound's ability to reach its target.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound Against Biofilms

Organism(s) Model This compound Concentration Efficacy Metric Result Reference
Oral Multispecies BiofilmHydroxyapatite Disc10 µg/mL% Bacterial Cells Killed>85% after 3 minutes[5]
Enterococcus faecalisDentin Biofilm (no smear layer)10 µg/mL% Bacterial Cells Killed78.3% after 3 minutes[10]
Multispecies Oral BiofilmDentin Biofilm (no smear layer)10 µg/mL% Bacterial Cells Killed75% after 3 minutes[10]
Oral Multispecies BiofilmHydroxyapatite Disc10 µg/mLBiofilm Biovolume Reduction>90% after 72 hours

Table 2: In Vivo Efficacy of this compound in a Murine Cutaneous Abscess Model

Pathogen This compound Dose Observation Outcome Reference
P. aeruginosa / S. aureus (MRSA)3 mg/kgAbscess Size and DermonecrosisDrastic reduction[9]
P. aeruginosa / E. cloacae3 mg/kgBacterial Load~10-fold reduction[9]

Experimental Protocols

Murine Cutaneous Abscess Model for this compound Efficacy Testing

This protocol is adapted from studies evaluating this compound's in vivo efficacy.[12]

  • Bacterial Culture Preparation:

    • Culture Pseudomonas aeruginosa or Staphylococcus aureus to mid-logarithmic phase (OD₆₀₀ of 1.0) in a suitable broth (e.g., dYT).

    • Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend and adjust the bacterial concentration to 1–5 × 10⁷ CFU/ml.

  • Infection:

    • Anesthetize female CD-1 mice.

    • Inject a 50 µl bacterial suspension subcutaneously into the dorsum of each mouse.

  • Treatment:

    • One-hour post-infection, administer a 50 µl intra-abscess injection of either:

      • Saline (control group).

      • This compound at the desired concentration (e.g., 3 mg/kg).

      • A combination of this compound and a conventional antibiotic.

  • Evaluation (3 days post-infection):

    • Measure the size of the dermonecrotic lesion.

    • Euthanize the mice and excise the pus-containing abscess.

    • Homogenize the abscess tissue in sterile PBS.

    • Perform serial dilutions and plate on appropriate agar to determine the colony-forming units (CFU) per abscess.

In Vitro Polymicrobial Biofilm Model

This protocol is a generalized method for assessing this compound's efficacy against mixed-species biofilms.

  • Biofilm Cultivation:

    • Prepare a mixed inoculum of relevant bacterial strains (e.g., P. aeruginosa and S. aureus) in a suitable growth medium.

    • Dispense the inoculum into the wells of a 96-well microtiter plate or onto a surface like hydroxyapatite discs.

    • Incubate under appropriate conditions (e.g., 37°C for 24-72 hours) to allow for biofilm formation.

  • Treatment:

    • Gently wash the established biofilms with PBS to remove planktonic cells.

    • Add fresh medium containing various concentrations of this compound, alone or in combination with antibiotics.

    • Incubate for a defined period (e.g., 3 to 24 hours).

  • Quantification of Biofilm Viability:

    • CFU Counting: Disrupt the biofilm by scraping and sonication, followed by serial dilution and plating to determine viable cell counts.

    • Metabolic Assays: Use assays like MTT or resazurin to assess the metabolic activity of the remaining biofilm.

    • Microscopy: Stain the biofilms with live/dead stains (e.g., SYTO 9 and propidium iodide) and visualize using confocal laser scanning microscopy (CLSM) to determine the ratio of live to dead cells and assess the biofilm structure.

Visualizations

DJK5_Mechanism_of_Action cluster_downstream Downstream Effects of (p)ppGpp Accumulation stress Nutrient Starvation & Other Stressors ribosome Stalled Ribosome (Uncharged tRNA) stress->ribosome induces relA_spoT RelA/SpoT Enzymes ribosome->relA_spoT activates ppGpp (p)ppGpp (Alarmone) relA_spoT->ppGpp synthesizes degradation Degradation of (p)ppGpp ppGpp->degradation virulence Virulence Factor Expression ppGpp->virulence regulates biofilm Biofilm Formation & Maintenance ppGpp->biofilm promotes motility Reduced Motility ppGpp->motility inhibits antibiotic_tolerance Increased Antibiotic Tolerance ppGpp->antibiotic_tolerance induces djk5 This compound Peptide djk5->degradation

Caption: Mechanism of this compound targeting the bacterial stringent response pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Murine Abscess Model) culture_iv 1. Polymicrobial Biofilm Formation treat_iv 2. Treatment with this compound (± Antibiotics) culture_iv->treat_iv quant_iv 3. Quantification (CFU, Microscopy) treat_iv->quant_iv conclusion Conclusion: Efficacy & Limitations quant_iv->conclusion infect_iv 1. Subcutaneous Infection treat_ivv 2. Intra-abscess this compound Injection infect_iv->treat_ivv eval_iv 3. Evaluation (Lesion Size, CFU) treat_ivv->eval_iv eval_iv->conclusion start Hypothesis: This compound limits biofilm in complex wound models cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo

Caption: Experimental workflow for evaluating this compound efficacy.

References

Technical Support Center: Enhancing the Bioavailability of DJK-5 Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of DJK-5 formulations with enhanced bioavailability.

Section 1: Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Issue 1: Poor Solubility of this compound

You are observing low solubility of your synthesized this compound peptide, leading to precipitation in your formulation.

Possible Cause Troubleshooting Step Expected Outcome
Incorrect Solvent This compound is a cationic peptide. Initially, attempt to dissolve it in sterile, distilled water. If solubility is still low, a trial-and-error approach with different solvents is recommended. Test solubility of a small aliquot first.[1][2][3][4]The peptide dissolves completely, forming a clear solution.
Suboptimal pH For cationic peptides like this compound, if dissolution in water is insufficient, try adding a small amount of 10% to 30% acetic acid solution.[1][2] For highly problematic sequences, a very small amount of trifluoroacetic acid (TFA) can be used, followed by dilution.[2]Adjusting the pH to a more acidic range should increase the solubility of the cationic this compound peptide.
Peptide Aggregation For peptides prone to aggregation, the addition of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea to the initial solvent can be effective before further dilution.[1] Sonication can also help break up aggregates.[3][4]The peptide remains in solution without forming visible aggregates or precipitates.

Issue 2: Low Permeability in Caco-2 Assays

Your in vitro Caco-2 permeability assay shows low apparent permeability (Papp) for your this compound formulation.

Possible Cause Troubleshooting Step Expected Outcome
Formulation Lacks Permeation Enhancers Incorporate a permeation enhancer into your formulation. Medium-chain fatty acids like sodium caprylate are a good starting point.[5][6]An increase in the Papp value, indicating enhanced transport across the Caco-2 cell monolayer.
Ineffective Concentration of Permeation Enhancer Perform a dose-response experiment with your chosen permeation enhancer to determine the optimal concentration that maximizes permeability without compromising cell monolayer integrity (as measured by TEER).Identification of an optimal concentration range for the permeation enhancer that provides the best balance between enhanced permeability and cell viability.
Efflux Transporter Activity Conduct a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical transport). An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests active efflux.[7] Co-administration with a known P-glycoprotein (P-gp) inhibitor like verapamil can confirm this.[8]A reduction in the efflux ratio in the presence of an inhibitor, confirming that active transport is limiting the net permeability.

Issue 3: High Variability in In Vivo Oral Bioavailability Studies

You are observing significant animal-to-animal variation in the plasma concentration of this compound after oral administration in a rat model.

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Dosing Ensure the oral gavage technique is consistent and the formulation is a homogenous suspension or solution. For suspensions, ensure it is well-mixed before drawing each dose.[9]Reduced variability in the pharmacokinetic profiles between individual animals.
Food Effects Fast the animals overnight before dosing to standardize stomach contents. Ensure free access to water.[9]A more consistent absorption profile by minimizing the influence of food on gastric emptying and intestinal transit time.
Formulation Instability in GI Tract Consider enteric coating of your formulation to protect this compound from the acidic environment of the stomach and release it in the small intestine.Improved and more consistent bioavailability by preventing premature degradation of the peptide.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a D-enantiomeric anti-biofilm peptide that functions by targeting and promoting the degradation of the intracellular signaling molecule (p)ppGpp, also known as the stringent response alarmone.[10][11] This disrupts the bacterial stress response, which is crucial for biofilm formation and maintenance.[11][12]

Q2: Why is a D-enantiomeric peptide like this compound advantageous for oral formulations?

A2: D-enantiomeric peptides are resistant to degradation by proteases, which are abundant in the gastrointestinal tract and are a major barrier to the oral delivery of conventional L-amino acid peptides.[5][7] This inherent stability increases the amount of intact peptide available for absorption.

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

A3: The most promising strategies for a cationic, D-enantiomeric peptide like this compound include:

  • Permeation Enhancers: Incorporating excipients like medium-chain fatty acids (e.g., sodium caprylate) or SNAC can transiently open tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[2][5][13]

  • Nanoencapsulation: Encapsulating this compound in biodegradable polymer nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can protect the peptide from the harsh GI environment and provide controlled release.[11][14] A study has shown that encapsulating this compound in hyaluronic acid-based nanogels improved its in vivo compatibility, suggesting the potential of this approach for oral delivery as well.[15]

Q4: Are there any FDA-approved oral peptide drugs that I can use as a reference for formulation development?

A4: Yes, two notable examples are:

  • Rybelsus® (oral semaglutide): This formulation uses the permeation enhancer sodium salcaprozate (SNAC).[2]

  • Mycapssa® (oral octreotide): This formulation utilizes an oily suspension containing sodium caprylate as a permeation enhancer within an enteric-coated capsule.[5][16]

Q5: What in vitro models are most relevant for assessing the oral absorption potential of this compound formulations?

A5: The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human oral absorption.[7][8][17] These cells form a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters.[8][17] This assay can provide an apparent permeability coefficient (Papp) that is useful for ranking different formulations.

Section 3: Data Presentation

Since specific oral bioavailability data for this compound is not publicly available, the following table presents representative data for other peptides formulated with common permeation enhancers to illustrate the potential improvements that can be achieved.

Table 1: Representative In Vivo Oral Bioavailability of Peptides with Permeation Enhancers

PeptideFormulation StrategyAnimal ModelOral Bioavailability (%)
OctreotideOily suspension with sodium caprylateRatDose-dependent absorption observed
SemaglutideCo-formulation with SNACHuman~1%
InsulinIonic liquid-based formulationRatPromising bioavailability reported
LeuprolideCo-administration with oligoarginine (a cell-penetrating peptide)RatEnhanced bioavailability observed

Note: This data is for illustrative purposes and the actual bioavailability of this compound formulations will need to be determined experimentally.

Section 4: Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for this compound Formulations

Objective: To determine the apparent permeability (Papp) of this compound formulations across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.[17]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and within the acceptable range for your laboratory.[18] A Lucifer yellow rejection assay can also be performed as an additional quality control step.[18]

  • Preparation of Dosing Solutions: Prepare the this compound formulation in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Include control formulations (e.g., this compound alone) and reference compounds for low and high permeability (e.g., atenolol and propranolol, respectively).

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of the peptide across the monolayer.

    • A is the surface area of the Transwell membrane.

    • C0 is the initial concentration of the peptide in the apical chamber.

Protocol 2: In Vivo Oral Bioavailability Study of a this compound Formulation in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.

Methodology:

  • Animal Preparation: Fast male Wistar rats overnight with free access to water.[9]

  • Formulation Preparation: Prepare the this compound formulation (e.g., in an oily suspension with sodium caprylate) at the desired concentration. Ensure homogeneity if it is a suspension.

  • Dosing:

    • Oral Administration: Administer the formulation to a group of rats via oral gavage at a specific dose.[9]

    • Intravenous Administration: Administer a solution of this compound to a separate group of rats via intravenous injection to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Section 5: Visualizations

Diagram 1: this compound Mechanism of Action - Targeting the Stringent Response

DJK5_Mechanism cluster_bacterium Bacterial Cell DJK5 This compound Peptide Membrane Cell Membrane DJK5->Membrane Penetrates ppGpp (p)ppGpp (Stringent Response Alarmone) DJK5->ppGpp Promotes Degradation Biofilm Biofilm Formation & Virulence Factors ppGpp->Biofilm Activates RelA_SpoT RelA/SpoT Enzymes RelA_SpoT->ppGpp Synthesis Ribosome Ribosome Ribosome->RelA_SpoT Stress Signal

Caption: this compound penetrates the bacterial cell membrane and promotes the degradation of (p)ppGpp.

Diagram 2: Experimental Workflow for Enhancing this compound Oral Bioavailability

Bioavailability_Workflow start Start: This compound Peptide formulate Formulation Development (e.g., Nanoencapsulation, Permeation Enhancers) start->formulate solubility Solubility Testing formulate->solubility invitro In Vitro Permeability Assay (Caco-2 Cells) solubility->invitro optimize Optimize Formulation invitro->optimize optimize->formulate Iterate invivo In Vivo Oral Bioavailability Study (Rat Model) optimize->invivo Proceed pk_analysis Pharmacokinetic Analysis invivo->pk_analysis end Lead Formulation Identified pk_analysis->end

Caption: A logical workflow for the development and testing of oral this compound formulations.

References

Validation & Comparative

Comparative Efficacy of Antimicrobial Peptides DJK-5 and 1018 Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Pseudomonas aeruginosa remains a formidable opportunistic pathogen, primarily due to its intrinsic antibiotic resistance and its propensity to form biofilms. These structured bacterial communities are notoriously resistant to conventional antimicrobial agents, necessitating the development of novel therapeutics. Among the most promising candidates are antimicrobial peptides (AMPs), which offer alternative mechanisms of action. This guide provides an objective comparison of two such peptides, DJK-5 and peptide 1018, focusing on their efficacy against P. aeruginosa.

Mechanism of Action: Targeting the Stringent Response

Both this compound and peptide 1018 exert their potent anti-biofilm effects not by direct bactericidal activity at low concentrations, but by targeting a crucial bacterial stress response pathway. Their primary mechanism involves the inhibition of the stringent response, a highly conserved signaling cascade mediated by the alarmone molecules guanosine pentaphosphate and tetraphosphate, collectively known as (p)ppGpp.[1][2][3]

Under conditions of stress, such as nutrient limitation, (p)ppGpp accumulates in the bacterial cytoplasm, acting as a global regulator that orchestrates a switch from a planktonic, growth-oriented state to a sessile, survival-focused biofilm lifestyle. Peptide 1018 and its more potent derivative, this compound, are able to translocate across the bacterial membrane and interact directly with (p)ppGpp, promoting its degradation.[1][2] This prevents the intracellular accumulation of the alarmone, thereby disrupting the signaling cascade that leads to biofilm formation and maintenance.[1][2][4] The D-enantiomeric nature of this compound provides the additional advantage of resistance to proteolytic degradation, enhancing its stability and potency in vivo.[1]

G cluster_stress Bacterial Cell Stress Nutrient Limitation / Stress RelA_SpoT RelA / SpoT Enzymes Stress->RelA_SpoT activates ppGpp (p)ppGpp Synthesis RelA_SpoT->ppGpp Biofilm Biofilm Formation & Virulence Gene Expression ppGpp->Biofilm promotes Degradation (p)ppGpp Degradation ppGpp->Degradation Peptides This compound / Peptide 1018 Peptides->Degradation induces Inhibition Biofilm Inhibition Degradation->Inhibition leads to

Figure 1: Mechanism of Action of this compound and Peptide 1018.

Comparative Quantitative Efficacy

The superior efficacy of this compound over peptide 1018 is evident in key quantitative metrics such as the Minimum Inhibitory Concentration (MIC) and the Minimum Biofilm Inhibitory/Eradication Concentration (MBIC/MBEC). While both peptides exhibit weak activity against planktonic bacteria, their strength lies in their anti-biofilm capabilities. This compound consistently demonstrates significantly lower concentrations required to inhibit and eradicate P. aeruginosa biofilms compared to peptide 1018.

PeptideStrainMIC (µg/mL)MBIC₅₀ (µg/mL)MBIC (µg/mL)Reference
This compound P. aeruginosa PAO116 - 6410.8 - 4[1][4]
This compound P. aeruginosa PA141610.8 - 4[1]
This compound P. aeruginosa LESB5864Not ReportedNot Reported[4]
Peptide 1018 P. aeruginosa PAO125Not Reported10[2][4]
Peptide 1018 P. aeruginosa PA14642 - 1010[5][6]
Peptide 1018 P. aeruginosa LESB5864Not ReportedNot Reported[4]
  • MIC (Minimum Inhibitory Concentration): The lowest concentration of the peptide that completely inhibits visible growth of planktonic bacteria.

  • MBIC₅₀ (Minimum Biofilm Inhibitory Concentration 50%): The concentration of the peptide that leads to a 50% decrease in biofilm growth.[2]

  • MBIC (Minimum Biofilm Inhibitory Concentration): The lowest concentration of the peptide required to prevent biofilm formation.

In vivo studies further underscore the enhanced performance of this compound. In infection models using Caenorhabditis elegans and Galleria mellonella, this compound and the related peptide DJK-6 offered nearly complete protection against lethal P. aeruginosa infections, whereas peptide 1018 and its D-enantiomeric version, RI-1018, showed significantly less protective effects after 48 hours.[1] In a murine cutaneous abscess model, this compound was also shown to be more effective than peptide 1018 at reducing bacterial load.[4]

Experimental Protocols

The following are generalized protocols for determining the MIC and MBIC values, based on standard laboratory methods.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation: A two-fold serial dilution of the peptide is prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of P. aeruginosa (e.g., 5 x 10⁵ CFU/mL).

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Analysis: The MIC is defined as the lowest peptide concentration that shows no visible bacterial growth.[4]

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

The MBIC is determined to assess the peptide's ability to prevent the formation of new biofilms.

  • Preparation: Similar to the MIC assay, serial dilutions of the peptide are prepared in a suitable growth medium (e.g., Tryptic Soy Broth) in a 96-well plate.

  • Inoculation: A standardized bacterial suspension is added to each well.

  • Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

  • Quantification: After incubation, the planktonic bacteria are removed, and the wells are washed. The remaining biofilm is typically stained with crystal violet. The dye is then solubilized, and the absorbance is read with a spectrophotometer to quantify the biofilm biomass. The MBIC is the concentration at which a significant reduction (e.g., 50% or 90%) in biofilm formation is observed compared to the untreated control.[2]

G cluster_workflow Anti-Biofilm Efficacy Workflow cluster_mic MIC Determination cluster_mbic MBIC Determination start Start prep_peptide Prepare Serial Dilutions of this compound / 1018 start->prep_peptide prep_bacteria Prepare Standardized P. aeruginosa Inoculum start->prep_bacteria inoculate Inoculate Microtiter Plate prep_peptide->inoculate prep_bacteria->inoculate incubate Incubate (e.g., 24h at 37°C) inoculate->incubate read_mic Visually Inspect for Planktonic Growth incubate->read_mic wash Wash to Remove Planktonic Cells incubate->wash end_mic Determine MIC read_mic->end_mic stain Stain Biofilm (Crystal Violet) wash->stain solubilize Solubilize Stain stain->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance end_mbic Determine MBIC read_absorbance->end_mbic

Figure 2: Workflow for MIC and MBIC Determination.

Synergy with Conventional Antibiotics

A significant advantage of both this compound and peptide 1018 is their ability to act synergistically with conventional antibiotics. Studies have shown that in the presence of these peptides, the concentration of antibiotics such as ciprofloxacin, tobramycin, and ceftazidime required to inhibit or eradicate P. aeruginosa biofilms can be reduced by up to 64-fold.[1][7] This synergistic activity holds great promise for combating antibiotic-resistant infections and reducing the selective pressures that drive the development of resistance.

Conclusion

Both this compound and peptide 1018 represent a promising strategy for combating P. aeruginosa biofilm infections by targeting the highly conserved stringent stress response. However, the available data consistently demonstrates the superior performance of this compound. Its D-enantiomeric design confers resistance to proteolysis, leading to enhanced stability and greater potency both in vitro and in vivo.[1] For researchers and drug development professionals, this compound presents a more robust candidate for further investigation as a standalone or synergistic therapy for the treatment of persistent, biofilm-mediated infections caused by P. aeruginosa.

References

Unveiling the Potency of DJK-5: A Comparative Guide to its Anti-Biofilm Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of combating bacterial resistance, the challenge of biofilm-mediated infections is a critical frontier. In this guide, we provide a comprehensive comparison of the anti-biofilm peptide DJK-5 against various bacterial strains, juxtaposed with alternative therapeutic agents. Supported by experimental data, detailed methodologies, and visual pathways, this document serves as a vital resource for evaluating this compound's potential in the development of novel anti-biofilm strategies.

The peptide this compound, a D-enantiomeric protease-resistant molecule, has demonstrated significant broad-spectrum anti-biofilm activity.[1] Its mechanism of action, which involves targeting the universal bacterial stress response signal (p)ppGpp, sets it apart from many conventional antibiotics.[2] This guide delves into the quantitative efficacy of this compound, offering a clear comparison with other anti-biofilm agents and providing the necessary experimental context for informed research decisions.

Comparative Efficacy of this compound and Alternatives

The anti-biofilm activity of this compound has been rigorously tested against a wide array of pathogenic bacteria, often demonstrating superior or synergistic effects when compared to other peptides and traditional antibiotics. The following tables summarize the key quantitative data from various studies, focusing on Minimum Biofilm Inhibitory Concentration (MBIC) and biofilm reduction percentages.

Peptide/AntibioticBacterial StrainMBIC₅₀ (µg/mL)Reference
This compound Pseudomonas aeruginosa PA141[3]
DJK-6Pseudomonas aeruginosa PA140.5[3]
This compound Burkholderia cenocepacia 48130.4[3]
DJK-6Burkholderia cenocepacia 48132[3]
This compound Escherichia coli 01574[3]
DJK-6Escherichia coli 01578[3]
This compound Klebsiella pneumoniae ATTC 138832[3]
This compound Acinetobacter baumannii SENTRY C82[3]
This compound Salmonella enterica serovar Typhimurium 14028S4[3]

Table 1: Comparative MBIC₅₀ of this compound and DJK-6 against various Gram-negative bacteria. The MBIC₅₀ represents the concentration required to inhibit 50% of biofilm formation.

TreatmentBiofilm AgeConcentration% Biofilm KillingReference
This compound 1-day old oral multispecies biofilm10 µg/mL>85%[4]
This compound 3-day old oral multispecies biofilm10 µg/mL>85%[4]
Peptide 10181-day old oral multispecies biofilm10 µg/mLSignificantly lower than this compound[4]
Peptide 10183-day old oral multispecies biofilm10 µg/mLSignificantly lower than this compound[4]
This compound + Chlorhexidine3-day old oral multispecies biofilm10 µg/mL this compound~83% (1 min), >88% (3 min)[1]
This compound E. faecalis in dentin canals10 µg/mL78.3% (3 min)[5]
6% NaOClE. faecalis in dentin canalsN/A55.2% (3 min)[5]

Table 2: Biofilm reduction and killing efficiency of this compound compared to other treatments. This table highlights the rapid and potent bactericidal activity of this compound against established biofilms.

Synergistic Potential of this compound with Conventional Antibiotics

A significant advantage of this compound is its ability to act synergistically with conventional antibiotics, effectively lowering the concentrations required to inhibit and eradicate biofilms.[2][6] This synergy has been observed against a range of multidrug-resistant pathogens, offering a promising avenue to restore the efficacy of existing antibiotic arsenals.[2][3]

Bacterial StrainAntibioticFold Reduction in Antibiotic Concentration with this compoundReference
P. aeruginosaCiprofloxacinUp to 64[3]
A. baumanniiTobramycinSynergistic[3]
E. faeciumGentamicinSynergistic[6]
K. pneumoniaeMeropenemSynergistic[6]
S. aureusVancomycinSynergistic[6]

Table 3: Synergistic activity of this compound with conventional antibiotics against biofilms. The fold reduction indicates how much less of the conventional antibiotic is needed to be effective when used in combination with this compound.

Mechanism of Action: Targeting the Stringent Response

The primary mechanism through which this compound exerts its anti-biofilm effect is by targeting the stringent response pathway, a universal stress response in bacteria.[2][7] This pathway is governed by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate ((p)ppGpp). This compound promotes the degradation of (p)ppGpp, thereby disrupting the signaling cascade that leads to biofilm formation.[2][7]

G Simplified (p)ppGpp Signaling Pathway in Biofilm Formation Stress Environmental Stress (e.g., nutrient limitation) RelA_SpoT RelA/SpoT Enzymes Stress->RelA_SpoT activates p_ppGpp (p)ppGpp (Alarmone) RelA_SpoT->p_ppGpp synthesizes GTP_ATP GTP/ATP GTP_ATP->RelA_SpoT Biofilm_Genes Biofilm Formation Genes (adhesion, matrix production) p_ppGpp->Biofilm_Genes upregulates Virulence_Factors Virulence Factors p_ppGpp->Virulence_Factors upregulates Growth_Inhibition Inhibition of Growth and Replication p_ppGpp->Growth_Inhibition induces DJK5 This compound DJK5->p_ppGpp promotes degradation Biofilm_Formation Biofilm Formation Biofilm_Genes->Biofilm_Formation G MBIC Assay Workflow Start Start Prep_Bacteria Prepare Bacterial Suspension Start->Prep_Bacteria Inoculate Inoculate 96-well Plate Prep_Bacteria->Inoculate Serial_Dilutions Prepare Serial Dilutions of Test Agents Serial_Dilutions->Inoculate Incubate Incubate for Biofilm Formation Inoculate->Incubate Wash_Planktonic Wash to Remove Planktonic Cells Incubate->Wash_Planktonic Stain Stain with Crystal Violet Wash_Planktonic->Stain Wash_Stain Wash to Remove Excess Stain Stain->Wash_Stain Solubilize Solubilize Dye Wash_Stain->Solubilize Measure Measure Absorbance Solubilize->Measure Determine_MBIC Determine MBIC Measure->Determine_MBIC

References

Unveiling the Synergy: DJK-5 and EDTA as a Potent Anti-Biofilm Combination

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals on the enhanced efficacy of the peptide DJK-5 when combined with the chelating agent EDTA against bacterial biofilms.

This guide provides an objective analysis of the synergistic relationship between the antimicrobial peptide this compound and Ethylenediaminetetraacetic acid (EDTA). By presenting experimental data, detailed protocols, and mechanistic visualizations, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising combination for combating biofilm-related infections.

Enhanced Biofilm Eradication: A Quantitative Comparison

The combination of this compound and EDTA demonstrates a significant improvement in antibacterial efficacy against biofilms compared to the individual application of each agent. Experimental data from studies on mono- and multispecies biofilms grown in dentin canals reveals the potent synergistic effect of this pairing.

A key study evaluated the percentage of dead bacteria within these biofilms after various treatments. The presence of a smear layer, a layer of debris found on the root canal walls, was also considered as it can inhibit the penetration of antimicrobial agents.

Table 1: Antibacterial Efficacy of this compound and EDTA Against Enterococcus faecalis Biofilms in Dentin Canals (3-minute exposure)

Treatment Group% of Dead Bacteria (without smear layer)% of Dead Bacteria (with smear layer)
Sterile Water (Control)N/A< 5%
10 µg/mL this compound~78%< 20%
8.5% EDTAN/A< 10%
8.5% EDTA + 10 µg/mL this compoundN/A~20%
6% NaOCl~80%~30%
6% NaOCl followed by 10 µg/mL this compoundN/A~55%
6% NaOCl followed by 8.5% EDTA + 10 µg/mL this compound N/A~70%

Table 2: Antibacterial Efficacy of this compound and EDTA Against Multispecies Biofilms in Dentin Canals (3-minute exposure)

Treatment Group% of Dead Bacteria (without smear layer)% of Dead Bacteria (with smear layer)
Sterile Water (Control)N/A< 5%
10 µg/mL this compound~75%< 20%
8.5% EDTAN/A< 10%
8.5% EDTA + 10 µg/mL this compoundN/A~20%
6% NaOCl~75%~35%
6% NaOCl followed by 10 µg/mL this compoundN/A~60%
6% NaOCl followed by 8.5% EDTA + 10 µg/mL this compound N/A~75%

Data summarized from a study by Wang et al.[1][2][3][4]

The data clearly indicates that while this compound alone is effective, its efficacy is significantly enhanced when used in conjunction with EDTA, especially in a sequential treatment following sodium hypochlorite (NaOCl). The highest bacterial killing was consistently observed when NaOCl was followed by a mixture of EDTA and this compound[1][2][3].

Understanding the Synergy: Mechanisms of Action

The potentiation of this compound's antimicrobial activity by EDTA can be attributed to their distinct but complementary mechanisms of action against bacterial biofilms.

This compound is a D-enantiomeric peptide with broad-spectrum anti-biofilm properties[5][6]. Its primary mechanism involves penetrating the bacterial cell and targeting the intracellular signaling molecule guanosine tetraphosphate ((p)ppGpp)[1][6][7]. By promoting the degradation of (p)ppGpp, this compound disrupts a key regulator of the bacterial stringent response, which is essential for biofilm formation and survival under stress[1][7].

EDTA, a well-known chelating agent, primarily acts on the extracellular matrix of the biofilm and the outer membrane of Gram-negative bacteria. It sequesters divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are crucial for maintaining the structural integrity of the biofilm's exopolysaccharide (EPS) matrix and the lipopolysaccharide (LPS) layer of the outer membrane[8][9][10][11]. This disruption permeabilizes the bacterial cells and weakens the biofilm structure, thereby facilitating the penetration and access of this compound to its intracellular target.

Synergy_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EDTA EDTA DivalentCations Divalent Cations (Ca²⁺, Mg²⁺) EDTA->DivalentCations Chelates DJK5 This compound EDTA->DJK5 Facilitates Entry Biofilm Biofilm Matrix (EPS) OuterMembrane Bacterial Outer Membrane (LPS) DivalentCations->Biofilm Stabilizes DivalentCations->OuterMembrane Stabilizes ppGpp (p)ppGpp DJK5->ppGpp Degrades BiofilmFormation Biofilm Formation & Maintenance DJK5->BiofilmFormation Inhibits ppGpp->BiofilmFormation Promotes

Figure 1. Proposed synergistic mechanism of this compound and EDTA.

Experimental Protocols

To facilitate further research and validation, this section outlines the key experimental methodologies for assessing the synergistic effects of this compound and EDTA.

Biofilm Cultivation in Dentin Canals

This protocol is based on the methodology used to generate the data presented above[1][3][4].

  • Sample Preparation: Human dentin blocks are prepared and sterilized.

  • Bacterial Inoculation: A suspension of Enterococcus faecalis or a multispecies bacterial mix is introduced into the dentinal tubules by centrifugation.

  • Biofilm Growth: The inoculated dentin blocks are incubated in an appropriate growth medium for a specified period (e.g., 1 week) to allow for mature biofilm formation.

  • Smear Layer Creation (Optional): A uniform smear layer can be created on the surface of the dentin blocks to simulate clinical conditions.

Biofilm_Cultivation_Workflow A Dentin Block Preparation & Sterilization B Bacterial Inoculation (Centrifugation) A->B C Biofilm Incubation (e.g., 1 week) B->C D Smear Layer Creation (Optional) C->D E Mature Biofilm Model D->E

Figure 2. Workflow for biofilm cultivation in dentin canals.

Antimicrobial Treatment and Efficacy Assessment
  • Treatment Groups: Prepare the following treatment solutions:

    • Sterile water (negative control)

    • This compound solution (e.g., 10 µg/mL)

    • EDTA solution (e.g., 8.5% or 17%)

    • A mixture of this compound and EDTA

    • Sequential treatments (e.g., NaOCl followed by this compound/EDTA)

  • Exposure: Expose the biofilm-containing dentin blocks to the treatment solutions for a defined period (e.g., 3 or 10 minutes).

  • Staining: After treatment, stain the biofilms with a live/dead bacterial viability kit (e.g., containing SYTO 9 and propidium iodide).

  • Microscopy: Visualize the stained biofilms using Confocal Laser Scanning Microscopy (CLSM).

  • Quantification: Analyze the CLSM images to determine the percentage of dead bacteria within the biofilm.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to quantitatively assess antimicrobial synergy[12][13].

  • Preparation: In a 96-well microtiter plate, prepare serial dilutions of this compound along the y-axis and EDTA along the x-axis.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination.

  • FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of EDTA = (MIC of EDTA in combination) / (MIC of EDTA alone)

    • FIC Index = FIC of this compound + FIC of EDTA

    • Synergy is typically defined as an FIC index of ≤ 0.5.

Checkerboard_Assay_Workflow A Prepare Serial Dilutions of this compound (Y-axis) and EDTA (X-axis) in a 96-well plate B Add Standardized Bacterial Inoculum to each well A->B C Incubate the Plate B->C D Determine MIC of each compound alone and in combination C->D E Calculate Fractional Inhibitory Concentration (FIC) Index D->E F Determine Synergy (FIC Index ≤ 0.5) E->F

Figure 3. Workflow for the checkerboard synergy assay.

Conclusion

The combination of the antimicrobial peptide this compound with the chelating agent EDTA presents a compelling strategy for combating bacterial biofilms. The synergistic interaction, driven by the dual action of biofilm matrix disruption by EDTA and intracellular targeting of a key survival pathway by this compound, results in significantly enhanced bacterial killing. The experimental data and protocols provided in this guide offer a solid foundation for further research and development of this promising anti-biofilm therapy. The presented evidence strongly supports the continued investigation of the this compound and EDTA combination for various clinical applications where biofilm-related infections are a significant challenge.

References

Comparative Efficacy of DJK-5 in Mono- and Co-culture Biofilms: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of antibiotic resistance, particularly within the protective environment of bacterial biofilms, presents a formidable challenge in treating chronic infections. Biofilms, communities of microorganisms encased in a self-produced matrix, are notoriously resistant to conventional antimicrobial agents. This guide provides a comparative analysis of the anti-biofilm peptide DJK-5, focusing on its efficacy in both single-species (mono-culture) and multiple-species (co-culture) biofilm models. This information is targeted towards researchers, scientists, and drug development professionals seeking to understand and leverage novel anti-biofilm strategies.

Executive Summary

This compound, a D-enantiomeric peptide, has demonstrated broad-spectrum anti-biofilm activity.[1] Its primary mechanism of action involves the disruption of the stringent stress response, a key pathway for biofilm formation, by promoting the degradation of the signaling molecule (p)ppGpp.[2][3] This guide synthesizes available data on this compound's performance, highlighting its enhanced or synergistic effects when used in complex co-culture environments, particularly in combination with traditional antibiotics.

Data Presentation: this compound Efficacy

The following tables summarize the quantitative data on this compound's effectiveness in inhibiting and eradicating biofilms from various studies.

Table 1: Efficacy of this compound Against Mono-culture and Multispecies Oral Biofilms

Biofilm TypeThis compound ConcentrationEffectPercentage of Bacteria KilledBiovolume ReductionCitation
Multispecies Oral Biofilm10 μg/mLInhibition of growth>85% after 3 minutes>90% after 72 hours[1][4][5]
Pre-formed Multispecies Oral Biofilm10 μg/mLEradication>85%Not specified[1][4]
Enterococcus faecalis (mono-culture)10 μg/mLEradication (in dentin canals)~78.3% after 3 minutesNot specified[6]
Multispecies (in dentin canals)10 μg/mLEradication~75% after 3 minutesNot specified[6]

Table 2: Synergistic Efficacy of this compound in Co-culture Biofilms (P. aeruginosa & S. aureus)

TreatmentTarget OrganismEffect in Co-cultureKey FindingCitation
This compound + ColistinS. aureus (MRSA)Increased sensitivity to colistinThis compound synergizes with colistin to kill S. aureus, which is typically resistant to colistin.[7][8]
This compound + DaptomycinP. aeruginosaIncreased sensitivity to daptomycinThis compound enhances the activity of daptomycin against P. aeruginosa.[7]
This compound + ColistinP. aeruginosa & S. aureusSynergistic activityThe combination treatment induced morphological changes in both bacterial species within the co-biofilm.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of this compound.

Biofilm Culture and Treatment

Mono- and Multispecies Oral Biofilms:

  • Biofilm Growth: Saliva-coated hydroxyapatite disks are used as a substrate. Multispecies biofilms are grown from plaque samples collected from donors. Biofilms are typically grown for 1-3 days.[1] For dentin canal models, Enterococcus faecalis or multispecies bacteria are introduced into dentinal tubules by centrifugation and cultivated for 1 week.[9]

  • Treatment Application:

    • Inhibition Studies: this compound is added at the beginning of the biofilm growth period.[10]

    • Eradication Studies: Pre-formed, mature biofilms are treated with this compound for a specified duration (e.g., 3 minutes).[1][9]

  • Efficacy Assessment:

    • Viability Staining: Live/dead staining (e.g., Syto-9 and propidium iodide) is used in conjunction with confocal laser scanning microscopy to quantify the proportion of dead bacterial cells within the biofilm.[6][9]

    • Biovolume Quantification: Confocal microscopy images are analyzed to determine the total biovolume of the biofilm, providing a measure of biofilm reduction.[1]

P. aeruginosa and S. aureus Co-culture Biofilms:

  • Biofilm Growth: Co-culture biofilms of multidrug-resistant P. aeruginosa and methicillin-resistant S. aureus (MRSA) are grown in a suitable medium.[7]

  • Combinatorial Treatment: The biofilms are treated with this compound in combination with a conventional antibiotic (e.g., colistin or daptomycin).[7]

  • Efficacy Assessment:

    • Colony Forming Unit (CFU) Counting: Biofilms are disrupted, and the resulting bacterial suspension is serially diluted and plated to determine the number of viable bacteria of each species.[2]

    • Morphological Analysis: Scanning electron microscopy (SEM) can be used to observe changes in the cell shape and size of the bacteria within the treated co-biofilms.[7]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

DJK5_Mechanism_of_Action cluster_bacteria Bacterial Cell Stringent Response Stringent Response Biofilm Formation Biofilm Formation Stringent Response->Biofilm Formation Antibiotic Resistance Antibiotic Resistance Stringent Response->Antibiotic Resistance ppGpp Synthesis ppGpp Synthesis ppGpp Synthesis->Stringent Response Activates DJK_5 This compound DJK_5->ppGpp Synthesis Inhibits Biofilm_Efficacy_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Biofilm_Culture Biofilm Culture (Mono- or Co-culture) DJK5_Treatment This compound Application (alone or with antibiotics) Biofilm_Culture->DJK5_Treatment Viability_Staining Viability Staining & Confocal Microscopy DJK5_Treatment->Viability_Staining CFU_Counting CFU Counting DJK5_Treatment->CFU_Counting SEM_Analysis SEM for Morphology DJK5_Treatment->SEM_Analysis

References

Assessing the Superiority of DJK-5 Over Its L-Enantiomeric Counterpart in Anti-Biofilm Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the D-enantiomeric peptide DJK-5 and its L-enantiomeric counterpart, peptide 1018. The data presented herein, supported by detailed experimental protocols, demonstrates the enhanced efficacy of this compound in preventing and eradicating bacterial biofilms, a critical factor in persistent and drug-resistant infections.

Executive Summary

The D-enantiomeric peptide this compound exhibits significantly greater anti-biofilm activity compared to its L-enantiomeric counterpart, peptide 1018. This superiority is attributed to its resistance to proteolytic degradation, leading to enhanced stability and sustained efficacy. Experimental data consistently shows that this compound is more potent in inhibiting biofilm formation and eradicating established biofilms across various bacterial species, including drug-resistant strains. Furthermore, in vivo studies corroborate these findings, highlighting the therapeutic potential of this compound in combating biofilm-associated infections.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative studies of this compound and peptide 1018.

Table 1: In Vitro Efficacy Against Pseudomonas aeruginosa

ParameterBacterial StrainThis compoundPeptide 1018Reference
MIC (μg/ml) P. aeruginosa PAO112.525[1]
P. aeruginosa LESB586464[1]
Biofilm Inhibition (μg/ml) P. aeruginosa0.8 - 4Not specified[2]

Table 2: Efficacy Against Oral Multispecies Biofilms

ParameterConcentrationThis compoundPeptide 1018Reference
Biofilm Bacteria Killed 5 μg/mLSignificantly more than 1018-[3][4][5]
10 μg/mL>85%26-40%[4][5]

Table 3: In Vivo Efficacy in a Murine Cutaneous Abscess Model

ParameterBacterial StrainThis compound (3 mg/kg)Peptide 1018 (10 mg/kg)Reference
Bacterial Load Reduction P. aeruginosa PAO1>10⁶-fold~2.8-fold[1]
P. aeruginosa LESB58~10-fold~3.2-fold[1]

Table 4: In Vivo Efficacy in Invertebrate Models Against P. aeruginosa PAO1

Model OrganismTime Point% Survival (this compound)% Survival (Peptide 1018)Reference
C. elegans 24hNearly complete protectionSignificant protection[2]
48hSignificant protection~0% (not significant from control)[2]
G. mellonella 24hNearly complete protectionSignificant protection[2]
48hSignificant protection~0% (not significant from control)[2]

Mandatory Visualization

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

G cluster_stress Bacterial Cell Under Stress cluster_intervention This compound Intervention Stress Stress RelA_SpoT RelA/SpoT Enzymes Stress->RelA_SpoT Activates ppGpp (p)ppGpp Synthesis RelA_SpoT->ppGpp Synthesizes Biofilm Biofilm Formation & Virulence Gene Expression ppGpp->Biofilm Promotes Degradation (p)ppGpp Degradation ppGpp->Degradation DJK5 This compound DJK5->Degradation Triggers Inhibition Inhibition of Biofilm Formation Degradation->Inhibition Leads to

This compound targets the stringent response signal (p)ppGpp for degradation.

G Start Start Peptide_Synthesis Peptide Synthesis (this compound & L-enantiomer) Start->Peptide_Synthesis In_Vitro In Vitro Assays Peptide_Synthesis->In_Vitro In_Vivo In Vivo Models Peptide_Synthesis->In_Vivo MIC MIC Determination In_Vitro->MIC MBIC MBIC Assay In_Vitro->MBIC Biofilm_Eradication Biofilm Eradication Assay In_Vitro->Biofilm_Eradication Data_Analysis Data Analysis & Comparison MIC->Data_Analysis MBIC->Data_Analysis Biofilm_Eradication->Data_Analysis Murine_Model Murine Abscess Model In_Vivo->Murine_Model Invertebrate_Model Invertebrate Models (C. elegans, G. mellonella) In_Vivo->Invertebrate_Model Murine_Model->Data_Analysis Invertebrate_Model->Data_Analysis Conclusion Conclusion on Superiority Data_Analysis->Conclusion

Experimental workflow for comparing this compound and its L-enantiomer.

Experimental Protocols

The following sections outline the methodologies for the key experiments cited in this guide.

Peptide Synthesis

Peptides this compound and 1018 are synthesized using solid-phase 9-fluorenylmethoxy carbonyl (Fmoc) chemistry.

  • Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a 20% piperidine in DMF solution to expose the free amine.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid is activated (e.g., with HBTU/DIPEA) and coupled to the free amine on the resin. The completion of the reaction is monitored (e.g., using a Kaiser test).

  • Chain Elongation: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.

  • Preparation: A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate with a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/ml).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Biofilm Inhibition and Eradication Assays

These assays are performed in 96-well plates to quantify biofilm formation and eradication.

  • For Inhibition: Peptides are added to the wells along with the bacterial inoculum.

  • For Eradication: Biofilms are allowed to form for 24-48 hours before the peptide is added.

  • Incubation: Plates are incubated to allow for biofilm formation or treatment.

  • Washing: Non-adherent planktonic bacteria are removed by washing the wells.

  • Staining: Adherent biofilms are stained with 0.1% crystal violet.

  • Quantification: The crystal violet is solubilized (e.g., with 30% acetic acid or ethanol), and the absorbance is measured to quantify the biofilm biomass.

In Vivo Murine Cutaneous Abscess Model

This model assesses the therapeutic efficacy of the peptides in a mammalian infection model.

  • Infection: A specific dose of bacteria (e.g., 1-5 x 10⁷ CFU) is injected subcutaneously into the dorsum of mice.

  • Treatment: Peptides or a saline control are administered directly into the abscess at a specified time point post-infection.

  • Assessment: At designated time points, the abscess size is measured, and the bacterial load within the abscess is determined by homogenizing the tissue and plating serial dilutions to count colony-forming units (CFUs).

Conclusion

References

Safety Operating Guide

Proper Disposal of DJK-5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As a specific Safety Data Sheet (SDS) for DJK-5 is not publicly available, this document provides disposal procedures based on general best practices for laboratory peptides and antimicrobial agents. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

The proper disposal of the synthetic peptide this compound is crucial for maintaining laboratory safety and preventing environmental contamination. Due to its antimicrobial properties, this compound solutions and contaminated materials should be handled as chemical waste. Under no circumstances should this compound waste be disposed of down the drain or in regular solid waste.[1][2][3][4]

Essential Safety and Handling

Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, at a minimum:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.[1]

  • Body Protection: A laboratory coat.[1]

Step-by-Step Disposal Procedures

The following steps outline the recommended process for the safe disposal of this compound in solid form, as a liquid solution, and for contaminated labware.

Unused or Expired Solid this compound

Solid this compound waste should be managed as chemical waste.

  • Collection: Place the original vial or a securely sealed container with the unused or expired solid peptide into a designated chemical waste container.

  • Labeling: Ensure the container is clearly labeled with "this compound" and any other identifiers required by your institution.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials until collection by the institution's waste management service.[1]

This compound Solutions (Aqueous and Organic)

Liquid waste containing this compound must be segregated and collected.

  • Collection: Pour all solutions containing this compound into a dedicated, sealed, and clearly labeled waste container for chemical waste.[1][5] Do not mix with other incompatible waste streams.

  • High Concentrations: Stock solutions, which have a higher concentration of the peptide, should be treated as hazardous chemical waste and collected in an approved container for chemical waste disposal.[4][6]

  • Labeling: The waste container must be clearly labeled with "Aqueous this compound Waste" or "Organic this compound Waste" and include the approximate concentration.

  • Storage: Store the sealed liquid waste container in a secondary containment bin within a designated waste accumulation area.

Contaminated Labware and Materials

Items such as pipette tips, gloves, and empty tubes that have come into contact with this compound must be decontaminated or disposed of as chemical waste.

  • Solid Waste: Non-sharp contaminated items (e.g., gloves, absorbent pads) should be placed in a designated chemical waste container.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a puncture-resistant sharps container.[5]

  • Glassware Decontamination: Reusable glassware should be decontaminated.[3][5][7] One common method is to soak the glassware in a suitable cleaning solution, such as an enzymatic detergent, followed by a thorough rinsing.

Decontamination and Inactivation

While autoclaving is a common method for sterilizing biological waste, it is not recommended for this compound waste without specific validation.[8] High heat can degrade some peptides, but this is dependent on the specific amino acid sequence and cannot be guaranteed for this compound.[9][10] Furthermore, autoclaving does not destroy chemical hazards.[4][6][11] Therefore, all this compound waste should be treated as chemical waste unless otherwise directed by your institution's EHS department.

Quantitative Data Summary

Without a specific Safety Data Sheet for this compound, no quantitative data regarding disposal concentrations, temperature limits for degradation, or other specific parameters can be provided. The guiding principle is to treat all forms of this compound waste as chemical waste.

Waste TypeDisposal ContainerKey Handling Instructions
Solid this compound Labeled, sealed chemical waste containerDo not dispose of in regular trash.
Liquid this compound Waste Labeled, sealed chemical waste containerSegregate from other waste streams. Do not pour down the drain.
Contaminated Labware Designated chemical waste containerSegregate sharps into a puncture-resistant container.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DJK5_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_disposal_paths Disposal Paths cluster_final Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound or Contaminated Dry Waste waste_type->solid_waste Solid liquid_waste Aqueous or Organic This compound Solution waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled, Sealed Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Chemical Waste Container liquid_waste->collect_liquid collect_sharps Place in Puncture-Resistant Sharps Container sharps_waste->collect_sharps storage Store Waste in Designated Secure Area collect_solid->storage collect_liquid->storage collect_sharps->storage contact_ehs Arrange for Pickup by Institutional Waste Management (EHS) storage->contact_ehs

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for DJK-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of DJK-5, a D-enantiomeric peptide with potent anti-biofilm properties. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is mandatory to prevent inhalation, ingestion, or skin contact.[1] The following table summarizes the required and recommended PPE.

Protection Type Required Equipment Specifications and Remarks
Eye Protection Splash gogglesMust be worn at all times to protect against dust particles and splashes.
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended. Inspect for tears before use.
Body Protection Full laboratory suitProvides coverage against spills and contamination.
Foot Protection Closed-toe bootsShould be worn to protect against spills.
Respiratory Protection Dust respiratorEssential when handling the powdered form to prevent inhalation.
Enhanced Respiratory Protection Self-Contained Breathing Apparatus (SCBA)Recommended for handling large quantities or in case of insufficient ventilation to avoid inhalation of the product.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for the safe handling of this compound from preparation to disposal. The following diagram outlines the recommended operational sequence.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup prep_weigh Weigh this compound Powder prep_setup->prep_weigh handle_dissolve Dissolve in Sterilized Deionized Water to Create Stock Solution prep_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decon Decontaminate Work Surfaces handle_experiment->cleanup_decon cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_doff Doff PPE in Correct Order cleanup_waste->cleanup_doff dispose Dispose of Waste According to Institutional and Local Regulations cleanup_waste->dispose cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Figure 1: Recommended workflow for the safe handling of this compound.

Health and Safety Data

While this compound is not classified as a hazardous product under EU regulations, it may cause irritation upon contact.[1] The following table summarizes potential health effects and first aid measures.

Exposure Route Potential Symptoms First Aid Measures
Inhalation May cause respiratory tract irritation.[1]Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]
Ingestion May be harmful if swallowed.[1]Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
Skin Contact May cause skin irritation. May be harmful if absorbed through the skin.[1]Wash the affected area with soap and plenty of water.[1]
Eye Contact May cause eye irritation.[1]Check for and remove any contact lenses. Flush eyes with water as a precaution.[1]

Storage and Disposal Plan

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage
  • Container: Keep the container tightly closed.[1]

  • Temperature: Store at or below 5°C (41°F).[1]

  • Incompatibilities: Keep away from strong oxidizing reagents.[1]

Spill Management
  • Small Spills: Use appropriate tools to carefully place the spilled material into a designated waste disposal container.[1]

  • Large Spills: Use a shovel to transfer the spilled material into a convenient waste disposal container.[1]

Disposal

Waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[1] While the product itself and its degradation products are not classified as toxic, it is prudent to handle all chemical waste with care.[1]

This guide is intended to provide essential safety information for handling this compound. Researchers should always consult their institution's specific safety protocols and the complete Safety Data Sheet (SDS) before beginning any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.